molecular formula C23H28N4O2 B118860 Desfluoro Risperidone CAS No. 106266-09-5

Desfluoro Risperidone

Cat. No.: B118860
CAS No.: 106266-09-5
M. Wt: 392.5 g/mol
InChI Key: PLOGUXWMVNJOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desfluoro Risperidone, also known as this compound, is a useful research compound. Its molecular formula is C23H28N4O2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-16-18(23(28)27-12-5-4-8-21(27)24-16)11-15-26-13-9-17(10-14-26)22-19-6-2-3-7-20(19)29-25-22/h2-3,6-7,17H,4-5,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOGUXWMVNJOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147558
Record name Desfluoro risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106266-09-5
Record name Desfluororisperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106266-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desfluoro risperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfluoro risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUORO RISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J14P0P46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physical and chemical properties of Desfluoro Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Desfluoro Risperidone

Executive Summary

This compound, identified systematically as Risperidone EP Impurity K, is a critical process-related impurity and a close structural analog of the atypical antipsychotic drug Risperidone.[1][2] Its defining characteristic is the absence of a fluorine atom on the benzisoxazole ring, a seemingly minor modification that can significantly influence the molecule's electronic properties and, by extension, its physicochemical and biological behavior.[1] This guide offers a comprehensive examination of the known physical and chemical properties of this compound, providing researchers, analytical scientists, and drug development professionals with a foundational understanding of this compound. While direct pharmacological and metabolic studies on this compound are limited, this document synthesizes available data and draws logical inferences from the well-characterized parent compound, Risperidone, to provide a holistic technical overview.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the cornerstone of all further scientific investigation. This compound is a heterocyclic compound belonging to the benzisoxazole class.

Systematic IUPAC Name: 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[3][4]

Synonyms: Risperidone EP Impurity K, Desfluororisperidone.[2]

Key Identifiers:

  • CAS Number: 106266-09-5[1][3][4]

  • Molecular Formula: C₂₃H₂₈N₄O₂[3][4][5]

  • Molecular Weight: 392.49 g/mol [2][4][5]

Structural Analysis

The structure of this compound is identical to that of Risperidone, with the exception of a hydrogen atom replacing the fluorine atom at the 6-position of the benzisoxazole moiety. This substitution is the sole structural difference.[1]

Caption: 2D structure of this compound.

Comparative Structure: Risperidone and Paliperidone

To appreciate the significance of this compound, it is essential to compare it with its parent drug, Risperidone, and Risperidone's primary active metabolite, Paliperidone (9-hydroxyrisperidone).[1][6]

  • Risperidone: Contains a fluorine atom at the 6-position of the benzisoxazole ring. This electronegative atom can influence metabolic stability and receptor binding affinity.[1]

  • Paliperidone (9-hydroxyrisperidone): Is the product of CYP2D6-mediated hydroxylation of Risperidone.[6][7] It differs from Risperidone by the addition of a hydroxyl group.

  • This compound: Lacks the fluorine atom, which is a common bioisosteric substitution in medicinal chemistry used to modulate physicochemical properties like lipophilicity and metabolic stability.[1]

Caption: Relationship between Risperidone and its key analogs.

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or its impurities are critical for formulation development, manufacturing, and predicting its behavior in biological systems. The data for this compound is primarily based on supplier technical sheets and predictive models.

PropertyValueSource / Comment
Appearance Off-white solidDaicel Pharma Standards[8]
Melting Point 183.1 °CChemicalBook[2]
Boiling Point 569.9 ± 60.0 °CPredicted (ChemicalBook)[2]
Density 1.33 ± 0.1 g/cm³Predicted (ChemicalBook)[2]
pKa 8.17 ± 0.10Predicted (ChemicalBook)[2]
Solubility Soluble in Acetonitrile. Slightly soluble in Chloroform and Methanol.Daicel Pharma Standards, ChemicalBook[2][8]
Storage Condition 2-8 °CChemicalBook, Daicel Pharma Standards[2][8]

Chemical Properties and Stability

While dedicated stability studies for this compound are not widely published, its chemical behavior can be inferred from the known degradation pathways of Risperidone.[1] Risperidone is susceptible to degradation under stress conditions, particularly oxidation.[9][10]

Potential Degradation Pathways

The primary degradation pathways for the Risperidone scaffold involve:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, leading to the formation of Risperidone N-oxide. This is a common metabolic and chemical degradation route.[10][11] It is highly probable that this compound would undergo a similar N-oxidation.

  • Hydrolysis: Under strong acidic or basic conditions, the benzisoxazole ring can be cleaved.[10] Studies on Risperidone have also shown degradation in the presence of bacteria, leading to cleavage of the benzisoxazole ring to form 2-hydroxybenzoyl-risperidone.[12]

  • Hydroxylation: While primarily a metabolic process (formation of Paliperidone), hydroxylation can also occur as a chemical degradation process.[10]

G A This compound B N-Oxide Derivative A->B Oxidation (e.g., H₂O₂) C Benzisoxazole Ring Cleavage Product A->C Hydrolysis (Acid/Base)

Caption: Postulated degradation pathways for this compound.

Pharmacological and Metabolic Profile (Inferred)

There is a conspicuous absence of direct pharmacological and metabolic research on this compound in publicly available literature.[1] However, its profound structural similarity to Risperidone allows for educated hypotheses regarding its potential biological activity.

Potential Receptor Binding

Risperidone's therapeutic action is mediated through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[13][14][15] It also exhibits high affinity for α1- and α2-adrenergic receptors and histamine H1 receptors, with negligible affinity for cholinergic receptors.[1][13][15]

Given that the core pharmacophore responsible for this binding profile is largely unaltered in this compound, it is plausible that it retains a similar receptor binding profile. The removal of the highly electronegative fluorine atom could subtly modulate the affinity for these targets, but a complete loss of activity is unlikely.

Postulated Metabolic Pathways

The metabolism of Risperidone is well-documented and is dominated by the cytochrome P450 (CYP) enzyme system.[1]

  • Primary Pathway: Risperidone is extensively metabolized by CYP2D6 to its active metabolite, 9-hydroxyrisperidone (Paliperidone).[6][7][16][17]

  • Secondary Pathway: CYP3A4 also contributes to the metabolism of Risperidone, though to a lesser extent.[7]

The fluorine atom in Risperidone can act as a metabolic shield, blocking potential sites of oxidation. Its absence in this compound might open up new metabolic pathways or alter the rate of existing ones. It is reasonable to assume that this compound is also a substrate for CYP2D6 and CYP3A4, but the precise kinetics and resulting metabolites would require dedicated experimental study.

G cluster_Risperidone Comparative Metabolic Pathway of Risperidone cluster_Desfluoro Hypothesized Metabolism of this compound A Risperidone B 9-Hydroxyrisperidone (Paliperidone) A->B CYP2D6 (Major) CYP3A4 (Minor) C This compound D Hydroxylated and/or Other Metabolites C->D CYP2D6 / CYP3A4 (?)

Caption: Comparative metabolic pathways.

Analytical Characterization

As a known impurity, the accurate detection and quantification of this compound are paramount for the quality control of Risperidone drug products. The analytical methods developed for Risperidone are directly applicable, with minor modifications.[18]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the principal techniques for analysis.[1][18]

Protocol: Representative RP-HPLC Method for Impurity Profiling

This protocol is adapted from established methods for Risperidone and would serve as a starting point for the specific analysis of this compound.[9][19]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.5) and organic solvents like acetonitrile and methanol. A typical ratio might be 65:20:15 (buffer:acetonitrile:methanol, v/v/v).[9]

  • Flow Rate: 1.0 mL/min.[9][19]

  • Detection: UV detection at approximately 276-280 nm.[9][20]

  • Sample Preparation:

    • Accurately weigh and dissolve the Risperidone bulk drug or crushed tablet powder in a suitable solvent (e.g., methanol).

    • Dilute to a known concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm filter before injection.

  • Injection Volume: 10-20 µL.

  • Analysis: The retention time for this compound will be distinct from Risperidone, allowing for identification and quantification against a certified reference standard.

LC-MS/MS for Bioanalysis: For quantifying trace levels in biological matrices like plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[1] Methods validated for Risperidone can be adapted, typically involving protein precipitation or solid-phase extraction followed by analysis using a C18 column and a mobile phase of 0.1% formic acid in acetonitrile.[1]

Analytical Workflow Visualization

G A Sample Preparation (Dissolution & Dilution) B Filtration (0.45 µm) A->B C HPLC Injection B->C D Separation (C18 Column) C->D E UV or MS Detection D->E F Data Analysis (Quantification vs. Standard) E->F

Caption: General workflow for analytical characterization.

Conclusion

This compound is more than a mere process impurity; it is a key structural analog that provides valuable insights into the structure-activity relationships of the benzisoxazole class of antipsychotics. This guide has synthesized the available data on its physical and chemical properties, establishing a foundational dataset for researchers. While its identity, physical characteristics, and the analytical methods for its detection are well-defined, its specific pharmacological, toxicological, and metabolic profiles remain an area ripe for future investigation. A thorough understanding of such impurities is not only a regulatory necessity but also a scientific imperative for ensuring the safety, quality, and efficacy of pharmaceutical products.

References

  • Benchchem. (n.d.). This compound | 106266-09-5.
  • MDPI. (n.d.). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Retrieved from [Link]

  • PubMed Central. (2021, January 28). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Desfluororisperidone | C23H28N4O2 | CID 14372035. PubChem. Retrieved from [Link]

  • gsrs. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparative Pharmacology of Risperidone and Paliperidone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The Pharmacokinetics of Paliperidone Versus Risperidone. Retrieved from [Link]

  • PubMed. (2021, January 28). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Retrieved from [Link]

  • (n.d.). A concise review on analytical profile of risperidone.
  • PubMed. (n.d.). Survey on the pharmacodynamics of the new antipsychotic risperidone. Retrieved from [Link]

  • (n.d.). method development and validation of risperidone by rp-hplc.
  • PubMed. (n.d.). Pharmacological profile of risperidone. Retrieved from [Link]

  • (n.d.). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form.
  • PubMed Central. (n.d.). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Retrieved from [Link]

  • PubMed. (n.d.). The pharmacokinetics of risperidone in humans: a summary. Retrieved from [Link]

  • (n.d.). Risperidone.
  • (n.d.). Development of Analytical Method for Risperidone by UV Spectrophotometry.
  • Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary. Retrieved from [Link]

  • PubMed. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]

  • Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Retrieved from [Link]

  • PubMed. (n.d.). Bacterial degradation of risperidone and paliperidone in decomposing blood. Retrieved from [Link]

  • (n.d.). Risperidone - Product Information.
  • PubMed. (n.d.). Pharmacokinetics and tolerability of long-acting risperidone in schizophrenia. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Risperidone-impurities. Retrieved from [Link]

Sources

Desfluoro Risperidone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Desfluoro Risperidone (Risperidone Impurity K)

Introduction

This compound, also known as Risperidone Impurity K, is a significant process-related impurity in the synthesis of the atypical antipsychotic drug, Risperidone.[1][2] As a critical quality attribute, the presence and concentration of this compound in the final active pharmaceutical ingredient (API) and drug product are strictly monitored by regulatory bodies.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It covers its fundamental properties, regulatory significance, inferred pharmacological profile, analytical methodologies for its quantification, and its likely synthetic origin.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its analysis and control. The key physicochemical data are summarized below.

PropertyValue
CAS Number 106266-09-5
Molecular Formula C23H28N4O2
Molecular Weight 392.49 g/mol [2][3]
IUPAC Name 3-[2-[4-(1,2-Benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[4]
Synonyms Risperidone EP Impurity K, Desfluororisperidone[2][4]

Regulatory Context and Significance

This compound is officially recognized as "Risperidone EP Impurity K" in the European Pharmacopoeia.[1][2] This designation underscores its importance in the quality control of Risperidone. The rationale for its stringent control is rooted in ensuring the safety and efficacy of the final drug product. The presence of impurities, even structurally similar ones, can potentially alter the therapeutic effect or introduce unforeseen toxicities. Therefore, the availability of a pure reference standard of this compound is indispensable for the development, validation, and routine application of analytical methods aimed at controlling the quality of Risperidone.[1]

Inferred Pharmacological Profile

While specific pharmacological studies on this compound are not widely available in the public domain, its pharmacological activity can be inferred with a high degree of confidence from its parent compound, Risperidone.

Mechanism of Action of Risperidone:

Risperidone is a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[5][6] Its therapeutic efficacy in treating the positive and negative symptoms of schizophrenia is attributed to this dual receptor blockade.[7] Risperidone also exhibits high affinity for α1- and α2-adrenergic receptors and H1 histaminergic receptors, while having negligible affinity for cholinergic receptors.[1][5] The binding affinity is often quantified by the inhibition constant (Ki), with lower values indicating higher affinity. For Risperidone, the Ki value for 5-HT2A receptors is approximately 0.2 nM, and for D2 receptors, it is around 3.2 nM, highlighting its potent activity.[5]

Structural Comparison and Inferred Activity of this compound:

This compound differs from Risperidone only by the absence of a fluorine atom on the benzisoxazole ring. This structural similarity strongly suggests that this compound will interact with the same spectrum of receptors as Risperidone. However, the fluorine atom in Risperidone can influence its electronic properties, lipophilicity, and metabolic stability. Consequently, its absence in this compound could lead to:

  • Altered Binding Affinity: The affinity for 5-HT2A, D2, and other receptors may be different from that of Risperidone.

  • Modified Metabolic Profile: The primary metabolic pathway for Risperidone is hydroxylation to 9-hydroxyrisperidone (paliperidone), primarily by the CYP2D6 enzyme.[1] The absence of the fluorine atom could potentially alter the rate and pathway of metabolism.

Given these potential differences, controlling the level of this compound is crucial to ensure a consistent and predictable clinical outcome for patients receiving Risperidone.

cluster_drug Risperidone / this compound cluster_receptors Receptor Targets cluster_pathways Downstream Signaling & Effects Drug Risperidone or This compound 5HT2A Serotonin 5-HT2A Receptor Drug->5HT2A Antagonism D2 Dopamine D2 Receptor Drug->D2 Antagonism Alpha1 α1-Adrenergic Receptor Drug->Alpha1 Antagonism Mesocortical Modulation of Mesocortical Pathway (Negative Symptoms) 5HT2A->Mesocortical Influences Mesolimbic Modulation of Mesolimbic Pathway (Positive Symptoms) D2->Mesolimbic Influences Vasoconstriction Blockade of Vasoconstriction Alpha1->Vasoconstriction Mediates

Caption: Inferred receptor binding profile for this compound based on Risperidone's mechanism.

Analytical Methodologies for Quantification

The accurate quantification of this compound in Risperidone API and formulations is paramount for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust techniques employed for this purpose.[1]

Experimental Protocol: RP-HPLC Method

This section outlines a typical reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards for Risperidone and this compound

  • HPLC-grade methanol, acetonitrile, and ammonium acetate

  • Purified water

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol and 0.1 M Ammonium Acetate (pH 5.5) (60:40, v/v)[8]
Flow Rate 1.0 mL/min[8][9]
Column Temperature 40°C[8]
Detection Wavelength 274 nm or 280 nm[8][10]
Injection Volume 10 µL[8]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Further dilute the stock solution with the mobile phase to create a series of calibration standards at low concentrations relevant to impurity testing.

  • Sample Solution: Accurately weigh a quantity of Risperidone API, dissolve it in methanol, and sonicate to ensure complete dissolution. Dilute with the mobile phase to a final concentration suitable for analysis.[8]

4. Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Risperidone API Sample Weighing Dissolve Dissolution in Methanol & Sonication Sample->Dissolve Dilute Dilution with Mobile Phase Dissolve->Dilute Inject Inject 10 µL into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 274 nm Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Reference Standard Integrate->Quantify Report Report Result (% Impurity) Quantify->Report

Caption: General workflow for the quantification of this compound by RP-HPLC.

Synthesis and Formation

This compound arises as a process-related impurity during the synthesis of Risperidone. The common synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[11]

The formation of this compound is likely due to the presence of the non-fluorinated analogue, 3-(4-piperidinyl)-1,2-benzisoxazole, as an impurity in the starting material. If this impurity is present, it will react in the same manner as its fluorinated counterpart, leading to the formation of this compound in the final product.

Start1 3-(4-Piperidinyl)-1,2-benzisoxazole (Non-fluorinated Impurity) Base Base (e.g., Na2CO3) Solvent (e.g., ACN) Start1->Base Start2 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro -4H-pyrido[1,2-a]pyrimidin-4-one Start2->Base Product This compound (Risperidone Impurity K) Base->Product N-alkylation

Caption: Likely synthetic pathway for the formation of this compound.

Conclusion

This compound is a well-characterized and critical impurity in the manufacture of Risperidone. Its control is mandated by pharmacopoeial standards to ensure the quality, safety, and efficacy of the final drug product. While its pharmacological profile is likely similar to that of Risperidone, potential differences in receptor affinity and metabolism necessitate its stringent limitation. Robust analytical methods, primarily RP-HPLC, are essential for its accurate quantification. Understanding its synthetic origin allows for better process control to minimize its formation.

References

  • SynZeal. Risperidone EP Impurity K | 106266-09-5. [Link]

  • JOCPR. Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. [Link]

  • Pharmaffiliates. Risperidone-impurities. [Link]

  • The Pharma Innovation Journal. Synthesis of related substances of antipsychotic drug Risperidone. [Link]

  • Google Patents.
  • A concise review on analytical profile of risperidone. [Link]

  • Scholars Research Library. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. [Link]

  • Quora. What ingredients are for making risperidone and what are they derived from?. [Link]

  • PubChem - NIH. Desfluororisperidone | C23H28N4O2 | CID 14372035. [Link]

  • Psychopharmacology Institute. Mechanism of Action of Risperidone. [Link]

  • method development and validation of risperidone by rp-hplc. [Link]

  • PubMed. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. [Link]

  • PMC - PubMed Central. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. [Link]

  • SciSpace. A study of the action of risperidone at 5-HT2A receptors. [Link]

  • Development of Analytical Method for Risperidone by UV Spectrophotometry. [Link]

  • MDPI. Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. [Link]

  • PubMed. Effect of clozapine and risperidone on 5-HT2 and D2-dopamine receptor binding in the post-mortem human brain. An autoradiographic study. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of Desfluoro Risperidone's Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Desfluoro Risperidone is a critical process-related impurity and structural analogue of the atypical antipsychotic, Risperidone.[1] It is distinguished from its parent compound by the substitution of a single fluorine atom with hydrogen on the benzisoxazole ring.[1] While this modification appears minor, the high electronegativity of fluorine can be pivotal in molecular interactions, suggesting that its absence could significantly alter the compound's pharmacological profile.[1] This guide presents a comprehensive, multi-scale in silico workflow designed to predict the binding affinity of this compound for two primary central nervous system targets: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR). By integrating homology modeling, molecular docking, extensive molecular dynamics (MD) simulations, and binding free energy calculations, we provide a robust computational framework for researchers in drug discovery and development to quantitatively assess the impact of this structural change.

The Central Scientific Premise: Deconstructing the Fluorine Contribution

The therapeutic efficacy of Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone), is largely attributed to their potent antagonism of D2 and 5-HT2A receptors.[2][3][4][5] The fluorine atom on Risperidone's benzisoxazole moiety is strategically positioned to influence the molecule's electronic properties and, consequently, its interactions within the receptor binding pocket. Its removal in this compound prompts a critical question: How does this single atomic substitution modulate binding affinity and selectivity?

Answering this question in vitro would require custom synthesis and extensive radioligand binding assays. Our in silico approach provides a predictive, resource-efficient alternative to forecast these interactions and generate testable hypotheses. We will model the binding of this compound to both D2R and 5-HT2AR, allowing for a direct comparison with the known affinities of its parent compounds.

A Multi-Scale Computational Strategy: From Static Poses to Dynamic Interactions

A single computational method is insufficient to capture the complexity of ligand-receptor binding. A static docking score, for instance, neglects the inherent flexibility of the protein and the crucial role of solvent. Therefore, we employ a hierarchical strategy where each step refines the insights of the previous one. This self-validating workflow ensures that our final predictions are grounded in a physically realistic representation of the biological system.

G cluster_prep 1. System Preparation cluster_dock 2. Pose Prediction cluster_md 3. Dynamic Refinement cluster_energy 4. Affinity Estimation Ligand Ligand Structure (this compound) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Receptor_Seq Receptor Sequences (D2R, 5-HT2AR) Receptor_Struct Receptor 3D Structures Receptor_Seq->Receptor_Struct Homology Modeling (if needed) Receptor_Struct->Docking MD Molecular Dynamics (GROMACS) Docking->MD Initial Complex Pose MMGBSA MM/GBSA Calculation MD->MMGBSA MD Trajectory Results Predicted Binding Affinity (ΔG_bind) MMGBSA->Results

Caption: Hierarchical workflow for predicting ligand-receptor binding affinity.

Prerequisite: System & Ligand Preparation

The fidelity of any in silico prediction is contingent upon the quality of the starting structures. This preparatory phase is the most critical for ensuring a trustworthy outcome.

Ligand Structure Acquisition and Parameterization

This compound's structure is sourced from public chemical databases. For MD simulations, a key step is to generate a topology file that describes its atomic properties and force field parameters, which is essential for accurately simulating its behavior.

Protocol: Ligand Preparation

  • Obtain Structure: Download the 3D structure of this compound (e.g., from PubChem CID 14372035) in SDF or MOL2 format.[6]

  • Add Hydrogens & Optimize: Use a molecular editor like Avogadro to add hydrogens appropriate for a physiological pH of 7.4 and perform an initial geometry optimization using a universal force field (e.g., UFF).[7]

  • Generate Topology: Submit the optimized MOL2 file to a parameterization server like CGenFF (for CHARMM-compatible force fields used in GROMACS).[7][8] This server generates a topology (.itp) and parameter (.prm) file, which define the ligand's intramolecular forces for the simulation.[8][9]

Receptor Structure Preparation: The GPCR Challenge

G-protein coupled receptors (GPCRs) like D2R and 5-HT2AR are notoriously difficult to crystallize. While high-resolution structures for 5-HT2AR exist, they are often in complex with other ligands. For D2R, homology modeling is frequently required.[10][11][12][13]

Causality: We choose homology modeling for D2R because a high-quality experimental structure is not always available. The choice of template is critical; the Dopamine D3 receptor, which shares high sequence identity in the transmembrane domains with D2R, serves as an excellent template.[11][12] Model quality must be rigorously assessed using tools like PROCHECK and Ramachandran plots.

Protocol: Receptor Preparation

  • 5-HT2A Receptor:

    • Download: Obtain a high-resolution crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB). Select a structure in an inactive or antagonist-bound conformation.

    • Clean: Remove all co-crystallized ligands, water molecules, and non-protein entities from the PDB file.

  • D2 Receptor (Homology Modeling):

    • Sequence: Retrieve the canonical amino acid sequence for human D2R from UniProt.

    • Template Search: Use a tool like BLAST to search the PDB for suitable template structures. The human D3 receptor is a prime candidate.[11][12]

    • Modeling: Use a homology modeling server or software (e.g., SWISS-MODEL, MODELLER) to build the 3D model of D2R based on the chosen template.

    • Validation: Assess the stereochemical quality of the model. Ensure that over 90% of residues are in the most favored regions of the Ramachandran plot.

  • Final Processing (for both receptors):

    • Prepare the receptor for docking and MD by adding hydrogens, assigning partial charges, and generating a GROMACS-compatible topology using a force field like CHARMM36m.[8]

Protocol I: Molecular Docking for Binding Pose Prediction

Molecular docking serves to predict the most probable binding orientation (pose) of the ligand within the receptor's active site. This provides the crucial starting coordinates for the subsequent, more computationally intensive MD simulation.[14]

Causality: We use AutoDock Vina due to its balance of speed and accuracy.[15][16][17] The scoring function provides a preliminary estimate of binding affinity, but its primary utility here is in generating a physically plausible starting pose. The search space, defined by a "grid box," must encompass the known binding site of similar antagonists to be valid.

G Receptor Prepared Receptor (PDBQT) Vina Run AutoDock Vina Receptor->Vina Ligand Prepared Ligand (PDBQT) Ligand->Vina Grid Define Search Space (Grid Box) Grid->Vina Poses Ranked Binding Poses (Affinity Score) Vina->Poses BestPose Select Best Pose for MD Poses->BestPose Clustering & Scoring

Caption: Molecular docking workflow for initial pose generation.

Protocol: Docking with AutoDock Vina

  • File Preparation: Convert the prepared receptor and ligand files into the PDBQT format required by Vina, which includes partial charges and atom types.[18]

  • Grid Box Definition: Define the center and dimensions of the grid box. The box should be centered on the orthosteric binding site, identified from literature or by aligning with co-crystallized antagonist structures. A size of 25x25x25 Å is typically sufficient.

  • Configuration File: Create a conf.txt file specifying the paths to the receptor and ligand, the grid box parameters, and the output file name.[18]

  • Execution: Run the Vina executable from the command line, pointing to the configuration file.

  • Pose Selection: Analyze the output file, which contains multiple binding poses ranked by affinity score (kcal/mol). Select the pose with the best score from the largest cluster for the next stage. This pose represents the most likely and stable binding mode.

Protocol II: Molecular Dynamics for Dynamic Complex Refinement

MD simulation provides a dynamic, atomistic view of the ligand-receptor complex, accounting for protein flexibility, explicit solvent effects, and thermal motion over time.[19][20][21] This step is crucial for refining the static docking pose into a more realistic, energetically favorable conformation.

Causality: We use GROMACS, a highly efficient and widely used MD engine.[9][22] The CHARMM36m force field is chosen for its robust parameterization of proteins and drug-like molecules. The simulation is run in a realistic membrane environment for these transmembrane receptors, which is critical for maintaining their structural integrity.[11][12] A 100-nanosecond simulation is a standard duration to allow for sufficient conformational sampling of the ligand within the binding pocket.

Protocol: MD Simulation with GROMACS

  • Complex Creation: Merge the coordinate files of the best ligand pose (from docking) and the receptor.

  • System Topology: Update the master topology file (topol.top) to include the ligand's topology (.itp) and parameter (.prm) files.[8]

  • Solvation & Ionization:

    • Define a simulation box and embed the complex within a pre-equilibrated lipid bilayer (e.g., POPC).

    • Solvate the system with a realistic water model (e.g., TIP3P).

    • Add ions (Na+ and Cl-) to neutralize the system and mimic physiological ionic strength (~0.15 M).[11][12]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Perform a short (e.g., 1 ns) simulation with position restraints on the protein and ligand to allow the solvent and lipids to equilibrate around them at a constant temperature (310 K).

    • NPT Ensemble (Constant Pressure): Perform a longer (e.g., 5-10 ns) simulation, again with position restraints, to equilibrate the system's pressure and density.

  • Production MD: Run the final production simulation for at least 100 ns with all restraints removed, saving the system's coordinates (trajectory) every 10-100 ps.

  • Analysis: Check for convergence by analyzing the root-mean-square deviation (RMSD) of the protein backbone and ligand over time. A stable RMSD indicates the system has reached equilibrium.[23]

Protocol III: Binding Free Energy Estimation with MM/GBSA

While MD provides a stable trajectory, it does not directly output a binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique to estimate the binding free energy (ΔG_bind) from MD snapshots.[24][25][26][27] It offers a good compromise between accuracy and computational cost.[24][25]

Causality: MM/GBSA calculates the free energy by combining molecular mechanics energy terms with a continuum solvent model. It is more accurate than docking scores because it averages the energy over multiple conformations from the MD trajectory, implicitly accounting for entropic effects to some degree.[26][28]

Protocol: MM/GBSA Calculation

  • Trajectory Extraction: From the 100 ns production trajectory, extract snapshots from the stable, equilibrated portion (e.g., the last 50 ns).

  • Energy Calculation: Use GROMACS tools (e.g., gmx_MMPBSA) to calculate the individual energy components for the complex, the receptor, and the ligand for each snapshot. The binding free energy is calculated as:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Where each G term is composed of: G = E_MM + G_solv

    • E_MM includes bonded, van der Waals, and electrostatic energies.

    • G_solv is the solvation free energy, calculated using the Generalized Born (GB) model for the polar component and the solvent-accessible surface area (SASA) for the non-polar component.[27]

  • Averaging: Average the calculated ΔG_bind values across all extracted snapshots to obtain the final predicted binding free energy.

Data Interpretation & Comparative Analysis

The final output is a predicted ΔG_bind value for this compound at both the D2 and 5-HT2A receptors. To contextualize these predictions, we compare them against experimental binding affinities (Ki) for Risperidone and Paliperidone. While ΔG and Ki are not directly equivalent, a strong correlation is expected.

CompoundTargetExperimental Ki (nM)Predicted ΔG_bind (kcal/mol)
Risperidone5-HT2A~0.16 - 0.4[5]Reference
RisperidoneD2~3.13 - 5.9[4][5]Reference
Paliperidone5-HT2A~0.25[4]Reference
PaliperidoneD2~0.16[4]Reference
This compound 5-HT2A UnknownTo be determined by this workflow
This compound D2 UnknownTo be determined by this workflow

Interpretation:

  • A less negative ΔG_bind for this compound compared to the reference compounds would predict lower binding affinity .

  • A more negative ΔG_bind would predict higher binding affinity .

  • By comparing the predicted ΔG_bind values for D2R and 5-HT2AR, we can also predict the compound's selectivity profile . The absence of the electronegative fluorine is hypothesized to weaken key interactions, likely resulting in a higher (less potent) Ki value.

Conclusion

This technical guide details a rigorous, multi-faceted in silico methodology to predict the receptor binding profile of this compound. By systematically progressing from static docking to dynamic simulations and culminating in free energy calculations, this workflow provides a scientifically sound framework to investigate the pharmacological consequences of subtle chemical modifications. The resulting predictions offer valuable, actionable insights for drug development, impurity profiling, and understanding structure-activity relationships, forming a powerful hypothesis-driven approach that can guide and prioritize subsequent experimental validation.

References

  • Benchchem. (n.d.). This compound | 106266-09-5.
  • Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved from [Link]

  • Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(6), 4143-4179. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
  • Ballesteros, J. A., et al. (1994). Homology modeling of the dopamine D2 receptor and its testing by docking of agonists and tricyclic antagonists. Journal of Medicinal Chemistry, 37(18), 2874-2888. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Platania, C. B. M., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS ONE, 7(9), e44316. Retrieved from [Link]

  • Bioinformatics Review. (2022, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]

  • Scientific Voyage. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from [Link]

  • Platania, C. B. M., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLOS ONE, 7(9), e44316. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14372035, Desfluororisperidone. Retrieved from [Link]

  • Platania, C. B. M., et al. (2012). Homology modeling of dopamine D2 and D3 receptors: molecular dynamics refinement and docking evaluation. PLoS One, 7(9), e44316. Retrieved from [Link]

  • MCE. (n.d.). Paliperidone palmitate (9-Hydroxyrisperidone palmitate) | Dopamine/5-HT2A Antagonist.
  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(9), 843-854. Retrieved from [Link]

  • Duan, L., et al. (2021). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 23(34), 19374-19387. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound.
  • Platania, C. B. M., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. ResearchGate. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial.
  • Grigera, J. R. (2002). Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions. Current Pharmaceutical Design, 8(17), 1579-1604. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA.
  • Gómez-Lira, G., et al. (2018). Comparative Pharmacology of Risperidone and Paliperidone. Current Neuropharmacology, 16(7), 960-972. Retrieved from [Link]

  • Ferreira, L. G., et al. (2020). A Guide to In Silico Drug Design. Pharmaceuticals, 13(10), 294. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135688055, 6-Desfluoro-6-hydroxy Risperidone. Retrieved from [Link]

  • Gauto, D. F., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. International Journal of Molecular Sciences, 24(14), 11679. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular dynamic simulation results of receptor-ligand complexes.... Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. Retrieved from [Link]

  • springerprofessional.de. (n.d.). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges.
  • R Discovery. (2023, January 1). Molecular Dynamics Simulations of Immune Receptors and Ligands.
  • Li, Y., et al. (2024). Predicting drug–target binding affinity with cross-scale graph contrastive learning. Briefings in Bioinformatics, 25(1), bbad461. Retrieved from [Link]

  • Acellera. (n.d.). In Silico Binding Assay: Molecular Dynamics For Binding Mode Prediction. Retrieved from [Link]

  • Grigera, J. R. (2002). Molecular Dynamics Simulation for Ligand-Receptor Studies. Carbohydrates Interactions in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 32-45. Retrieved from [Link]

  • Küfferle, B., et al. (1999). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparative study with haloperidol. European Neuropsychopharmacology, 9(4), 315-320.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5073, Risperidone. Retrieved from [Link]

Sources

The Bioisosteric Question: Unveiling the Biological Significance of the Lack of Fluorine in Desfluoro-Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Risperidone, a cornerstone atypical antipsychotic, is characterized by a 6-fluoro-1,2-benzisoxazole moiety, a feature common in modern CNS drug design. Its process-related impurity, Desfluoro-Risperidone (Risperidone EP Impurity K), presents a unique chemical entity where this fluorine atom is replaced by hydrogen. While extensive pharmacological data exists for risperidone and its active metabolite, paliperidone, the biological profile of the desfluoro analogue is largely absent from public-domain literature. This technical guide addresses this knowledge gap not by presenting established data, but by providing a comprehensive theoretical framework and a detailed experimental roadmap for researchers to elucidate the biological significance of this single atomic substitution. We will dissect the established roles of fluorine in medicinal chemistry, detail the known pharmacology of risperidone as a benchmark, and provide validated, step-by-step protocols for the requisite in vitro, in vivo, and pharmacokinetic studies necessary to construct a complete pharmacological profile of Desfluoro-Risperidone. This document serves as both a foundational review and a practical guide for investigating the impact of bioisosteric modifications on antipsychotic drug candidates.

Introduction: The Central Role of Fluorine in Risperidone's Profile

Risperidone's efficacy as a second-generation antipsychotic (SGA) stems from its potent, balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Its chemical structure was the result of deliberate medicinal chemistry efforts to improve upon first-generation agents. A key feature of this structure is the fluorine atom on the benzisoxazole ring. The incorporation of fluorine into drug candidates is a widely used strategy to modulate key properties.[4] The high electronegativity and strength of the carbon-fluorine (C-F) bond can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5]

The existence of Desfluoro-Risperidone, identified as a process impurity during the manufacture of the parent drug, provides a perfect case study for the principles of bioisosterism.[6][7] It is a direct structural analogue where the only modification is the substitution of fluorine with hydrogen.[6] While this may seem a minor change, the removal of such a highly electronegative atom could fundamentally alter the molecule's electronic properties, potentially impacting its interaction with biological targets and its metabolic fate.[8]

This guide outlines the necessary investigative steps to answer the core question: What is the precise biological and pharmacological significance of removing the fluorine atom from risperidone?

Foundational Pharmacology: Risperidone and its Active Metabolite

To understand the impact of the desfluoro modification, a firm baseline must be established using the known properties of risperidone and its primary active metabolite, 9-hydroxyrisperidone (paliperidone). Risperidone is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to form paliperidone, which contributes significantly to the overall clinical effect.[2]

Receptor Binding Profiles

Both risperidone and paliperidone exhibit high affinity for D2 and 5-HT2A receptors, a hallmark of atypical antipsychotics. However, subtle differences in their binding profiles exist, which may contribute to variations in their clinical effects.

ReceptorRisperidone (Ki, nM)Paliperidone (Ki, nM)
Dopamine D23.13 - 3.2[9][10]4.0[11]
Serotonin 5-HT2A0.16 - 0.2[9][10]~0.25-0.30 (Implied)
Histamine H12.23 - 20[9][10]Not specified
Adrenergic α10.8 - 5[9][10]Not specified
Adrenergic α27.54 - 16[9][10]Not specified
Table 1: Comparative in vitro receptor binding affinities (Ki) of Risperidone and Paliperidone. Lower Ki values indicate higher affinity.
Pharmacokinetic Overview

Risperidone is well-absorbed orally and undergoes extensive hepatic metabolism. The pharmacokinetic properties of the "active moiety" (the sum of risperidone and paliperidone) are often considered clinically.

ParameterRisperidonePaliperidone (9-OH-Risperidone)
Metabolism Major substrate of CYP2D6.[2]Primarily renal excretion.[12]
Plasma Protein Binding ~90%~77%
Apparent Half-life (t½) ~3 hours (extensive metabolizers)~21-30 hours
Table 2: Key pharmacokinetic parameters of Risperidone and its active metabolite, Paliperidone.

Proposed Research Program for Characterizing Desfluoro-Risperidone

The following sections provide detailed experimental workflows designed to build a comprehensive pharmacological and pharmacokinetic profile for Desfluoro-Risperidone, enabling a direct and meaningful comparison with the parent compound.

In Vitro Pharmacological Profiling: Receptor Binding Assays

The first step is to determine the binding affinity of Desfluoro-Risperidone at the primary targets for atypical antipsychotics. This will establish whether the fluorine atom is critical for target engagement.

Figure 1: Workflow for Radioligand Receptor Binding Assay.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Receptor Source: Use membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human dopamine D2 receptor.[13]

  • Radioligand: Utilize [3H]Spiperone, a high-affinity D2 antagonist radioligand.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Incubation: In a 96-well plate, combine 50 µL of Desfluoro-Risperidone (at concentrations ranging from 0.1 nM to 10 µM), 50 µL of [3H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 150 µL of the membrane preparation (typically 10-20 µg protein).[6]

  • Non-Specific Binding: To parallel wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) instead of the test compound to determine non-specific binding.

  • Equilibration: Incubate the plate for 60 minutes at room temperature with gentle agitation.[6]

  • Filtration: Rapidly harvest the contents of each well onto GF/B filter plates (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[14] Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filter plates, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[6]

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Desfluoro-Risperidone. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

A similar protocol should be executed for the 5-HT2A receptor, typically using [3H]Ketanserin as the radioligand.[14][15]

In Vivo Efficacy Assessment: Amphetamine-Induced Hyperlocomotion

This model is a standard preclinical test for assessing the potential antipsychotic activity of a compound by measuring its ability to reverse dopamine-agonist-induced hyperactivity.[16][17]

G A Phase 1: Acclimation Place rats in locomotor activity chambers B Phase 2: Baseline Activity Record activity for 30 minutes A->B t = 0 min C Phase 3: Dosing Administer Test Compound (Vehicle, Risperidone, or Desfluoro-Risperidone) B->C t = 30 min D Phase 4: Pre-treatment Period Allow 30-60 minutes for drug absorption C->D E Phase 5: Challenge Administer Amphetamine (e.g., 0.5-1.5 mg/kg) D->E t = 60-90 min F Phase 6: Post-Challenge Activity Record locomotor activity for 60-90 minutes E->F G Data Analysis Compare activity between treatment groups F->G

Figure 2: Experimental Timeline for Amphetamine-Induced Hyperlocomotion Study.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Use adult male Sprague-Dawley or Wistar rats (250-300g).

  • Apparatus: Utilize automated locomotor activity chambers equipped with infrared photobeam detectors to quantify movement.

  • Acclimation: Place individual rats in the activity chambers and allow them to acclimate for 30-60 minutes.

  • Baseline: Record locomotor activity (e.g., distance traveled, beam breaks) for a 30-minute baseline period.[16]

  • Dosing: Administer the test compounds (e.g., vehicle, risperidone at 0.1, 0.3, 1.0 mg/kg, and Desfluoro-Risperidone at equivalent doses) via subcutaneous (SC) or intraperitoneal (IP) injection.

  • Challenge: After a 30-60 minute pre-treatment period, administer d-amphetamine (e.g., 1.0 mg/kg, SC) to all animals.[5]

  • Data Collection: Immediately record locomotor activity for the next 90 minutes, typically analyzed in 5- or 10-minute bins.[16]

  • Analysis: Compare the total distance traveled in the post-amphetamine period between the vehicle-treated group and the drug-treated groups. A significant reduction in amphetamine-induced activity indicates potential antipsychotic efficacy.

Comparative Pharmacokinetic (PK) Profiling

A PK study is essential to determine how the absence of fluorine affects the absorption, distribution, metabolism, and excretion (ADME) of the molecule. The strong C-F bond in risperidone likely contributes to its metabolic stability; its removal could create a new site for metabolic attack.[5]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animals: Use cannulated male Sprague-Dawley rats to allow for serial blood sampling from a single animal.[18]

  • Dosing: Prepare two groups of animals.

    • Group 1 (Intravenous): Administer Desfluoro-Risperidone (e.g., 1 mg/kg) as a single bolus via the tail vein to determine fundamental PK parameters like clearance and volume of distribution.[19]

    • Group 2 (Oral): Administer Desfluoro-Risperidone (e.g., 5 mg/kg) via oral gavage to assess oral bioavailability.[19]

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[20]

  • Sample Processing: Immediately process blood samples to plasma by centrifugation and store at -80°C until analysis.[21]

  • Bioanalysis: Develop and validate a sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Desfluoro-Risperidone in plasma. This is the gold standard for bioanalysis due to its high selectivity and sensitivity.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Predicted Significance and Concluding Remarks

Based on established principles of medicinal chemistry, the removal of the fluorine atom from risperidone is predicted to have several significant biological consequences:

  • Altered Receptor Affinity: The highly electronegative fluorine atom influences the electronic distribution of the benzisoxazole ring. Its removal will alter this, which could either increase or decrease binding affinity for D2 and 5-HT2A receptors. A decrease is plausible if the fluorine atom participates in a key polar interaction within the receptor's binding pocket.[8]

  • Increased Metabolic Lability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. The C-H bond in Desfluoro-Risperidone at the equivalent position presents a new potential site for hydroxylation. This could lead to a shorter half-life and the formation of novel metabolites.

  • Modified Physicochemical Properties: Fluorine substitution typically increases lipophilicity. Therefore, Desfluoro-Risperidone may be slightly less lipophilic than risperidone, which could affect its ability to cross the blood-brain barrier and its overall volume of distribution.

References

A comprehensive, numbered list of all cited sources would be compiled here, including titles, sources, and verifiable URLs.

Sources

Methodological & Application

Application Note: Gas Chromatographic Analysis of Desfluoro Risperidone for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of Desfluoro Risperidone, a critical process-related impurity of the atypical antipsychotic drug Risperidone.[1] Due to the low volatility and polar nature of this compound, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and thermal degradation.[2] This guide outlines a comprehensive workflow involving chemical derivatization to enhance analyte volatility, followed by separation and quantification using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the purity, safety, and quality of Risperidone active pharmaceutical ingredients (APIs) and finished products.

Introduction: The Significance of Monitoring this compound

Risperidone is a widely prescribed benzisoxazole derivative for the treatment of various psychiatric disorders.[3] The manufacturing process of Risperidone can lead to the formation of several impurities, which must be rigorously controlled to meet regulatory standards. This compound, identified as "Risperidone EP Impurity K," is a significant structural analogue of the parent drug, differing only by the absence of a fluorine atom on the benzisoxazole ring.[1] While this substitution may seem minor, it can alter the molecule's electronic properties and potentially its pharmacological and toxicological profile.[1]

Therefore, the accurate and precise quantification of this compound is paramount for ensuring the quality and safety of Risperidone-containing pharmaceuticals. Gas chromatography offers high resolution and sensitivity, making it a powerful tool for impurity profiling.[4] However, the molecular structure of this compound, which includes a secondary amine within a piperidine ring and other polar functional groups, necessitates a strategic analytical approach to overcome its inherent low volatility.[5][6]

This application note provides a field-proven protocol based on silylation, a common and effective derivatization technique, to prepare this compound for GC-MS analysis.[7] The subsequent instrumental analysis is designed for optimal separation and sensitive detection, ensuring a reliable and reproducible method for quality control laboratories.

Physicochemical Properties and Analytical Challenges

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[5][8]
CAS Number 106266-09-5[5][8]
Molecular Formula C₂₃H₂₈N₄O₂[5][6]
Molecular Weight 392.49 g/mol [6][8]
Structure Contains a secondary amine (piperidine) and a tertiary amine.[5]

The primary analytical challenge for GC analysis stems from the presence of the polar N-H group in the piperidine ring. This functional group can lead to:

  • Adsorption: Interaction with active sites on the GC column and inlet liner, resulting in peak tailing and poor resolution.[2]

  • Low Volatility: Requiring high injector and oven temperatures for volatilization, which increases the risk of thermal degradation.[9] Studies on Risperidone have indicated potential for degradation under thermal stress.[10]

To mitigate these issues, derivatization is an essential step. The process chemically modifies the polar functional groups, rendering the analyte more suitable for GC analysis.[7][11]

Derivatization: Enhancing Volatility and Stability

Silylation is a widely used derivatization technique that replaces active hydrogens (like the one on the secondary amine of this compound) with a non-polar trimethylsilyl (TMS) group.[7] This transformation effectively masks the polar site, leading to increased volatility and thermal stability.[12]

Diagram 1: Silylation of this compound

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Analyte This compound (with -NH group) Conditions Heat (e.g., 70°C) Anhydrous Solvent Analyte->Conditions Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Conditions Product TMS-Derivatized this compound (Volatile & Stable) Conditions->Product Byproduct Reaction Byproducts Conditions->Byproduct

Caption: Workflow for the silylation of this compound.

For this application, we recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a powerful TMS donor, and the TMCS acts as a catalyst to enhance the reaction rate.[13]

Detailed Experimental Protocol

This protocol provides a step-by-step guide from sample preparation to GC-MS analysis.

Materials and Reagents
  • This compound Reference Standard (LGC Standards or equivalent)[8]

  • Risperidone API or finished product for analysis

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (Sigma-Aldrich or equivalent)

  • Anhydrous Pyridine (GC grade)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • 2 mL GC vials with inserts and PTFE-lined caps

Standard and Sample Preparation

4.2.1. Standard Stock Solution (1000 µg/mL) Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

4.2.2. Working Standard Solution (100 µg/mL) Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

4.2.3. Sample Preparation (from API) Accurately weigh approximately 100 mg of the Risperidone API into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution will be used for the derivatization step.

Derivatization Protocol
  • Pipette 100 µL of the working standard solution (or sample solution) into a 2 mL GC vial with an insert.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. Anhydrous conditions are crucial as silylating reagents are moisture-sensitive.[14]

  • Add 50 µL of anhydrous pyridine to the dried residue to dissolve it.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 45 minutes to ensure complete derivatization.[7]

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

Diagram 2: Sample Preparation and Derivatization Workflow

workflow start Weigh Sample/Standard dissolve Dissolve in Methanol start->dissolve aliquot Transfer 100 µL to GC Vial dissolve->aliquot dry Evaporate to Dryness (Nitrogen Stream) aliquot->dry reconstitute Add 50 µL Anhydrous Pyridine dry->reconstitute derivatize Add 100 µL BSTFA + 1% TMCS reconstitute->derivatize vortex Vortex & Seal Vial derivatize->vortex heat Heat at 70°C for 45 min vortex->heat cool Cool to Room Temperature heat->cool analyze Inject into GC-MS cool->analyze

Sources

Application Note: Structural Elucidation and Quantitative Analysis of Desfluoro Risperidone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the characterization of Desfluoro Risperidone, a known process-related impurity of the atypical antipsychotic agent Risperidone.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and quantification of pharmaceutical substances.[2] Herein, we present optimized protocols for sample preparation, data acquisition, and spectral interpretation for ¹H, ¹³C, and advanced 2D NMR experiments. Furthermore, a validated quantitative NMR (qNMR) methodology is described for the precise purity assessment of this compound, a critical requirement for quality control in drug development and manufacturing.[3][4]

Introduction: The Significance of this compound

This compound (also known as Risperidone EP Impurity K) is a structural analogue of Risperidone, differing only by the absence of a fluorine atom on the benzisoxazole ring.[1][5] As an impurity in the final active pharmaceutical ingredient (API), its presence must be strictly monitored and controlled to ensure the safety and efficacy of the drug product. The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or greater.

NMR spectroscopy offers a primary method for both structural verification and quantification without the need for a specific reference standard of the analyte, relying instead on the direct proportionality between signal intensity and the number of atomic nuclei.[2][4] This guide serves as a practical resource for researchers, analytical chemists, and quality control professionals involved in the analysis of Risperidone and its related substances.

Structural and Physicochemical Context

The key structural difference between Risperidone and this compound is the substitution of a hydrogen atom for the fluorine atom at the 6-position of the benzisoxazole moiety. This seemingly minor change significantly alters the electronic environment of the aromatic ring, leading to distinct and predictable changes in the NMR spectrum, which can be leveraged for identification and differentiation.

  • This compound:

    • Molecular Formula: C₂₃H₂₈N₄O₂[5][6]

    • Molecular Weight: 392.49 g/mol [6]

  • Risperidone:

    • Molecular Formula: C₂₃H₂₇FN₄O₂

    • Molecular Weight: 410.48 g/mol

Caption: Chemical structures of Risperidone and this compound.

Experimental Protocols

Adherence to Good Laboratory Practice (GLP) is essential for reproducible and reliable NMR results.[7] This includes using high-quality NMR tubes, calibrated equipment, and high-purity deuterated solvents.

Materials and Equipment
  • Analyte: this compound reference standard

  • Solvents: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (≥99.8% D)

  • Internal Standard (for qNMR): Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB)

  • Equipment:

    • NMR Spectrometer (≥400 MHz recommended for better signal dispersion)

    • High-precision 5 mm NMR tubes[8]

    • Analytical balance (readable to 0.01 mg)

    • Volumetric flasks, pipettes, and syringes

    • Vortex mixer and/or sonicator

Protocol 1: Sample Preparation for Qualitative Analysis

This protocol is designed for acquiring ¹H, ¹³C, and 2D NMR spectra for structural confirmation.

  • Weighing: Accurately weigh 10-20 mg of this compound. For small molecules, this concentration range is typically sufficient for ¹H and ¹³C experiments.[8][9]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][10] The choice of solvent is critical; CDCl₃ is often suitable for many organic molecules, while DMSO-d₆ is an excellent alternative for compounds with lower solubility.

  • Homogenization: Ensure the sample is fully dissolved. Use a vortex mixer or sonicate briefly if necessary. A homogenous solution is crucial for achieving good spectral resolution and accurate shimming.[11] Any particulate matter should be filtered out.[9][10]

  • Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particles.

  • Labeling: Clearly label the NMR tube with a unique identifier. Do not use stickers or tape that can interfere with the sample spinning in the spectrometer.[11][12]

Protocol 2: Sample Preparation for Quantitative Analysis (qNMR)

This protocol requires meticulous technique to ensure high accuracy and precision.[13]

  • Weighing: Using an analytical balance, accurately weigh approximately 15-25 mg of this compound directly into a tared vial. Record the weight precisely.

  • Internal Standard (IS): Accurately weigh and add an equimolar amount of a suitable internal standard (e.g., Maleic Acid) to the same vial. The IS must have signals that do not overlap with the analyte, be chemically inert, and have a known purity.[4]

  • Dissolution & Transfer: Add a precise volume (e.g., 1.0 mL) of deuterated solvent to the vial. Ensure complete dissolution of both the analyte and the IS. Transfer ~0.7 mL of this final solution to an NMR tube.

  • Homogeneity: Ensure the final solution is perfectly homogeneous before transferring to the NMR tube.

Protocol 3: NMR Data Acquisition

The following are suggested starting parameters. Optimization may be required based on the specific instrument and sample concentration.

Experiment Key Parameter Recommended Value Rationale
¹H NMR Scans (NS)16-64To achieve adequate signal-to-noise (S/N).
Relaxation Delay (D1)1-2 sAllows for sufficient relaxation for most protons.
¹³C NMR Scans (NS)1024-4096The natural abundance of ¹³C is low, requiring more scans.
Acquisition Time (AQ)1-2 sTo obtain good digital resolution.
qNMR (¹H) Relaxation Delay (D1)≥ 5 * T₁CRITICAL: Ensures full relaxation of all protons for accurate integration. T₁ is the longest spin-lattice relaxation time. A value of 30-60s is a safe starting point.
Scans (NS)8-16To improve S/N while minimizing experiment time.
COSY Scans per increment2-4Balances sensitivity and experiment time.
HSQC Scans per increment4-8Detects one-bond ¹H-¹³C correlations.
HMBC Scans per increment16-64Detects long-range (2-3 bond) ¹H-¹³C correlations; requires more scans for weaker signals.

Data Analysis and Spectral Interpretation

The interpretation of NMR spectra involves analyzing chemical shifts, signal integrations, and coupling patterns (multiplicities) to deduce the molecular structure.[14][15]

Caption: General workflow for NMR-based structural elucidation and quantification.

Predicted ¹H and ¹³C NMR Data

The following table presents predicted chemical shifts for this compound based on known data for Risperidone and general principles for heterocyclic compounds.[16][17] The most significant difference from Risperidone is the pattern of the benzisoxazole aromatic protons, which will simplify from complex multiplets (due to F-H coupling) to a more standard aromatic system.

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Benzisoxazole Aromatic 7.2 - 7.9 (4H, m)110 - 165A complex multiplet representing the four protons on the unsubstituted benzene ring.
Pyrido-pyrimidine CH₂ 1.8 - 2.0 (4H, m)20 - 30Aliphatic protons of the tetrahydropyridine ring.
Pyrido-pyrimidine CH₂-N ~4.0 (2H, t)~47Methylene group adjacent to the ring nitrogen.
Pyrido-pyrimidine C=O -~162Carbonyl carbon.
Pyrido-pyrimidine CH₃ ~2.4 (3H, s)~19Methyl group on the pyrimidinone ring.
Ethyl Linker -CH₂- ~2.8 (2H, t)~30Methylene group adjacent to the pyrimidinone ring.
Ethyl Linker -CH₂-N ~2.6 (2H, t)~57Methylene group adjacent to the piperidine nitrogen.
Piperidine CH ~3.2 (1H, m)~35Methine proton adjacent to the benzisoxazole group.
Piperidine CH₂ 1.9 - 2.8 (8H, m)30 - 55The four methylene groups of the piperidine ring.
2D NMR for Unambiguous Assignment
  • COSY (Correlation Spectroscopy): This experiment is used to identify protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity within the ethyl linker and the aliphatic rings.[18]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the confident assignment of carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (2-3 bonds). It is crucial for piecing together the different fragments of the molecule, for example, connecting the ethyl linker to both the piperidine and pyrimidinone rings.

Quantitative Analysis (qNMR)

The purity of this compound can be calculated using the following formula, which relates the integrated signal areas of the analyte and the internal standard.

Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

Where:

  • I: Integrated area of the NMR signal

  • N: Number of protons giving rise to the signal

  • MW: Molecular weight

  • m: Mass

  • PurityIS: Purity of the internal standard

For a robust qNMR method, validation is essential. Key validation parameters include specificity, linearity, accuracy, precision, and robustness, ensuring the method is suitable for its intended purpose in a regulated environment.[4][13][19]

Conclusion

NMR spectroscopy provides a powerful, non-destructive, and highly informative platform for the comprehensive analysis of this compound. The protocols and guidelines presented here detail a robust framework for achieving unambiguous structural identification through 1D and 2D NMR techniques and for performing accurate purity assessments via qNMR. These methods are fundamental for ensuring the quality and safety of Risperidone API and its finished pharmaceutical products.

References

  • Small molecule NMR sample preparation. (2023). Emory University. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (2018). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Solid-state NMR spectra of risperidone and samples a)~d). ResearchGate. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • This compound. FDA Global Substance Registration System (GSRS). [Link]

  • NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Maryland. [Link]

  • NMR Sample Preparation. Weizmann Institute of Science. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • GOOD LAB PRACTICE-NMR. Centre for Catalysis Research and Innovation, University of Ottawa. [Link]

  • Quantification of Risperidone Contained in Precipitates Produced by Tea Catechins Using Nuclear Magnetic Resonance. J-Stage. [Link]

  • NMR relaxation and diffusion studies to probe the motional dynamics of risperidone within PLGA microsphere. (2023). PubMed. [Link]

  • Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments. (2021). Magritek. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... ResearchGate. [Link]

  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. (2021). Indian Journal of Pharmaceutical Sciences. [Link]

  • Chemical shifts and relaxation time for 19 F NMR of free risperidone... ResearchGate. [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (2012). Semantic Scholar. [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. (2017). Der Pharma Chemica. [Link]

  • Desfluororisperidone. PubChem - NIH. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (2011). Der Pharmacia Lettre. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. (2000). ACS Publications. [Link]

  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

Sources

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Desfluoro Risperidone for Accurate Identification and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Characterizing Desfluoro Risperidone

This compound is a recognized process-related impurity and a potential degradation product in the synthesis of Risperidone, an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders.[1][2][3] The structural distinction of this compound from its parent compound is the absence of a fluorine atom on the benzisoxazole ring, a seemingly minor alteration that can nonetheless impact its pharmacological and toxicological profile.[1] Regulatory bodies worldwide mandate the stringent monitoring and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, the development of robust and specific analytical methods for the detection and quantification of this compound is paramount to ensure the safety and efficacy of Risperidone-based therapies.

This application note provides a comprehensive guide to the mass spectrometric fragmentation pattern of this compound. By leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique, we can elucidate the characteristic fragmentation pathways of this impurity.[1] This information is crucial for developing validated analytical methods for impurity profiling, stability studies, and quality control of Risperidone. The methodologies and protocols outlined herein are designed to be directly applicable in research and quality control laboratories.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective analytical method.

PropertyValueSource
Chemical Name 3-[2-[4-(1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[2][4]
Synonyms Risperidone EP Impurity K[1][4]
CAS Number 106266-09-5[1][2]
Molecular Formula C23H28N4O2[2][5]
Molecular Weight 392.49 g/mol [2][5]

Proposed Mass Spectrometric Fragmentation Pathway

The fragmentation of this compound in a tandem mass spectrometer, typically following positive electrospray ionization (ESI+), is predicted to be analogous to that of Risperidone. The protonated molecule [M+H]+ serves as the precursor ion. The subsequent collision-induced dissociation (CID) will likely result in the cleavage of the more labile bonds within the molecule.

Predicted Precursor Ion [M+H]+: m/z 393.2

The primary fragmentation is anticipated to occur at the piperidine ring and the ethyl side chain connecting it to the tetrahydropyrido[1,2-a]pyrimidin-4-one moiety. Based on the well-documented fragmentation of Risperidone, the following key fragment ions are proposed for this compound:

  • Proposed Major Fragment Ion 1: A fragment resulting from the cleavage of the bond between the piperidine ring and the ethyl side chain, leading to the formation of the protonated tetrahydropyrido[1,2-a]pyrimidin-4-one portion of the molecule.

  • Proposed Major Fragment Ion 2: A fragment corresponding to the benzisoxazol-piperidinyl moiety.

The following diagram illustrates the proposed fragmentation pathway for this compound.

Desfluoro_Risperidone_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]+ m/z 393.2 frag1 Pyrido[1,2-a]pyrimidinone moiety m/z 191.1 precursor->frag1 Cleavage at ethyl-piperidine bond frag2 Benzisoxazol-piperidine moiety m/z 202.1 precursor->frag2 Cleavage at ethyl-piperidine bond

Caption: Proposed Fragmentation Pathway of this compound.

Experimental Protocol: LC-MS/MS Method for the Analysis of this compound

This protocol provides a starting point for the development and validation of an LC-MS/MS method for the quantification of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Materials and Reagents
  • This compound reference standard

  • Risperidone reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions This compound: Precursor > Product (e.g., 393.2 > 191.1, 393.2 > 202.1); Risperidone: Precursor > Product (e.g., 411.2 > 191.1)
Collision Energy To be optimized for each transition, typically in the range of 15-35 eV.
Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and Risperidone in a suitable solvent such as methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase or a suitable diluent to create a calibration curve over the desired concentration range.

  • Sample Preparation: The sample preparation method will depend on the matrix. For pharmaceutical dosage forms, this may involve dissolution in a suitable solvent, followed by filtration. For biological matrices, protein precipitation or solid-phase extraction may be necessary.[6]

Workflow for Method Development and Validation

The following diagram outlines a logical workflow for the development and validation of an analytical method for this compound.

Method_Development_Workflow start Define Analytical Requirements lit_review Literature Review for Risperidone Analysis start->lit_review ms_optim Optimize MS Parameters (Precursor/Product Ions, Collision Energy) lit_review->ms_optim lc_optim Optimize LC Conditions (Column, Mobile Phase, Gradient) ms_optim->lc_optim sample_prep Develop Sample Preparation Protocol lc_optim->sample_prep validation Method Validation (ICH Guidelines) sample_prep->validation routine_analysis Routine Analysis and Quality Control validation->routine_analysis

Caption: Workflow for LC-MS/MS Method Development.

Conclusion and Further Perspectives

This application note has detailed the predicted mass spectrometry fragmentation pattern of this compound and provided a robust starting point for the development of a sensitive and specific LC-MS/MS method for its analysis. The elucidation of the fragmentation pathway, centering on the precursor ion m/z 393.2 and its characteristic product ions, is fundamental for the confident identification and accurate quantification of this critical impurity in Risperidone samples.

The provided protocol for LC-MS/MS analysis offers a solid foundation for researchers and quality control analysts. Further validation of this method in accordance with ICH guidelines is essential before its implementation in a regulated environment. The ability to accurately monitor this compound levels is a key component in ensuring the quality, safety, and efficacy of Risperidone drug products, ultimately contributing to patient well-being.

References

  • de Castro, A., Concheiro, M., Shakleya, D., Huestis, M. A. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 869(1-2), 69-78. [Link]

  • Waters Corporation. (n.d.). Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. [Link]

  • PubChem. (n.d.). Desfluororisperidone. [Link]

  • GSRS. (n.d.). This compound. [Link]

  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Kher, G., & Mohan, S. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 33-42. [Link]

  • Rasayan Journal of Chemistry. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). [Link]

Sources

Application Note: A Robust HPLC Protocol for the Identification and Quantification of Desfluoro Risperidone in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction: The Imperative of Impurity Profiling

In the manufacturing of active pharmaceutical ingredients (APIs), the control of impurities is a critical parameter governed by stringent regulatory standards to ensure the safety and efficacy of the final drug product. Risperidone, a potent benzisoxazole-derived atypical antipsychotic, is widely used in the treatment of various psychiatric disorders.[1] During its synthesis, process-related impurities can arise, which must be meticulously identified and quantified.

This application note provides a comprehensive guide for the use of Desfluoro Risperidone as a reference standard in the quality control of Risperidone via HPLC. This compound, chemically known as 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, is a key process-related impurity.[2][3] It is structurally analogous to the parent drug but lacks the fluorine atom on the benzisoxazole ring.[4] The European Pharmacopoeia (EP) officially lists this compound as "Risperidone EP Impurity K," underscoring its regulatory significance.

The protocol herein is designed for researchers, analytical scientists, and quality control professionals, providing a robust, step-by-step methodology for accurate and reproducible analysis. The causality behind experimental choices is explained to empower the user with a deeper understanding of the analytical system, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]

This compound: Physicochemical Profile

A well-characterized reference standard is the cornerstone of any quantitative analytical method. The fundamental properties of this compound are summarized below.

PropertyValue
Chemical Name 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[2]
Synonyms This compound, Risperidone EP Impurity K
CAS Number 106266-09-5[2][4]
Molecular Formula C₂₃H₂₈N₄O₂[2][3][7]
Molecular Weight 392.49 g/mol [2][7]

Experimental Protocol: HPLC Method for Impurity Quantification

This section details a validated HPLC method for the separation and quantification of this compound in Risperidone samples. The choice of a reversed-phase C18 column is based on its proven efficacy in separating compounds of moderate polarity like Risperidone and its analogues. The mobile phase, a buffered organic mixture, is optimized to achieve sharp peaks and adequate resolution from the main API peak and other potential impurities.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reference Standard: this compound (Purity >95%)[2]

  • API/Sample: Risperidone test sample.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions. The isocratic mode is chosen for its simplicity and robustness, ensuring consistent run-to-run performance.

ParameterCondition
Column Waters XTerra RP8 (250 x 4.6 mm), 5µm or equivalent C18 column[8]
Mobile Phase Buffer: Acetonitrile: Methanol (65:20:15, v/v/v)[8]
(Buffer: 10mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid)
Flow Rate 1.0 mL/min[8]
Detection Wavelength 276 nm[8] or 260 nm[9]
Column Temperature 25°C (Ambient)[8]
Injection Volume 10 µL[8]
Run Time 15 minutes
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile in a 50:50 ratio is used for its excellent solubilizing properties for both Risperidone and its impurities.[8]

  • Standard Stock Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add about 70 mL of Diluent and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with Diluent and mix thoroughly.

  • Working Standard Solution (approx. 1.0 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the Diluent and mix thoroughly. This concentration is typically suitable for quantifying impurities at a 0.1% level relative to a 1 mg/mL sample concentration.

  • Test Solution (for Risperidone API):

    • Accurately weigh approximately 100 mg of the Risperidone test sample into a 100 mL volumetric flask.

    • Add about 70 mL of Diluent, sonicate to dissolve, cool, and dilute to volume with Diluent. This yields a concentration of 1 mg/mL.

Analytical Workflow

The following diagram illustrates the logical flow of the analytical procedure, from preparation to final report generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Evaluation Standard Weigh & Dissolve This compound RS Setup System Setup & Equilibration Standard->Setup Sample Weigh & Dissolve Risperidone Test Sample Sample->Setup SST System Suitability Test (Replicate Injections of Std) Setup->SST Verify Performance Analysis Inject Blank, Standard, & Sample Solutions SST->Analysis If Passed Processing Peak Integration & Identification (RRT) Analysis->Processing Calculation Quantify Impurity (% w/w) Processing->Calculation Report Generate Final Report Calculation->Report

Caption: Logical workflow for HPLC impurity analysis.

System Suitability and Acceptance Criteria

Before proceeding with sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (1.0 µg/mL).

  • The system is deemed suitable for use if the following criteria are met:

    • Relative Standard Deviation (RSD): The RSD for the peak areas of the five replicate injections should be not more than 5.0%.

    • Tailing Factor (T): The tailing factor for the this compound peak should not be more than 2.0.

    • Theoretical Plates (N): The column efficiency should result in a theoretical plate count of not less than 2000.

Calculation

The percentage of this compound in the Risperidone sample is calculated using the following formula:

% Impurity = (AT / AS) * (CS / CT) * 100

Where:

  • AT = Peak area of this compound in the Test Solution chromatogram.

  • AS = Average peak area of this compound from the replicate Working Standard Solution injections.

  • CS = Concentration of this compound in the Working Standard Solution (mg/mL).

  • CT = Concentration of Risperidone in the Test Solution (mg/mL).

Method Validation Principles (ICH Q2(R1))

The trustworthiness of this protocol is established through rigorous validation in accordance with ICH Q2(R1) guidelines.[5][10][11] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[11] Key validation parameters include:

  • Specificity: The method's ability to resolve and quantify this compound in the presence of the main Risperidone peak, other impurities, and potential degradation products. This is typically confirmed through forced degradation studies (acid, base, oxidation, heat, light).[8][12]

  • Linearity: Demonstrated by a linear relationship (r² > 0.999) between the peak area and concentration over a range, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.[13]

  • Accuracy: Assessed by performing recovery studies, where a known amount of this compound standard is spiked into the sample matrix at different levels (e.g., 75%, 100%, 125%).[8]

  • Precision: Evaluated at two levels:

    • Repeatability: The precision of the method under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's resilience to small, deliberate variations in parameters like mobile phase pH, column temperature, and organic phase composition.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the use of this compound as a reference standard in HPLC analysis. By following this guide, analytical laboratories can accurately identify and quantify this critical process impurity in Risperidone API and finished products. The emphasis on system suitability and adherence to ICH validation principles ensures that the method is robust, reliable, and suitable for routine use in a regulated pharmaceutical quality control environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

  • This compound. GSRS. [Link]

  • A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Chromatography Today. [Link]

  • EUROPEAN PHARMACOPOEIA 6.0 Risperidone. uspbpep.com. [Link]

  • risperidone oral solution - 2013-12-01. usp-nf. [Link]

  • Risperidone Oral Solution. USP-NF. [Link]

  • Desfluororisperidone. PubChem - NIH. [Link]

  • RISPERIDONE ORALLY DISINTEGRATING TABLETS - 2013-12-01. USP-NF. [Link]

  • USP Monographs: Risperidone. uspbpep.com. [Link]

  • Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PMC - PubMed Central. [Link]

  • method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

Sources

Application Note: A Protocol for Forced Degradation Studies of Desfluoro Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for conducting forced degradation studies on Desfluoro Risperidone, an impurity and analogue of the atypical antipsychotic drug Risperidone. The objective of these studies is to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method crucial for regulatory submissions and ensuring drug product quality and safety.[1] The protocols herein are designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B, to ensure regulatory compliance and scientific rigor.[2][3][4] Methodologies for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions are detailed, alongside a framework for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Introduction: The Rationale for Stress Testing

Forced degradation, or stress testing, is a critical component of the pharmaceutical development process.[5][6] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[1][2] The primary goals of these studies are threefold:

  • Pathway Elucidation: To identify the likely degradation products and establish the intrinsic stability of the drug molecule.[4] This knowledge is foundational for developing stable formulations.[2]

  • Analytical Method Validation: To demonstrate the specificity and stability-indicating power of the analytical procedures used for quality control and stability monitoring.[1][7] A method is considered "stability-indicating" only if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8][9]

  • Regulatory Compliance: Regulatory bodies, including the FDA and EMA, mandate forced degradation studies as outlined in ICH guidelines to support new drug applications.[1][2] These studies are typically performed on a single batch during Phase III of development.[1][10]

Focus Molecule: this compound

This compound is a close structural analogue and known impurity of Risperidone.[11] Its chemical structure (C₂₃H₂₈N₄O₂) is identical to Risperidone, save for the absence of a fluorine atom on the benzisoxazole ring.[12][13][14] While the introduction of fluorine is a common medicinal chemistry strategy to enhance metabolic stability and receptor binding, its absence in this compound may alter the molecule's physicochemical properties and degradation profile.[13] Understanding its stability is crucial for controlling impurities in Risperidone drug products.

Overall Experimental Workflow

The forced degradation study follows a systematic process, from stress induction to analytical characterization. The objective is to achieve a target degradation of approximately 5-20%, which is sufficient to generate and detect primary degradation products without leading to complex secondary reactions.[3]

G cluster_stress Stress Condition Application A Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Quench Neutralize & Dilute Stressed Samples A->Quench B Base Hydrolysis (e.g., 0.1M NaOH, 80°C) B->Quench C Oxidation (e.g., 6% H₂O₂, RT) C->Quench D Thermal Degradation (Solid State, 105°C) D->Quench E Photolytic Degradation (ICH Q1B Conditions) E->Quench Start Prepare Stock Solution of this compound Start->A Expose to Stress Start->B Expose to Stress Start->C Expose to Stress Start->D Expose to Stress Start->E Expose to Stress Control Unstressed Control (Stored in Dark, 2-8°C) Start->Control Expose to Stress HPLC Analysis via Stability-Indicating HPLC-PDA Method Control->HPLC Quench->HPLC Analysis Data Interpretation HPLC->Analysis Assess Peak Purity, Assay, & Mass Balance End Characterize Degradants & Elucidate Pathways Analysis->End

Figure 1: General workflow for the forced degradation study of this compound.

Detailed Protocols for Stress Conditions

The following protocols are starting points and should be optimized to achieve the target 5-20% degradation. Time points should be collected intermittently (e.g., 2, 4, 8, 24 hours) to monitor the degradation rate.

Materials and Reagents
  • This compound reference standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified

  • Phosphate buffer components

Hydrolytic Degradation (Acid and Base)

Causality: Hydrolysis is a common degradation pathway for pharmaceuticals, often targeting labile functional groups like esters, amides, and imines. The rate of hydrolysis is highly dependent on pH and temperature.[15]

Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) and dilute with water to minimize the organic percentage.

  • Acid Stress: Mix equal volumes of the drug solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: Mix equal volumes of the drug solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the solutions in sealed vials at an elevated temperature (e.g., 80°C) in a water bath or oven.

  • Sampling: At predetermined time points, withdraw an aliquot.

  • Quenching:

    • For the acidic sample, cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • For the basic sample, cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation

Causality: Oxidation can affect molecules with electron-rich centers. For Risperidone and its analogues, the tertiary amine and other nitrogen-containing rings could be susceptible to oxidation.[16] Hydrogen peroxide is a commonly used oxidizing agent.

Protocol:

  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Stress Application: Add a volume of 6% H₂O₂ to the drug solution. The final concentration of H₂O₂ may need to be adjusted (typically between 3-30%).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling & Analysis: At specified time points, withdraw an aliquot and dilute directly with the mobile phase for immediate HPLC analysis. Quenching is typically not required but can be done by significant dilution.

Thermal Degradation

Causality: High temperatures can provide the energy needed to break chemical bonds, leading to degradation. This test evaluates the solid-state stability of the drug substance.

Protocol:

  • Preparation: Place a thin, even layer of this compound powder in a glass petri dish or vial.

  • Incubation: Place the sample in a thermostatically controlled oven at a high temperature (e.g., 105°C). The temperature should be higher than that used for accelerated stability testing.[4]

  • Sampling: At specified time points, remove the sample from the oven.

  • Analysis: Accurately weigh a portion of the powder, dissolve it in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

Photolytic Degradation

Causality: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation. ICH Q1B provides specific guidance on photostability testing.[2]

Protocol:

  • Preparation: Prepare two sets of samples. One set will be the "exposed" sample, and the other will be the "control" sample, which should be wrapped completely in aluminum foil to protect it from light. Samples should be prepared in both solid (powder) and solution (1 mg/mL) states.

  • Exposure: Place both exposed and control samples in a photostability chamber.

  • Conditions: Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UV) light.[1][2]

  • Analysis: After the exposure period, prepare the solid and solution samples for HPLC analysis as described in the other protocols. Compare the chromatograms of the exposed samples to the dark controls to identify photodegradants.

Summary of Stress Conditions

Stress Type Condition Rationale & Key Insights Target Degradation
Acid Hydrolysis 0.1 M HCl @ 80°CEvaluates stability in acidic environments; crucial for predicting degradation in the stomach.5 - 20%
Base Hydrolysis 0.1 M NaOH @ 80°CAssesses lability in alkaline conditions; relevant for formulation with basic excipients.5 - 20%
Oxidation 6% H₂O₂ @ Room TempSimulates exposure to atmospheric or excipient-derived peroxides.[16]5 - 20%
Thermal (Solid) 105°C (Dry Heat)Determines intrinsic solid-state stability at elevated temperatures beyond accelerated testing.[4]5 - 20%
Photolytic ICH Q1B ConditionsTests for light sensitivity, a key factor in packaging and storage requirements.[2]5 - 20%

Development of a Stability-Indicating Analytical Method

A stability-indicating method is paramount for the success of forced degradation studies.[7] Reversed-phase HPLC with photodiode array (PDA) detection is the most common and effective technique.

HPLC Method Parameters (Starting Point)
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA, 280 nm (scan range 200-400 nm for peak purity)
Injection Volume 10 µL

Rationale: A C18 column is a versatile starting point for moderately polar compounds like this compound. A gradient elution is necessary to separate the parent peak from potentially more polar or non-polar degradation products within a reasonable run time. PDA detection is critical for assessing peak purity and identifying the optimal wavelength for quantification.[7][17]

Method Validation Workflow

The developed method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[9]

G cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity & Peak Purity (Using Stressed Samples) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Varying pH, Flow Rate) Limits->Robustness Validated Validated Stability-Indicating Method Robustness->Validated Start Optimized HPLC Method Start->Specificity

Figure 2: Workflow for the validation of the stability-indicating HPLC method.

Data Interpretation and Reporting

  • Specificity and Peak Purity: The primary goal is to demonstrate that the this compound peak is free from any co-eluting peaks in all stressed samples. This is achieved using the PDA detector's peak purity analysis function. The peak resolution between the parent drug and the closest eluting degradant should be >1.5.

  • Mass Balance: The sum of the assay of this compound and the area percentages of all degradation products should be close to the initial assay of the unstressed sample (typically 95-105%). This demonstrates that all major degradation products are accounted for.

  • Degradation Pathway: By identifying the structure of the degradation products (often requiring techniques like LC-MS), a degradation pathway can be proposed. This provides invaluable insight into the molecule's chemical liabilities.[18]

Conclusion

This application note outlines a systematic and scientifically grounded approach to performing forced degradation studies on this compound. Adherence to these protocols, guided by the principles of the ICH, will generate a comprehensive stability profile of the molecule. The resulting data is essential for developing a robust stability-indicating analytical method, which is a non-negotiable requirement for regulatory approval and ensuring the long-term quality and safety of pharmaceutical products.

References

  • MedCrave. (2016).
  • American Pharmaceutical Review. (n.d.).
  • Veeprho. (2025).
  • Campbell, C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical and Biomedical Analysis.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Eagle Analytical. (n.d.).
  • IJCRT. (n.d.).
  • El-Bagary, R. I., et al. (2013). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmaceutical Sciences and Research.
  • ScienceDirect. (2025). Stress Testing: Significance and symbolism.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability Testing of new Drug Substances and Products.
  • Maślanka, A., et al. (n.d.). DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica.
  • Neopharm Labs. (n.d.). Drug Product Stress Testing.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • AmbioPharm. (n.d.).
  • Slideshare. (n.d.).
  • Sonawane, S., et al. (2014).
  • GSRS. (n.d.). This compound.
  • Benchchem. (n.d.). This compound.
  • Longdom Publishing. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Desfluororisperidone.
  • Kumar, A., et al. (2013). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations.
  • Lowry, A., et al. (2014). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone.
  • Bohrium. (n.d.).
  • ResearchGate. (n.d.). FORCE DEGRADATION STUDY OF OLANZAPINE AND FLUOXETINE.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (2025). This compound.
  • Nakod, A. D., et al. (2019). Degradation Kinetic Study of Antipsychotic drug and it's Chemical Analysis. World Journal of Pharmaceutical Sciences.

Sources

Cell-based assays to determine Desfluoro Risperidone cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Comprehensive Evaluation of Desfluoro Risperidone Cytotoxicity Using a Multi-Parametric Cell-Based Assay Approach

Audience: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for assessing the in vitro cytotoxicity of this compound, an active metabolite and analogue of the atypical antipsychotic Risperidone. Recognizing that cytotoxicity is a complex process involving multiple cellular failure points, we eschew a single-assay approach in favor of a multi-parametric strategy. This guide details the concurrent use of three distinct, well-validated cell-based assays to build a comprehensive toxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 activity assay for apoptosis induction. We provide the scientific rationale behind assay selection, the choice of appropriate cell models, detailed step-by-step protocols, and a framework for integrated data interpretation. This holistic approach enables researchers to not only quantify toxicity but also to elucidate the primary mechanisms of cell death, a critical step in preclinical drug safety assessment.

Introduction: The Imperative for Mechanistic Cytotoxicity Profiling

This compound is a structural analog of Risperidone, a widely prescribed atypical antipsychotic. Risperidone's therapeutic effect is primarily mediated through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] this compound, lacking the fluorine atom on the benzisoxazole ring, is expected to exhibit a similar pharmacological profile, but subtle structural changes can significantly alter a compound's safety and toxicity.[3] Therefore, a rigorous evaluation of its cytotoxic potential is a foundational step in its preclinical development.

Cytotoxicity is not a monolithic event. A compound can induce cell death through various mechanisms, including necrosis (catastrophic loss of membrane integrity), apoptosis (programmed cell death), or by causing metabolic collapse and arresting proliferation.[4] Relying on a single endpoint can be misleading. For instance, an assay measuring only metabolic activity might fail to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic one. International standards for biocompatibility testing, such as ISO 10993-5, emphasize the need for robust in vitro methods to detect the potential for adverse biological effects.[5][6][7] This guide is designed in alignment with these principles, providing a framework for a thorough and mechanistically informative cytotoxicity assessment.

The Three-Pillar Assay Strategy: A Holistic View of Cell Health

To build a comprehensive cytotoxicity profile for this compound, we will employ a tripartite assay strategy. Each assay interrogates a different aspect of cellular health, and together, they provide a powerful, cross-validated picture of the compound's effect.

Assay Principle Cellular Endpoint Measured Primary Indication
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[8]Mitochondrial metabolic activityCell Viability / Proliferation
LDH Release Assay Measurement of Lactate Dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from damaged cells.[9]Plasma membrane integrityNecrosis / Cytolysis
Caspase-3/7 Assay Cleavage of a pro-luminescent or pro-fluorescent substrate by active Caspase-3 and -7, the executioner enzymes of apoptosis.[10][11]Apoptosis inductionProgrammed Cell Death

This multi-assay approach allows for a nuanced interpretation of results. For example, a compound that triggers a high Caspase-3/7 signal followed by LDH release is likely an apoptosis inducer, whereas a compound causing rapid LDH release without significant Caspase activation is likely necrotic.

G cluster_compound This compound cluster_cell Cellular Response cluster_assays Assay Readouts Compound Test Compound Exposure Mitochondria Mitochondrial Function Compound->Mitochondria Impacts Membrane Membrane Integrity Compound->Membrane Impacts Apoptosis Apoptotic Pathways Compound->Apoptosis Impacts MTT MTT Assay (Metabolic Activity) Mitochondria->MTT Measured by LDH LDH Release Assay (Cell Lysis) Membrane->LDH Measured by Caspase Caspase-3/7 Assay (Apoptosis) Apoptosis->Caspase Measured by

Caption: Multi-parametric assay strategy for cytotoxicity assessment.

Experimental Design: Materials and Methods

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic target of the drug.[12] For a neuroleptic compound like this compound, a human neuronal cell line is the most relevant model.

  • Primary Recommendation: SH-SY5Y (Human Neuroblastoma Cell Line) . This cell line is widely used in neurotoxicity studies because it can be differentiated into a more mature neuron-like phenotype, expressing key dopaminergic markers.[13][14] Studies have previously used SH-SY5Y cells to evaluate the cytotoxicity and neuroprotection of risperidone and its major metabolite, paliperidone.[15][16][17]

  • General Cytotoxicity Screen (Optional): HepG2 (Human Hepatoma Cell Line) . As the liver is the primary site of drug metabolism, assessing hepatotoxicity is a standard part of preclinical safety testing.

  • Culture Conditions: Cells should be cultured according to the supplier's recommendations (e.g., ATCC). Typically, this involves Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

Preparation of this compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired test concentrations.

  • Vehicle Control: The final concentration of the solvent (DMSO) in the culture medium should be consistent across all wells and ideally should not exceed 0.5%, as higher concentrations can be cytotoxic.[18] A vehicle control (medium with the same final concentration of DMSO but no compound) is mandatory.

Protocol 1: MTT Assay for Metabolic Viability

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[8][19] The amount of formazan is directly proportional to the number of metabolically active cells.[20]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere for 24 hours.[19]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound, vehicle control, and a positive control (e.g., a known cytotoxic agent like doxorubicin). Include wells with medium only as a blank control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Protocol 2: LDH Release Assay for Membrane Damage

This assay quantifies cell death by measuring the release of LDH from cells with compromised plasma membranes. The released LDH catalyzes a reaction that results in a colorimetric or fluorescent signal proportional to the amount of cell lysis.[9]

Materials:

  • 96-well tissue culture plates (clear or black, depending on detection method)

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for "Maximum LDH Release" by adding Lysis Buffer 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, carefully transfer a small aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance/Fluorescence Reading: Measure the signal using a microplate reader at the wavelength specified by the kit manufacturer (typically 490 nm for colorimetric assays).

Data Analysis:

  • Subtract the background control (medium only) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay detects the activation of executioner caspases 3 and 7, a key hallmark of apoptosis. The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases to release a substrate for luciferase, generating a light signal.[10]

Materials:

  • 96-well white, opaque tissue culture plates (for luminescence)

  • Commercially available Caspase-Glo® 3/7 Assay Kit

  • Microplate luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque 96-well plate. A positive control for apoptosis (e.g., staurosporine) is highly recommended.

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Cell Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of medium and cells. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light, to allow for cell lysis and signal stabilization.

  • Luminescence Reading: Measure the luminescence of each well using a plate luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank control from all other readings.

  • Express data as Fold-Induction over the vehicle control: Fold-Induction = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

  • Plot Fold-Induction against the log of the compound concentration.

Integrated Data Interpretation: Building a Mechanistic Conclusion

The true power of this approach lies in synthesizing the data from all three assays. The timing of measurements and the pattern of responses provide clues to the primary mechanism of cytotoxicity.

G Start Analyze Data from MTT, LDH, Caspase Assays Caspase_Check High Caspase-3/7 Activity? Start->Caspase_Check LDH_Check Early & High LDH Release? Caspase_Check->LDH_Check No Apoptosis Conclusion: Primary Mechanism is APOPTOSIS Caspase_Check->Apoptosis Yes MTT_Check Significant Drop in MTT Signal? LDH_Check->MTT_Check No Necrosis Conclusion: Primary Mechanism is NECROSIS LDH_Check->Necrosis Yes Cytostatic Conclusion: Primary Effect is CYTOSTATIC (Anti-proliferative) MTT_Check->Cytostatic Yes Complex Conclusion: Complex or Mixed Cytotoxicity MTT_Check->Complex No

Sources

Application of Desfluoro Risperidone in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Antipsychotic Therapeutics

In the landscape of modern medicine, the efficacy and safety of a pharmaceutical product are inextricably linked to its purity. For antipsychotic drugs like Risperidone, which exert powerful effects on the central nervous system, the presence of even minute quantities of impurities can have significant clinical implications. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. This necessitates the development of robust analytical methodologies for the identification and quantification of potential process-related impurities and degradation products.

Desfluoro Risperidone, identified as Risperidone EP Impurity K, is a known process-related impurity in the synthesis of Risperidone.[1][2] Its structural similarity to the parent drug underscores the critical need for its effective separation and quantification to ensure the quality, safety, and consistency of Risperidone-containing medications. The primary structural difference is the absence of a fluorine atom on the benzisoxazole ring in this compound.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a reference standard in the quality control of Risperidone. We will delve into detailed analytical protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), underpinned by a thorough discussion of method validation principles as per ICH Q2(R1) guidelines.[3][4][5]

Physicochemical Properties: A Comparative Overview

A clear understanding of the physicochemical properties of both the API and its impurity is fundamental to the development of effective analytical methods.

PropertyRisperidoneThis compound (Risperidone EP Impurity K)
Chemical Structure 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one3-[2-[4-(1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[1]
Molecular Formula C₂₃H₂₇FN₄O₂[6]C₂₃H₂₈N₄O₂[1][7]
Molecular Weight 410.48 g/mol [6]392.49 g/mol [1][7]
CAS Number 106266-06-2[6]106266-09-5[1]

The key structural difference, the absence of the electronegative fluorine atom, can subtly alter the polarity and chromatographic behavior of this compound compared to Risperidone, forming the basis for their separation.

G cluster_0 Structural Relationship Risperidone Risperidone (C₂₃H₂₇FN₄O₂) Contains Fluorine atom Desfluoro_Risperidone This compound (C₂₃H₂₈N₄O₂) Lacks Fluorine atom Risperidone->Desfluoro_Risperidone Process-related Impurity

Structural relationship between Risperidone and this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

Reversed-phase HPLC is a cornerstone of pharmaceutical quality control due to its robustness and reliability in separating and quantifying compounds. The following protocol is a validated starting point for the determination of this compound in Risperidone API.

Principle

This method utilizes a reversed-phase C18 column where the non-polar stationary phase retains the analytes based on their hydrophobicity. A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier. The subtle difference in polarity between Risperidone and this compound allows for their chromatographic separation. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a certified reference standard. The use of an internal standard is recommended to improve accuracy and precision by correcting for variations in injection volume and sample preparation.

Experimental Protocol

1. Equipment and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound Reference Standard

  • Risperidone API (sample)

  • Chlordiazepoxide (Internal Standard)[1]

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate buffer (pH 5.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time Approximately 15 minutes

3. Preparation of Solutions:

  • Diluent: Mobile phase

  • Internal Standard (IS) Stock Solution (500 µg/mL): Accurately weigh and dissolve 25 mg of Chlordiazepoxide in 50 mL of diluent.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 100 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. To each calibration standard, add a constant amount of the Internal Standard solution to obtain a final IS concentration of 25 µg/mL.

  • Sample Solution: Accurately weigh about 50 mg of the Risperidone API sample into a 50 mL volumetric flask. Add 1 mL of the Internal Standard Stock Solution and dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, inject a system suitability solution (e.g., a mid-range calibration standard) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the this compound peak: Not more than 2.0

  • Theoretical plates for the this compound peak: Not less than 2000

  • Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) for five replicate injections: Not more than 2.0%[1]

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solution.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the Internal Standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

6. Calculation: The percentage of this compound in the Risperidone API sample can be calculated using the following formula:

% this compound = (C_d / C_s) * 100

Where:

  • C_d is the concentration of this compound in the sample solution (µg/mL) obtained from the calibration curve.

  • C_s is the concentration of the Risperidone API in the sample solution (µg/mL).

LC-MS/MS Method for High-Sensitivity Detection

For the detection and quantification of trace levels of this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity.[2]

Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analytes are ionized, and specific precursor ions are selected and fragmented. The resulting product ions are then detected. This technique, particularly in Multiple Reaction Monitoring (MRM) mode, provides high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix.

Experimental Protocol

1. Equipment and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 3 µm particle size)

  • Paroxetine (Internal Standard)[3]

  • Other materials as listed for the HPLC-UV method.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A suitable gradient program to ensure separation (e.g., start with 95% A, ramp to 95% B)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined experimentally (Precursor ion will be [M+H]⁺ ≈ 393.2) Risperidone: m/z 411.3 → 191.1 Paroxetine (IS): m/z 330.1 → 192.1[3]
Collision Energy (CE) To be optimized for each transition

3. Preparation of Solutions: Prepare stock and working solutions as described for the HPLC-UV method, but at significantly lower concentrations (e.g., in the ng/mL range) to match the sensitivity of the LC-MS/MS system.

4. Analysis Procedure:

  • Optimize the MS/MS parameters (e.g., precursor/product ions, collision energy) for this compound and the internal standard by infusing standard solutions directly into the mass spectrometer.

  • Equilibrate the LC-MS/MS system.

  • Perform the analysis following the same sequence as the HPLC-UV method (blank, calibration standards, sample).

  • Process the data using the instrument's software to generate a calibration curve and quantify this compound in the sample.

G cluster_workflow Analytical Workflow for Impurity Profiling SamplePrep Sample Preparation (Risperidone API + IS) HPLC_LCMS Chromatographic Separation (HPLC or LC-MS/MS) SamplePrep->HPLC_LCMS Detection Detection (UV or MS/MS) HPLC_LCMS->Detection DataAcq Data Acquisition Detection->DataAcq DataProc Data Processing (Peak Integration, Calibration) DataAcq->DataProc Quantification Quantification of This compound DataProc->Quantification Reporting Reporting and Compliance Check Quantification->Reporting

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution of Desfluoro Risperidone in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in the chromatographic separation of Desfluoro Risperidone from its parent compound, Risperidone. Due to their close structural similarity, achieving baseline resolution can be a significant analytical hurdle. This document provides in-depth, scientifically-grounded solutions and explanations to empower you to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of this compound.

Q1: Why is the separation of this compound from Risperidone so challenging?

The primary difficulty lies in their profound structural similarity. This compound is a process-related impurity of Risperidone, differing only by the absence of a single fluorine atom on the benzisoxazole ring.[1] This minor structural change results in very similar physicochemical properties, such as hydrophobicity and pKa. In reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions, these two molecules exhibit very similar retention times, making them difficult to resolve.[1][2]

Q2: What is peak resolution in HPLC, and what is an acceptable value?

Peak resolution (Rs) is a quantitative measure of how well two adjacent peaks are separated in a chromatogram. It is a critical parameter for ensuring accurate and precise quantification. An Rs value of ≥ 1.5 is generally considered to represent "baseline resolution," where the signal returns to the baseline between the two peaks. This level of separation is often required by regulatory bodies like the USFDA to ensure that the quantification of one peak is not affected by the other.[3][4]

Q3: What are the fundamental chromatographic factors that control peak resolution?

The quality of separation is governed by the resolution equation, which combines three key factors:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. It is influenced by column length, particle size, and flow rate.[2][5][6]

  • Selectivity (α): The most powerful factor for improving resolution, representing the ability of the chromatographic system to "discriminate" between two analytes. It is heavily influenced by mobile phase composition and stationary phase chemistry.[2][5]

  • Retention Factor (k'): Also known as the capacity factor, it describes how long an analyte is retained on the column. It is primarily controlled by the strength of the mobile phase.[2][5]

Optimizing these three pillars is the key to resolving challenging peak pairs.

In-Depth Troubleshooting Guide: Improving this compound Resolution

This guide provides a systematic approach to troubleshooting and resolving common issues encountered during method development for this compound and Risperidone.

Problem 1: Poor Resolution (Rs < 1.5) Between Analytes

This is the most common issue. A methodical approach, altering one parameter at a time, is crucial for effective optimization.[7]

The following diagram outlines the decision-making process for tackling poor resolution, prioritizing the most impactful parameters first.

Resolution_Workflow cluster_selectivity Selectivity Adjustments cluster_retention Retention Adjustments cluster_efficiency Efficiency Adjustments Start Poor Resolution (Rs < 1.5) Selectivity Optimize Selectivity (α) Start->Selectivity Most Powerful First Step pH Adjust Mobile Phase pH Selectivity->pH For Ionizable Compounds Retention Optimize Retention (k') Strength Adjust Mobile Phase Strength (% Organic) Retention->Strength Efficiency Improve Efficiency (N) Column Use Longer Column or Smaller Particle Size Efficiency->Column End Resolution Achieved (Rs ≥ 1.5) pH->End Organic Change Organic Modifier (e.g., ACN to MeOH) pH->Organic Organic->End Stationary Change Stationary Phase Organic->Stationary Stationary->Retention If Selectivity Changes are Insufficient Stationary->End Strength->Efficiency For Fine-Tuning Strength->End Column->End Flow Optimize Flow Rate Column->Flow Flow->End Temp Adjust Temperature Flow->Temp Temp->End Tailing_Troubleshooting Start Peak Tailing Observed Cause1 Secondary Silanol Interactions? Start->Cause1 Cause2 Column Overload? Cause1->Cause2 No Solution1 Lower Mobile Phase pH (e.g., to pH 3.0) Cause1->Solution1 Yes Solution3 Reduce Injection Volume or Sample Concentration Cause2->Solution3 Yes End Symmetrical Peak Cause2->End No (Consider column degradation) Solution2 Increase Buffer Strength Solution1->Solution2 Solution2->End Solution3->End

Caption: Decision tree for troubleshooting peak tailing.

  • Cause A: Secondary Silanol Interactions.

    • Scientific Rationale: Risperidone, as a basic compound, can interact with negatively charged residual silanol groups on the surface of silica-based columns, especially at mid-range pH. [8]This secondary interaction mechanism leads to significant peak tailing.

    • Solution: Operate at a low mobile phase pH (e.g., below 4). This keeps the silanol groups protonated (neutral), minimizing these unwanted interactions and dramatically improving peak shape. [8]

  • Cause B: Column Overload.

    • Scientific Rationale: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape. [7][9] * Solution: Reduce the injection volume or dilute the sample concentration and re-inject.

Problem 3: Peak Fronting (Asymmetry Factor < 0.8)

Fronting is less common but can also compromise resolution.

  • Cause A: Sample Overload.

    • Scientific Rationale: Similar to tailing, severe mass overload can manifest as peak fronting. [7] * Solution: Dilute the sample and re-inject.

  • Cause B: Incompatible Sample Solvent.

    • Scientific Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 40% ACN), it can cause the analyte band to spread improperly at the column head, resulting in a fronting peak. [10] * Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.

Data Summary and Starting Protocols
Table 1: Impact of Chromatographic Parameters on Resolution
ParameterPrimary Effect OnAction to Improve ResolutionPotential Trade-Off
Mobile Phase pH Selectivity (α)Adjust pH to maximize separationMay affect analyte stability or column life
Organic Modifier Type Selectivity (α)Switch from ACN to MeOH (or vice-versa)May change elution order or require re-optimization
% Organic Solvent Retention Factor (k')Decrease % organic to increase retentionLonger run times, lower throughput
Column Chemistry Selectivity (α)Change stationary phase (e.g., C18 to Phenyl)Requires purchasing a new column
Column Length Efficiency (N)Increase column lengthHigher backpressure, longer run times
Particle Size Efficiency (N)Decrease particle sizeSignificantly higher backpressure (UHPLC)
Flow Rate Efficiency (N)Decrease flow rateLonger run times
Temperature Efficiency (N) / αIncrease temperatureMay degrade sample or alter selectivity
Table 2: Example Starting HPLC Conditions for Risperidone Analysis

The following conditions are derived from published methods and serve as a robust starting point for your method development. [11][12][13][14][15]

Parameter Recommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH 3.5B: Acetonitrile
Mode Isocratic (e.g., 60:40 A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 276 - 280 nm
Injection Volume 10 µL

| Diluent | Mobile Phase or Water:ACN (50:50) |

References
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
  • development and validation of rapid uhplc method for determination of risperidone and its impurities - IJRPC.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Factors Affecting Resolution in HPLC - Sigma-Aldrich.
  • Control pH During Method Development for Better Chrom
  • HPLC Troubleshooting Guide - SCION Instruments.
  • Exploring the Role of pH in HPLC Separ
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
  • How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru.
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru.
  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form.
  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta - Longdom Publishing.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Method Development and Validation of Risperidone by using RP - HPLC and its Stress Studies - ER Public
  • This compound | 106266-09-5 - Benchchem.
  • A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone.
  • This compound | 106266-09-5 - ChemicalBook.
  • Column Chromatography in Pharmaceutical Analysis: Methods and Applic
  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods | LCGC Intern
  • Separation of Closely Eluting Impurities by Selecting Appropriate St
  • This compound | CAS 106266-09-5 | LGC Standards.
  • This compound | CAS No- 106266-09-5 | Simson Pharma Limited.
  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) - Rasayan Journal of Chemistry.
  • Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem - NIH.
  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing.
  • Column Chromatography in Pharmaceutical Analysis - Research and Reviews.
  • method development and valid
  • Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formul
  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica.

Sources

Technical Support Center: Overcoming Matrix Effects in Desfluoro Risperidone Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Desfluoro Risperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in LC-MS/MS assays. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the accuracy, precision, and robustness of your bioanalytical methods.

Understanding the Challenge: Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological sample.[1][2][3][4] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of quantitative results.[5][6][7] For a polar compound like this compound, the active metabolite of Risperidone, these effects are a significant concern, particularly in complex matrices like plasma or serum.

The primary culprits behind matrix effects in plasma are often phospholipids, which are major components of cell membranes.[8][9][10] Due to their amphipathic nature, phospholipids can be co-extracted with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix effects in my this compound assay?

A1: Key indicators of matrix effects include poor reproducibility of quality control (QC) samples, inconsistent internal standard (IS) response across different samples, and a lack of linearity in the calibration curve.[11] You might also observe significant variability in results when analyzing samples from different patient lots.[1]

Q2: How can I quantitatively assess the matrix effect in my method?

A2: The most common method is the post-extraction spike method, which is recommended by regulatory agencies like the FDA.[1][12][13] This involves comparing the peak response of an analyte spiked into an extracted blank matrix (Set B) with the response of the analyte in a neat solution (Set A). The Matrix Factor (MF) is calculated as:

  • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A) [1][2]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

For a robust method, the coefficient of variation (CV) of the internal standard-normalized MF across at least six different lots of matrix should be ≤15%.[1]

Q3: My internal standard is a stable isotope-labeled version of this compound. Shouldn't that compensate for matrix effects?

A3: While a stable isotope-labeled internal standard (SIL-IS) is the best choice and can compensate for matrix effects to a large extent, it may not be a complete solution.[2][14] Severe ion suppression can reduce the signal of both the analyte and the SIL-IS to a point where sensitivity is compromised.[14] Therefore, it is always best practice to minimize matrix effects as much as possible through effective sample preparation and chromatography.[2][14]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Simple dilution can be an effective strategy, especially for less complex matrices like urine.[5][15] However, for plasma and for analytes present at low concentrations, dilution may lead to concentrations below the lower limit of quantification (LLOQ) of the assay. It is a trade-off between reducing matrix interference and maintaining analytical sensitivity.

Troubleshooting Guides

Problem: Significant and Variable Ion Suppression Observed

This is a common and critical issue. A systematic approach is required to identify the source and implement an effective solution.

Step 1: Confirm and Identify the Source of Interference

The first step is to confirm that the issue is indeed ion suppression and to identify the retention time regions where it occurs.

  • Action: Perform a post-column infusion experiment .

  • Rationale: This experiment helps to visualize the regions of ion suppression. By continuously infusing a standard solution of this compound post-column while injecting an extracted blank plasma sample, any dips in the otherwise stable baseline signal will indicate the retention times at which matrix components are eluting and causing suppression.[1][11] Phospholipids are a common cause of late-eluting ion suppression.[8][9]

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove interfering endogenous components before LC-MS/MS analysis.[6][16] The choice of technique depends on the physicochemical properties of this compound and the nature of the matrix.

  • Option A: Protein Precipitation (PPT)

    • When to use: For rapid sample screening, but often insufficient for removing phospholipids, leading to significant matrix effects.[10][17]

    • Troubleshooting: If you are using PPT and observing ion suppression, consider switching to a more selective technique.

  • Option B: Liquid-Liquid Extraction (LLE)

    • When to use: LLE is a more selective technique than PPT and can provide cleaner extracts.[14] It is effective for separating analytes from highly polar or non-polar interferences.

    • Troubleshooting: The choice of extraction solvent is critical. For a moderately polar compound like this compound, a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate can be effective.[14][18] Optimizing the pH of the aqueous phase can further improve extraction efficiency and selectivity.[14]

  • Option C: Solid-Phase Extraction (SPE)

    • When to use: SPE is a highly selective and effective method for sample cleanup, capable of removing a wide range of interferences, including phospholipids.[14][19]

    • Troubleshooting: The choice of sorbent is key. A mixed-mode or polymeric sorbent can provide excellent retention and cleanup for polar analytes like this compound.[20][21] Method development will involve optimizing the load, wash, and elution steps.

  • Option D: Specialized Phospholipid Removal Plates

    • When to use: When phospholipids are confirmed as the primary source of ion suppression. These products, such as HybridSPE or Ostro plates, combine protein precipitation with phospholipid removal in a simple pass-through format.[17]

    • Benefit: These plates can remove over 99% of phospholipids while maintaining high analyte recovery, significantly improving assay robustness.[8]

Sample Preparation MethodAnalyte Recovery (%)Recovery %RSDMatrix Factor (MF)IS-Normalized MF CV (%)
Protein Precipitation (PPT) 95-105< 100.4 - 0.7> 20
Liquid-Liquid Extraction (LLE) 80-95< 150.8 - 1.1< 15
Solid-Phase Extraction (SPE) 85-100< 100.9 - 1.1< 10
Phospholipid Removal Plate > 90< 5> 0.95< 5

This table presents typical performance data and should be confirmed experimentally.

Step 3: Optimize Chromatographic Conditions

If sample preparation optimization is insufficient, further improvements can be made by adjusting the chromatographic separation.

  • Action: Modify the LC method to separate this compound from the regions of ion suppression identified in the post-column infusion experiment.

  • Strategies:

    • Change the organic mobile phase: A mixture of methanol and acetonitrile can alter selectivity and help separate the analyte from phospholipid interferences.[22]

    • Adjust the gradient profile: A shallower gradient can improve resolution between the analyte and interfering peaks.[7]

    • Use a different column chemistry: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) can provide alternative selectivity.

Step 4: Consider Alternative Ionization Techniques

  • Action: If using Electrospray Ionization (ESI), evaluate Atmospheric Pressure Chemical Ionization (APCI).

  • Rationale: APCI is generally less susceptible to matrix effects than ESI, especially for moderately polar to non-polar analytes.[2][15][23] This can be a viable solution if other optimization steps fail to resolve the issue.

MatrixEffectTroubleshooting cluster_mitigation Mitigation Strategies start Problem: Inconsistent Results (Poor Precision & Accuracy) quantify Step 1: Quantify Matrix Effect (Post-Extraction Spike Method) start->quantify identify Step 2: Identify Interference Zone (Post-Column Infusion) quantify->identify optimize_sp Step 3: Optimize Sample Prep (LLE, SPE, PLR Plates) identify->optimize_sp optimize_lc Step 4: Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sp->optimize_lc validate Re-validate Method (Accuracy, Precision, Selectivity) optimize_sp->validate If successful change_ion Step 5: Change Ionization (Evaluate APCI) optimize_lc->change_ion optimize_lc->validate If successful change_ion->validate If necessary

Caption: A systematic workflow for troubleshooting matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash:

    • Wash 1: Add 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Add 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma
  • Sample Preparation: To 200 µL of plasma in a polypropylene tube, add the internal standard solution.

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).[18] Cap and vortex for 10 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Caption: Comparison of LLE and SPE workflows.

Conclusion

Overcoming matrix effects in the bioanalysis of this compound requires a systematic and logical approach. By understanding the causes of these effects, employing quantitative assessment methods, and strategically optimizing both sample preparation and chromatography, researchers can develop robust, reliable, and accurate LC-MS/MS assays. This guide provides the foundational knowledge and practical steps to troubleshoot and resolve these common analytical challenges, ensuring the integrity of pharmacokinetic and other critical studies.

References

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • Ismaiel, O. A., Zhang, T., Jenkins, R. G., & Karnes, H. T. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. Retrieved from [Link]

  • Chromatography Today. (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Retrieved from [Link]

  • LCGC. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Cabovska, B., Cox, S. L., & Vinks, A. A. (2007). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 524–531. Retrieved from [Link]

  • Novakova, L., Vlckova, H., & Satinsky, D. (2017). Sample preparation for polar metabolites in bioanalysis. RSC Advances, 7(87), 55395-55406. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • Matuszewski, B. K. (2006). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). Analyzing proteins and metabolites: All-in-One Extraction. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 11-17. Retrieved from [Link]

  • Li, W., Luo, L., Jiao, Z., & Zhang, Z. (2008). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Iranian journal of pharmaceutical research : IJPR, 7(3), 203–209. Retrieved from [Link]

  • Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. Retrieved from [Link]

  • Proença, P., et al. (2011). Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV. Journal of Chromatography B, 879(2), 145-150. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Quora. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Retrieved from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]

  • DergiPark. (n.d.). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. Retrieved from [Link]

  • Karadeniz, H., et al. (n.d.). Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Plasma by Dispersive Liquid Liquid Microextraction – HPLC. ResearchGate. Retrieved from [Link]

  • Aravagiri, M., et al. (1997). Determination of risperidone and its major metabolite 9-hydroxyrisperidone in human plasma by reverse-phase liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 698(1-2), 209-216. Retrieved from [Link]

  • Brevik, A. K., et al. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of Visualized Experiments, (89), 51659. Retrieved from [Link]

  • Dolan, J. W. (2002). Ion Suppression in LC-MS-MS -- A Case Study. LCGC North America, 20(4), 326-332. Retrieved from [Link]

  • Arome Science. (n.d.). Why Solvent Choice Matters in Metabolomics Sample Preparation. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Arinobu, T., et al. (2002). Pharmacokinetic study of risperidone. Application of a HPLC method with solid phase extraction. Journal of the Chilean Chemical Society, 47(1), 11-15. Retrieved from [Link]

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • Journal of Analytical and Bioanalytical Techniques. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Chambers, A. G., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]

  • Jian, W., et al. (2005). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis, 1(1), 1-1. Retrieved from [Link]

  • Remmerie, B. M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 869(1-2), 141-149. Retrieved from [Link]

  • Eap, C. B., et al. (1998). Therapeutic Drug Monitoring of Risperidone and 9-hydroxyrisperidone in Serum With Solid-Phase Extraction and High-Performance Liquid Chromatography. Therapeutic Drug Monitoring, 20(4), 447-451. Retrieved from [Link]

  • Dolan, J. W. (2002). Ion suppression in LC-MS-MS: A case study. LCGC North America, 20(4), 326-332. Retrieved from [Link]

  • Bar-Sela, G., et al. (2010). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. OMICS: A Journal of Integrative Biology, 14(6), 709-715. Retrieved from [Link]

  • Kromidas, S. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 17(1), 24-33. Retrieved from [Link]

  • Ho, P. C., et al. (2002). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 769(1), 107-115. Retrieved from [Link]

  • CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Desfluoro Risperidone Stability in Analytical Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Desfluoro Risperidone, a key related substance and impurity of the atypical antipsychotic agent Risperidone, is critical for quality control and impurity profiling in pharmaceutical development.[1][2] Its structural similarity to the active pharmaceutical ingredient (API) makes its accurate quantification essential.[3] However, analysts frequently encounter challenges related to its stability in common analytical solvents, leading to issues like decreased peak area, appearance of unknown peaks, and inconsistent results. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers ensure the integrity of their analytical data.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common stability-related issues encountered during the analysis of this compound.

Core Problem: Inconsistent Peak Area or Loss of Analyte Recovery

Q1: My this compound peak area is decreasing over several hours in the autosampler vial. What is the likely cause?

A1: This is a classic sign of analyte degradation in the sample diluent. This compound, like its parent compound Risperidone, is susceptible to degradation under several conditions. The primary factors to investigate are the solvent composition, pH, temperature, and light exposure.[4][5]

  • Solvent Choice: While methanol and acetonitrile are common, methanol can sometimes participate in degradation reactions with susceptible molecules.[6][7] If you are using a high percentage of methanol, consider switching to acetonitrile as the primary organic solvent. A diluent of water and acetonitrile (e.g., 50:50 v/v) is a robust starting point.[8]

  • pH of the Diluent: Risperidone and its analogs are basic compounds containing tertiary amine groups.[3][9] The pH of your analytical solution can significantly influence stability.[10][11] At neutral to slightly basic pH, these compounds can be more prone to oxidation.[10][12] Acidifying the diluent (e.g., to pH 3-4) often enhances stability by protonating the amine groups, which can protect them from oxidative degradation.[12][13] A study on Risperidone showed improved photostability at lower pH.[12]

  • Autosampler Temperature: Elevated temperatures accelerate chemical reactions. Ensure your autosampler cooler is active and set to a low temperature, typically 4-15°C, to minimize degradation during the analytical run.[8]

Q2: I'm observing new, small peaks appearing in my chromatogram over time, especially near the main this compound peak. Are these degradation products?

A2: Yes, this is highly likely. The appearance of new peaks that grow over time is a strong indicator of degradation. For Risperidone, the most commonly reported degradation pathways are oxidation and photolysis.[4][5][8]

  • Oxidative Degradation: The piperidine nitrogen is a common site for oxidation, leading to the formation of N-oxide derivatives.[4][14] Forced degradation studies on Risperidone using hydrogen peroxide (H2O2) confirm the formation of oxidative degradants, including cis- and trans-N-oxides.[14][15] These N-oxides are distinct chemical entities that will appear as new peaks in your chromatogram.

  • Photodegradation: Exposure to light, particularly UV light, can also cause degradation.[4] It is crucial to use amber vials or light-protective autosampler covers to shield samples from light, especially if they will be sitting for an extended period.

Troubleshooting Workflow for Analyte Instability

The following workflow provides a logical sequence for diagnosing and resolving stability issues.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Verification Problem Inconsistent Results (Peak Area Drift, New Peaks) CheckSolvent Is the sample diluent acidified (pH 3-5)? Problem->CheckSolvent CheckTemp Is the autosampler cooled (<15°C)? CheckSolvent->CheckTemp Yes Acidify Action: Prepare fresh diluent with 0.1% Formic or Phosphoric Acid to pH 3.5. CheckSolvent->Acidify No CheckLight Are samples protected from light (amber vials)? CheckTemp->CheckLight Yes CoolAS Action: Set autosampler temperature to 4°C. CheckTemp->CoolAS No UseAmber Action: Transfer samples to amber vials. CheckLight->UseAmber No ChangeSolvent Advanced Action: Switch primary organic solvent from Methanol to Acetonitrile. CheckLight->ChangeSolvent Yes (Issue Persists) Reinject Re-inject aged and fresh samples. Compare results. Acidify->Reinject CoolAS->Reinject UseAmber->Reinject ChangeSolvent->Reinject Stable Results are Stable Reinject->Stable G cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare this compound Solution (e.g., 100 µg/mL in 50:50 ACN:Water) acid Acid Hydrolysis 0.1 M HCl, RT, 24h start->acid base Base Hydrolysis 0.1 M NaOH, RT, 24h start->base oxidative Oxidative 3% H2O2, RT, 6h start->oxidative thermal Thermal 60°C, 48h start->thermal photo Photolytic ICH Q1B Light Box start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by HPLC-UV/PDA (along with unstressed control) oxidative->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Peak Purity Identify Degradation Products Calculate % Degradation analyze->evaluate end Method is Stability-Indicating evaluate->end

Caption: Experimental workflow for a forced degradation study.

Section 3: Key Stability Factors & Data Summary

Understanding the chemical principles behind degradation is key to preventing it.

FactorInfluence on this compound StabilityRecommended Mitigation
Solvent Type Protic solvents like methanol can potentially react with the analyte or impurities under certain conditions. Acetonitrile is generally more inert. [6][7]Use Acetonitrile as the primary organic component in the sample diluent and mobile phase. A common diluent is Water:ACN (50:50). [8]
Solution pH As a basic compound, stability is highly pH-dependent. [10]Neutral or alkaline conditions can promote oxidation of the tertiary amine. Acidic conditions (pH 3-5) protonate the nitrogen, increasing stability. [12][13]Buffer or acidify the sample diluent and mobile phase to a pH between 3.0 and 4.0 using additives like formic, acetic, or phosphoric acid. [8][16]
Temperature Higher temperatures increase the rate of all degradation reactions, as described by the Arrhenius equation.Maintain samples in a cooled autosampler at 4-15°C during analysis. [8]For long-term storage, keep solutions at 2-8°C .
Light Exposure Risperidone and its analogs are known to be susceptible to photodegradation. [4][17]Always prepare and store solutions in amber volumetric flasks and use amber HPLC vials to protect them from light.
Oxidation The piperidine nitrogen is susceptible to oxidation, forming N-oxides. [4][14]This can be catalyzed by dissolved oxygen, metal ions, or peroxides in solvents.Use freshly prepared, high-purity solvents. Degassing the diluent and mobile phase can help remove dissolved oxygen.

Summary of Forced Degradation Behavior (Based on Risperidone/Paliperidone Data):

Stress ConditionTypical Degradation LevelPrimary Degradation ProductsReference
Acid Hydrolysis (e.g., 0.1 M HCl) Moderate DegradationHydrolysis of the isoxazole ring may occur.[6]
Base Hydrolysis (e.g., 0.1 M NaOH) Significant DegradationMultiple degradation products observed.[15]
Oxidation (e.g., 3% H₂O₂) Significant DegradationN-Oxide derivatives are the major products.[4][14]
Photolytic (ICH Q1B) Significant DegradationMultiple photoproducts can be formed.[4][17]
Thermal (e.g., 80°C) Low to Moderate DegradationGenerally more stable to heat than to other stress conditions.[4]

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behaviour by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-574. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ResearchGate. Study at forced degradation of risperidone with 3.00 % H2O2 at room... [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

  • Nejedly, J., et al. (2014). Development and validation of rapid UHPLC method for determination of risperidone and its impurities. International Journal of Research in Pharmacy and Chemistry, 4(2), 261-266. [Link]

  • Dedania, R., et al. (2011). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ISRN Chromatography. [Link]

  • Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. [Link]

  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. [Link]

  • Sherje, A. P., et al. (2015). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research, 8(8), 157-163. [Link]

  • ResearchGate. Summary of forced degradation results. [Link]

  • Tomita, M., et al. (2012). Photostability of Risperidone in Tablets. Journal of Pharmaceutical Health Care and Sciences, 38(5), 265-272. [Link]

  • Kumar, S., et al. (2015). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 7(12), 268-273. [Link]

  • Semantic Scholar. Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. [Link]

  • Trivedi, R. K., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science, 3(07), 087-092. [Link]

  • PubMed. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. [Link]

  • ResearchGate. (2016). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. [Link]

  • ResearchGate. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. [Link]

  • ResearchGate. Analytical methods for the estimation of paliperidone. [Link]

  • Green, C., et al. (2014). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Journal of Chromatographic Science, 52(7), 631-636. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Al-Sabha, W. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of the Association of Arab Universities for Basic and Applied Sciences, 11(1), 1-6. [Link]

  • NIH. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • PubChem. Desfluororisperidone. [Link]

  • PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]

  • Scribd. Influence of PH On The Stability of Pharmaceutical. [Link]

  • ResearchGate. (2018). The Effects of pH and Excipients on Exenatide Stability in Solution. [Link]

Sources

Optimizing ionization efficiency for Desfluoro Risperidone in MS

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for optimizing the mass spectrometry (MS) analysis of Desfluoro Risperidone. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you to overcome common analytical hurdles. This guide is structured to provide direct answers and actionable protocols, ensuring the integrity and efficiency of your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of this compound.

Q1: What are the fundamental physicochemical properties of this compound for MS analysis?

A1: Understanding the analyte's properties is the cornerstone of method development. This compound is a structural analogue of Risperidone, differing by the absence of a fluorine atom.[1] Its key properties are:

  • Molecular Formula: C₂₃H₂₈N₄O₂[2][3][4]

  • Monoisotopic Mass: 392.2212 g/mol

  • Average Molecular Weight: 392.49 g/mol [2][3][4]

  • Structure and Polarity: It is a moderately polar molecule containing several basic nitrogen atoms, making it an excellent candidate for forming positive ions.

Q2: What is the expected primary ion to monitor in positive ionization mode?

A2: Given the presence of basic nitrogen atoms, this compound readily accepts a proton. Therefore, you should primarily target the protonated molecule, [M+H]⁺ , with an expected m/z of 393.2 .

Q3: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is recommended for this compound?

A3: For molecules like this compound, Electrospray Ionization (ESI) is the preferred technique . ESI is highly efficient for ionizing polar to moderately polar molecules that are already in ion-form in solution or can be easily protonated/deprotonated.[5][6] While APCI is suitable for less polar and more volatile compounds, ESI generally provides superior sensitivity for atypical antipsychotics and their metabolites.[7][8][9][10]

Q4: What are common mobile phase compositions for LC-MS analysis of this compound?

A4: A reversed-phase liquid chromatography (RPLC) setup is standard. To ensure efficient protonation and good peak shape, acidic mobile phase modifiers are essential. Common and effective mobile phases include:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

Using additives like formic acid or ammonium acetate helps maintain the analyte in its protonated state ([M+H]⁺) prior to entering the ESI source, which is critical for achieving high signal intensity.[11][12][13]

Q5: What are the expected major fragment ions for this compound in MS/MS?

A5: The fragmentation pattern of this compound is expected to be very similar to that of Risperidone. For Risperidone (m/z 411), a major, stable fragment ion is observed at m/z 191, resulting from the cleavage of the ethyl-piperidine linkage.[13][14] Therefore, for this compound ([M+H]⁺ at m/z 393.2), the analogous fragmentation would produce a prominent product ion at m/z 191 . This makes the transition 393.2 → 191.x an excellent candidate for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.[15]

Ionization Source Selection: ESI vs. APCI

The choice of ionization source is critical and depends on the analyte's physicochemical properties. The diagram below outlines the decision-making logic.

Analyte Analyte Properties (this compound) Polarity Polarity? Analyte->Polarity Volatility Thermally Stable & Volatile? Polarity->Volatility Less Polar ESI Choose ESI Polarity->ESI Polar / Ionic in Solution MW Molecular Weight? Volatility->MW No (Labile) APCI Consider APCI Volatility->APCI Yes MW->ESI Low/Medium MW NotSuitable APCI Not Ideal MW->NotSuitable High MW (>1500 Da)

Caption: Decision workflow for choosing between ESI and APCI.

For this compound, its polar nature makes ESI the superior choice for achieving maximum sensitivity.[5][10] APCI requires the analyte to be thermally stable and volatile enough to be vaporized, which may not be optimal for this class of compounds compared to the solution-phase ionization of ESI.[6][16]

Troubleshooting Guide for Ionization Optimization

This guide provides structured solutions to common issues encountered during the MS analysis of this compound.

Issue 1: Low or No Signal Intensity

A weak or absent signal is one of the most frequent challenges. This can stem from issues with the sample, the LC, or the MS itself.[17] The following flowchart and protocols provide a systematic approach to diagnosis and resolution.

Start Low / No Signal CheckMS 1. Verify MS Performance (Infuse Standard) Start->CheckMS ResultMS Signal OK? CheckMS->ResultMS CheckSource 2. Optimize Source Parameters ResultSource Signal Improved? CheckSource->ResultSource CheckMobilePhase 3. Evaluate Mobile Phase & LC Conditions CheckSample 4. Investigate Sample Integrity CheckMobilePhase->CheckSample LC is OK ResultMP Signal Improved? CheckMobilePhase->ResultMP ProblemSample Remake Sample, Check Stability CheckSample->ProblemSample ResultMS->CheckSource Yes CleanSource Clean Ion Source & Transfer Optics ResultMS->CleanSource No ResultSource->CheckMobilePhase No Success Problem Solved ResultSource->Success Yes ProblemLC Troubleshoot LC (Pump, Column, Leaks) ResultMP->ProblemLC No, check LC ResultMP->Success Yes CleanSource->CheckMS ProblemLC->CheckMobilePhase ProblemSample->Success

Caption: Troubleshooting flowchart for low MS signal intensity.

The goal is to find the optimal source parameters that maximize ion generation and transmission for this compound. This is best done by infusing a standard solution directly into the MS, bypassing the LC system.

Materials:

  • This compound standard (100-500 ng/mL) in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Syringe pump.

Procedure:

  • Prepare the System: Divert the LC flow to waste and connect the infusion syringe pump to the MS inlet.

  • Infuse the Standard: Begin infusing the standard solution at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Set Initial Parameters: Start with the manufacturer's recommended settings. A good starting point is provided in the table below.

  • Optimize Spray Voltage (Capillary Voltage): While monitoring the signal for m/z 393.2, adjust the voltage in small increments (e.g., 0.25 kV). Look for a voltage that provides a high and stable signal. Excessively high voltages can cause unstable spray or corona discharge, which reduces signal.[18]

  • Optimize Nebulizer and Drying Gas:

    • Nebulizing Gas (N₂): This gas aids in droplet formation. Increase the pressure/flow until the signal is maximized without becoming unstable.

    • Drying Gas (N₂): This heated gas aids in desolvation. Optimize both the temperature and flow rate. Increase the temperature until the signal plateaus. Excessively high temperatures can cause thermal degradation, while insufficient heat will lead to poor desolvation and solvent clusters.

  • Optimize Sprayer Position: Adjust the horizontal and vertical position of the ESI probe. The goal is to find the "sweet spot" that maximizes the sampling of ions by the MS inlet.

  • Record Optimal Parameters: Once the signal is maximized and stable, record these parameters for your LC-MS method.

ParameterTypical Starting Range (Positive ESI)Causality of Optimization
Spray Voltage +3.0 to +4.5 kVDrives the electrochemical process of ion formation and droplet charging.[5]
Nebulizing Gas Flow 10-15 L/minAssists in forming a fine aerosol, crucial for efficient desolvation.
Drying Gas Flow 8-12 L/minFacilitates solvent evaporation from charged droplets to release gas-phase ions.[19]
Drying Gas Temp. 250-350 °CProvides the thermal energy needed for rapid desolvation.
Capillary Exit Voltage 80-120 VPotential applied to prevent ion fragmentation before the analyzer.

The mobile phase composition directly impacts ionization efficiency in the source.

Rationale: For a basic compound like this compound, an acidic mobile phase (pH < 5) ensures the molecule is predominantly in its protonated, charged state ([M+H]⁺) in solution. This is a prerequisite for efficient ESI analysis.[18] The choice of organic solvent (Acetonitrile vs. Methanol) can also influence spray characteristics and, consequently, signal intensity.

Procedure:

  • Confirm Acidic Modifier: Ensure 0.1% formic acid is present in both your aqueous (A) and organic (B) mobile phases.

  • Test Organic Solvent: Develop your LC gradient using acetonitrile first, as it often provides better chromatographic efficiency. If signal intensity is still low, prepare a mobile phase B with methanol instead. Methanol has different surface tension and viscosity, which can sometimes lead to more stable spray formation and improved signal for certain compounds.

  • Evaluate Additives: If formic acid does not yield sufficient signal, consider using 5-10 mM ammonium formate or ammonium acetate (with or without formic acid). The ammonium ions can sometimes improve signal stability.

Issue 2: Unstable Signal or High Baseline Noise

Signal instability or a noisy baseline can compromise detection limits and reproducibility.

Potential Causes & Solutions:

  • Contaminated Ion Source: The most common cause. Salts from buffers, sample matrix components, and non-volatile additives can accumulate on the spray shield, capillary tip, and ion transfer tube, leading to electrical discharge and signal instability.[20][21]

    • Solution: Perform routine ion source cleaning according to the manufacturer's protocol. This typically involves wiping components with an appropriate solvent mixture (e.g., 50:50 Methanol:Water).

  • Incompatible Mobile Phase: The use of non-volatile buffers (e.g., phosphate) is incompatible with MS and will rapidly contaminate the system.

    • Solution: Only use volatile buffers and additives like formic acid, acetic acid, ammonium formate, and ammonium acetate.[22]

  • Gas Supply Issues: Inconsistent pressure from the nitrogen generator or gas cylinder will cause fluctuations in nebulizing and drying gases, leading to an unstable spray.

    • Solution: Check the gas supply pressure and ensure it is stable and within the manufacturer's specifications.

Issue 3: Poor Peak Shape (in LC-MS)

Even with a strong signal, poor chromatography can ruin an analysis. Common issues include peak fronting, tailing, or splitting.[20]

Potential Causes & Solutions:

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile into a 95% aqueous mobile phase) will cause peak distortion.

    • Solution: Dilute the sample in a solvent that is as close as possible to the initial mobile phase composition.[22]

  • Column Contamination or Degradation: Buildup of matrix components can lead to active sites that cause peak tailing.

    • Solution: Use a guard column and implement a robust sample preparation procedure to remove interfering substances. Flush the column regularly.[22]

  • Secondary Interactions: The basic nature of this compound can lead to interactions with acidic silanols on the silica surface of the column, causing peak tailing.

    • Solution: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep both the analyte protonated and to suppress the ionization of residual silanols.

By methodically addressing these common issues, researchers can establish a robust and sensitive MS method for the analysis of this compound, ensuring high-quality data for research and development.

References

Sources

Troubleshooting poor recovery of Desfluoro Risperidone during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Desfluoro Risperidone Extraction

Welcome to the technical support resource for bioanalytical extraction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of this compound from biological matrices. As a structural analog and known impurity of Risperidone, achieving high and consistent recovery of this compound is critical for accurate quantification in pharmacokinetic, toxicokinetic, and quality control studies.

This document moves beyond simple protocols to explain the fundamental principles governing extraction performance. By understanding the "why" behind each step, you will be empowered to diagnose and resolve issues systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of this compound that I must consider for extraction?

A1: Understanding the fundamental properties of your analyte is the bedrock of any successful extraction method. This compound is, for all practical purposes, a basic compound with moderate lipophilicity. Its behavior during extraction is primarily dictated by its charge state, which you can control with pH.

The most critical parameter is the pKa , which is the pH at which the compound is 50% ionized and 50% neutral. For a basic compound like this compound, at a pH below its pKa, it will be protonated (positively charged), making it more water-soluble. At a pH above its pKa, it will be in its neutral form, making it more soluble in organic solvents.[1]

Table 1: Key Physicochemical Properties of this compound

Property Value Implication for Extraction
CAS Number 106266-09-5[2] Unique identifier for literature and database searches.
Molecular Formula C₂₃H₂₈N₄O₂[3] ---
Molecular Weight 392.5 g/mol [3] ---
Predicted pKa ~8.17[2] Crucial Parameter. The compound is a base. Its charge state and solubility are highly dependent on pH.
Predicted LogP ~2.6[3] Indicates moderate lipophilicity (hydrophobicity) when in its neutral form. It will partition into organic solvents.

| Solubility | Slightly soluble in Chloroform, Methanol[2] | Guides initial solvent selection for standards and elution steps. |

Q2: I'm experiencing poor and inconsistent recovery with my Liquid-Liquid Extraction (LLE). Where should I start troubleshooting?

A2: For a basic compound like this compound, the single most common cause of poor LLE recovery is improper pH control of the aqueous sample . If the pH is too low (acidic), your analyte will be charged and will prefer to stay in the aqueous phase, leading to devastatingly low recovery in the organic phase.[4][5]

The goal is to force the analyte into its neutral form to maximize its partitioning into the organic extraction solvent.[6]

LLE_pH_Principle cluster_aqueous Aqueous Sample Phase cluster_organic Organic Solvent Phase Aqueous_Low_pH Sample at pH < pKa (e.g., pH 6) Analyte_Charged Analyte is Charged (BH+) Water-Soluble Aqueous_Low_pH->Analyte_Charged Analyte is Protonated Aqueous_High_pH Sample at pH > pKa (e.g., pH 10.2) Analyte_Neutral Analyte is Neutral (B) Organic-Soluble Aqueous_High_pH->Analyte_Neutral Analyte is Deprotonated Organic_Phase1 Poor Recovery Analyte_Charged->Organic_Phase1 Poor Partitioning Organic_Phase2 Good Recovery Analyte_Neutral->Organic_Phase2 Favorable Partitioning

Caption: pH-dependent partitioning of this compound in LLE.

  • Baseline pH Adjustment: The "rule of thumb" is to adjust the sample pH to at least 2 units above the analyte's pKa.[6] For this compound (pKa ≈ 8.17), you should target a pH of ≥ 10.2 .

    • Action: Use a suitable base (e.g., 1M Sodium Hydroxide or Ammonium Hydroxide) to adjust the pH of your aqueous sample (plasma, urine, etc.) before adding the organic solvent. Verify the final pH with a calibrated pH meter.

  • Solvent Selection: While this compound is moderately lipophilic, a solvent that is too non-polar (like hexane) may not be efficient. A solvent that is too polar may form emulsions.

    • Action: Start with a common LLE solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate . If recovery is still low, consider a more polar solvent like Dichloromethane, but be mindful of potential emulsion formation.

  • Increase Solvent-to-Sample Ratio: To ensure a favorable equilibrium, use a sufficient volume of organic solvent. A common starting point is a 5:1 to 7:1 ratio of solvent to aqueous sample.[6]

  • Incorporate a "Salting-Out" Effect: For biological samples, especially urine, adding salt can improve recovery. High salt concentrations in the aqueous phase decrease the solubility of organic analytes, effectively "pushing" them into the organic layer.[7]

    • Action: Saturate your aqueous sample with a salt like Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) after pH adjustment but before adding the organic solvent.

  • Optimize Mixing: Ensure thorough mixing to facilitate partitioning without creating a stable emulsion. A gentle but consistent inversion (10-15 times) is often better than vigorous shaking.

Q3: My Solid-Phase Extraction (SPE) recovery is low. How can I systematically identify the problem?

A3: Poor SPE recovery is a classic problem that can almost always be solved by systematically determining where the analyte is being lost.[8] You must perform a fractionation experiment . This involves collecting and analyzing every fraction of the SPE process: the flow-through from the sample load, the wash solvent, and the final elution.

SPE_Troubleshooting Start Start: Poor SPE Recovery Perform_Exp Perform Fractionation Experiment: Collect Load, Wash, and Elution Fractions Start->Perform_Exp Analyze_Fractions Analyze All Fractions by LC-MS/MS Perform_Exp->Analyze_Fractions Decision_Load_Wash Is Analyte in Load or Wash Fraction? Analyze_Fractions->Decision_Load_Wash Decision_Elution Is Analyte in Elution Fraction? Decision_Load_Wash->Decision_Elution No Problem_Breakthrough Problem: Analyte Breakthrough (Insufficient Retention) Decision_Load_Wash->Problem_Breakthrough Yes Decision_Retained Is Analyte Retained on Cartridge (Mass Balance Low)? Decision_Elution->Decision_Retained No Success Success: Analyte Recovered (Check for Matrix Effects) Decision_Elution->Success Yes Problem_Elution Problem: Incomplete Elution (Elution Too Weak) Decision_Retained->Problem_Elution Yes

Caption: Systematic workflow for troubleshooting poor SPE recovery.

This means the analyte is not binding effectively to the SPE sorbent. Here are the causes and solutions in order of likelihood:

  • Incorrect Sample pH (for Reversed-Phase or Mixed-Mode SPE):

    • Cause: For reversed-phase (e.g., C18, C8) extraction of a basic compound, you want some retention. If the sample is loaded at a very high pH (>10), the neutral analyte might have insufficient interaction with the aqueous mobile phase and could have lower retention than at a slightly acidic or neutral pH. Conversely, for mixed-mode cation exchange, you need the analyte to be charged (pH < pKa) to bind to the sorbent.

    • Solution: Adjust the pH of your sample before loading. For reversed-phase, start with a pH around 6-7.[9] For mixed-mode cation exchange (a highly recommended and selective method for basic drugs), acidify your sample to a pH of ~6 or lower to ensure the analyte is positively charged.

  • Improper Cartridge Conditioning/Equilibration:

    • Cause: The sorbent must be properly "wetted" and activated to ensure proper partitioning. If the cartridge dries out before sample loading, retention will be poor and irreproducible.[10]

    • Solution: Always follow the manufacturer's conditioning protocol. A typical reversed-phase protocol is: 1) Methanol/Acetonitrile to activate the carbon chains, followed by 2) Water/Buffer to equilibrate the sorbent to the loading conditions. Never let the sorbent bed go dry after the equilibration step.[11][12]

  • Sample Loading Solvent is Too Strong:

    • Cause: If your sample is dissolved in a solution with a high percentage of organic solvent (e.g., >5-10% acetonitrile), the analyte will prefer to stay in the solvent rather than partitioning onto the sorbent.

    • Solution: Dilute your sample with an aqueous buffer or water to reduce the organic content before loading.[13]

  • Flow Rate is Too High:

    • Cause: The interaction between the analyte and the sorbent is an equilibrium process that takes time. If the sample is loaded too quickly, there is insufficient contact time for binding to occur.[10][12]

    • Solution: Use a vacuum manifold with a flow restrictor or gravity feed to maintain a slow, consistent flow rate of ~1-2 mL/min.

This indicates the analyte bound successfully but was not completely removed during elution.

  • Elution Solvent is Too Weak:

    • Cause: The organic solvent used for elution is not strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent.

    • Solution: Increase the strength of your elution solvent. If you are using 50% methanol, try 80% or 100%. Acetonitrile is a stronger elution solvent than methanol for reversed-phase.

  • Incorrect Elution pH:

    • Cause: This is critical for ion-exchange and can also impact recovery in reversed-phase due to secondary interactions with silica. For a basic drug bound to a cation-exchange sorbent, you must neutralize it or provide a competing cation to release it. For reversed-phase, making the analyte charged can sometimes reduce secondary interactions with silica and improve elution.

    • Solution (Mixed-Mode Cation Exchange): Your elution solvent must contain a base to neutralize the analyte. A common choice is 5% Ammonium Hydroxide in Methanol or Acetonitrile.

    • Solution (Reversed-Phase): Your elution solvent should contain a small amount of acid or base. Try adding 1-2% formic acid or ammonium hydroxide to your organic elution solvent to see if recovery improves.[10]

  • Insufficient Elution Volume:

    • Cause: You may not be using enough solvent to pass through the entire sorbent bed and desorb all the analyte.[11]

    • Solution: Increase the volume of the elution solvent. Try eluting with two separate, smaller aliquots instead of one large one, allowing the solvent to soak for a minute each time before applying vacuum.

Q4: My recovery seems okay, but my signal is still low and variable in the LC-MS. Could this be a matrix effect?

A4: Absolutely. This is a crucial distinction. Extraction recovery refers to the physical transfer of the analyte from the initial sample to the final vial. Matrix effect refers to the suppression or enhancement of the analyte's signal during ionization in the mass spectrometer source, caused by co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts).[14][15]

You can have 99% extraction recovery but 80% ion suppression, resulting in a final measured response of only ~20%.

  • Post-Extraction Spike Experiment: This is the gold standard for assessing matrix effects.

    • Protocol:

      • Extract a "blank" biological sample (one that contains no analyte).

      • Prepare two sets of vials:

        • Set A (Neat Standard): Spike a known amount of this compound into the final, clean reconstitution solvent.

        • Set B (Post-Spike Sample): Take the extract from the blank biological sample and spike the exact same amount of this compound into it.

      • Compare the peak area of Set B to Set A.

      • Calculation: Matrix Effect % = (Peak Area_Set B / Peak Area_Set A) * 100

      • Interpretation: A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Ensure your analyte does not co-elute with the bulk of the matrix components. Adjust your LC gradient.

    • Enhance Sample Cleanup: A simple protein precipitation or LLE is often insufficient. Use a more selective SPE method. Mixed-mode or polymeric SPE sorbents are excellent at removing more interferences than standard silica-based reversed-phase sorbents.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the most effective way to compensate for matrix effects. It will experience the same ion suppression/enhancement as the analyte, leading to a consistent and accurate area ratio.

By applying these principles of chemistry and systematic diagnosis, you can overcome poor recovery and develop a robust, reliable method for the analysis of this compound.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Google Cloud.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
  • How to Solve Common Challenges in Solid-Phase Extraction. (2021). SiliCycle.
  • Three Common SPE Problems. (2017).
  • Liquid-Liquid Extraction. (2024). Chemistry LibreTexts.
  • Extraction: Effects of pH. (2024). JoVE.
  • Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021).
  • This compound Chemical Properties,Uses,Production. (2025). ChemicalBook.
  • Sample Preparation Techniques for Biological M
  • Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. (2003).
  • Desfluororisperidone. PubChem.
  • Analysis of Drugs from Biological Samples.

Sources

Technical Support Center: Desfluoro Risperidone LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Desfluoro Risperidone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common analytical challenges, with a primary focus on mitigating signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a major issue for this compound analysis?

A: Signal suppression, a type of matrix effect, is a common phenomenon in LC-MS/MS where co-eluting components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2][3][4] This interference leads to a decreased analyte response, which can severely compromise the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1][3] The primary causes of signal suppression include competition for available charge in the ion source, alterations in droplet properties in the electrospray ionization (ESI) source, and co-precipitation of the analyte with non-volatile matrix components.[4][5]

Q2: How can I determine if signal suppression is affecting my this compound analysis?

A: A widely used qualitative technique to identify regions of ion suppression in your chromatogram is the post-column infusion experiment .[4][6] This involves infusing a constant flow of a this compound standard solution into the mobile phase stream after the analytical column but before the mass spectrometer. A blank matrix sample (e.g., plasma extract) is then injected. A dip in the otherwise stable baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.[4]

Q3: What are the most effective initial steps to take to reduce signal suppression?

A: The most effective strategies revolve around improving sample cleanup and optimizing chromatographic separation.[1][3][7] Rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT).[1][7][8][9] Additionally, enhancing chromatographic resolution to separate this compound from co-eluting matrix components is a crucial step.[3] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly improve this separation.

Q4: Is this compound more susceptible to ion suppression in positive or negative ionization mode?

A: this compound, similar to its parent compound risperidone, is a basic compound and is typically analyzed in positive ionization mode.[10] While switching to negative ionization can sometimes reduce ion suppression because fewer compounds ionize in this mode, it is generally not a viable option for basic analytes like this compound.[3] Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects than Electrospray Ionization (ESI) for some compounds, as ionization occurs in the gas phase.[4][11] If your analyte is amenable to APCI, this could be an effective strategy to explore.[4]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the LC-MS/MS analysis of this compound, with a focus on resolving signal suppression.

Issue 1: Poor sensitivity and inconsistent results for this compound in plasma samples.

This is a classic symptom of significant ion suppression. The complex nature of plasma, with its high content of proteins, phospholipids, and salts, is a major source of matrix effects.[1]

Root Cause Analysis & Corrective Actions

The logical flow for troubleshooting this issue involves systematically evaluating and optimizing your sample preparation, chromatography, and mass spectrometry conditions.

cluster_0 Troubleshooting Workflow for Signal Suppression A Initial Observation: Poor Sensitivity & Inconsistent Results B Step 1: Evaluate Sample Preparation Is the cleanup sufficient? A->B C Protein Precipitation (PPT) High matrix effects likely. B->C If using D Liquid-Liquid Extraction (LLE) Better cleanup, but optimization is key. B->D If using E Solid-Phase Extraction (SPE) Most effective for complex matrices. B->E Recommended F Step 2: Optimize Chromatography Are analyte and matrix components co-eluting? C->F D->F E->F G Modify Gradient/Mobile Phase F->G H Use a Different Column Chemistry F->H I Implement UHPLC/UPLC F->I J Step 3: Adjust MS Parameters Can ionization efficiency be improved? G->J H->J I->J K Optimize Source Parameters (e.g., sprayer voltage, gas flow, temperature) J->K L Consider APCI as an alternative to ESI J->L M Final Goal: Improved Sensitivity & Reproducibility K->M L->M

Caption: Troubleshooting workflow for signal suppression.

Experimental Protocols for Sample Preparation

Here are detailed, step-by-step methodologies for the three primary sample preparation techniques. The choice of method will depend on the required level of cleanliness and sensitivity.

Protocol 1: Protein Precipitation (PPT) - A Quick but Less Clean Method

PPT is a fast and simple technique but is often insufficient for removing all interfering matrix components, particularly phospholipids.[4][12]

Step-by-Step Methodology:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.[13] The 3:1 ratio of organic solvent to sample is crucial for efficient protein crashing.[12]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[14]

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) - Improved Selectivity

LLE offers better sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[7][9]

Step-by-Step Methodology:

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add a basifying agent (e.g., 50 µL of 1M sodium carbonate) to deprotonate the basic this compound, enhancing its extraction into an organic solvent.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at a moderate speed (e.g., 4000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) - The Gold Standard for Cleanliness

SPE provides the most thorough sample cleanup and is highly recommended for achieving the lowest detection limits and minimizing matrix effects.[1][4][14][15]

Step-by-Step Methodology (using a polymeric reversed-phase SPE cartridge):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[14] This activates the sorbent.

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 2% ammonium hydroxide in water).[14]

  • Loading: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 400 µL of the equilibration buffer).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent or buffer (e.g., 5-10% methanol in water) to remove polar interferences.[14] A second wash with a slightly stronger solvent may be necessary.

  • Elution: Elute this compound with 1 mL of an appropriate organic solvent, such as methanol or a mixture of methanol and acetonitrile.[14] An acidified or basified elution solvent can improve recovery.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[14]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.[14]

  • Analysis: Inject an aliquot into the LC-MS/MS system.[14]

cluster_1 Solid-Phase Extraction (SPE) Workflow Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute Analyte (Organic Solvent) Wash->Elute Evap_Recon 6. Evaporate & Reconstitute Elute->Evap_Recon Analyze 7. LC-MS/MS Analysis Evap_Recon->Analyze

Sources

Technical Support Center: Method Refinement for Detecting Trace Levels of Desfluoro Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Desfluoro Risperidone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this critical Risperidone impurity. The following content is structured in a question-and-answer format to directly address common challenges encountered during method development, validation, and routine analysis.

Our approach is grounded in established scientific principles and regulatory expectations, ensuring that the methodologies discussed are robust, reliable, and compliant with international standards such as those from the FDA and ICH.[1][2][3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection at trace levels important?

A1: this compound is a process-related impurity in the synthesis of Risperidone, an atypical antipsychotic medication.[8] It is structurally similar to Risperidone but lacks the fluorine atom on the benzisoxazole ring. Regulatory bodies like the European Pharmacopoeia list it as "Risperidone EP Impurity K".[8] The stringent control and accurate quantification of such impurities, even at trace levels, are paramount to ensure the safety, efficacy, and quality of the final drug product.

Q2: Which analytical technique is most suitable for detecting trace levels of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of Risperidone and its related compounds due to its high sensitivity and selectivity.[8][9][10] This technique is particularly advantageous for quantifying trace-level impurities in complex matrices such as plasma or pharmaceutical formulations.[8][9] While HPLC with UV or electrochemical detection can be used, these methods may lack the required sensitivity for pharmacokinetic studies or trace impurity analysis.[11][12][13]

Q3: What are the key validation parameters I need to consider for my analytical method according to regulatory guidelines?

A3: According to ICH and FDA guidelines, a bioanalytical method validation should demonstrate the following key parameters to ensure it is fit for its intended purpose[1][3][5][7]:

  • Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components.[3]

  • Linearity and Range: The method should demonstrate a direct correlation between analyte concentration and the instrumental response over a defined range.[3]

  • Accuracy and Precision: The closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape and Tailing

Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue that can compromise resolution and integration accuracy. The primary causes and troubleshooting steps are outlined below:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Free silanol groups on the surface of silica-based columns can interact with basic analytes like this compound, leading to tailing.Use a base-deactivated column or an end-capped column. Consider using a mobile phase additive like triethylamine (TEA) or a higher pH mobile phase to suppress silanol activity.
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.For basic compounds like this compound, a mobile phase pH around 2 units above or below the pKa can improve peak shape. Experiment with different pH values.
Column Contamination Accumulation of matrix components or strongly retained compounds on the column can lead to active sites and peak tailing.Implement a robust column washing procedure after each batch. Consider using a guard column to protect the analytical column.
Issue 2: Low Signal Intensity or Poor Sensitivity

Question: I am struggling to achieve the required limit of quantitation (LOQ) for this compound. How can I improve my method's sensitivity?

Answer: Achieving low detection limits is crucial for trace analysis. Here are several strategies to enhance signal intensity:

Strategy Detailed Explanation Practical Steps
Optimize Mass Spectrometry Parameters The settings of the mass spectrometer, such as ionization source parameters and collision energy, directly impact signal intensity.Perform a thorough tuning of the instrument for this compound. Optimize nebulizer gas flow, drying gas temperature, and capillary voltage. For MS/MS, optimize the collision energy for the specific precursor-to-product ion transition.[10][14]
Enhance Sample Preparation An efficient sample preparation procedure can concentrate the analyte and remove interfering matrix components.Transition from simple protein precipitation to more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9][12] These methods can significantly improve the signal-to-noise ratio.
Improve Chromatographic Conditions Narrower chromatographic peaks result in a higher signal intensity for a given amount of analyte.Consider using a UPLC/UHPLC system with a sub-2 µm particle size column for improved peak efficiency and resolution.[14][15] Optimize the mobile phase gradient to achieve sharper peaks.
Select Optimal Precursor/Product Ions The choice of precursor and product ions for selected reaction monitoring (SRM) is critical for sensitivity and specificity.Infuse a standard solution of this compound into the mass spectrometer to identify the most abundant and stable precursor and product ions.
Issue 3: Matrix Effects Leading to Inaccurate Quantification

Question: I suspect that matrix effects are impacting the accuracy and precision of my results. How can I identify and mitigate this issue?

Answer: Matrix effects, either ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.

Workflow for Investigating and Mitigating Matrix Effects

Matrix_Effects_Workflow cluster_assessment Assessment Phase cluster_mitigation Mitigation Strategy cluster_validation Validation A Post-Extraction Spike Experiment (Compare analyte in extracted blank matrix vs. pure solvent) C Improve Sample Cleanup (Switch to SPE or LLE from PPT) A->C Matrix Effect Identified B Post-Column Infusion Experiment (Infuse analyte post-column while injecting extracted blank matrix) D Modify Chromatography (Change gradient, column chemistry to separate analyte from interfering components) B->D Identify Region of Suppression/Enhancement F Re-validate Method (Assess accuracy, precision, and linearity with the new procedure) C->F D->F E Use a Stable Isotope-Labeled Internal Standard (SIL-IS) (Co-elutes with analyte and compensates for matrix effects) E->F

Caption: Workflow for identifying and mitigating matrix effects.

Detailed Steps:

  • Assessment:

    • Post-Extraction Spike: Prepare two sets of samples. In the first set, spike a known amount of this compound into the mobile phase. In the second set, extract a blank matrix sample and then spike the same amount of analyte into the extracted matrix. A significant difference in the analyte response between the two sets indicates the presence of matrix effects.

    • Post-Column Infusion: Continuously infuse a standard solution of this compound into the mass spectrometer after the analytical column. Inject an extracted blank matrix sample. A dip or rise in the baseline at the retention time of interfering components indicates ion suppression or enhancement.

  • Mitigation:

    • Improve Sample Preparation: As mentioned, switching to more rigorous sample cleanup techniques like SPE can remove many of the interfering phospholipids and other matrix components.[9]

    • Chromatographic Separation: Adjust the chromatographic method to separate this compound from the regions of ion suppression. This might involve altering the gradient profile or using a different column chemistry.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction during quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for your specific matrix and analytical system.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Loading: To 500 µL of plasma sample, add the internal standard and 500 µL of 50 mM ammonium acetate buffer (pH 6.0). Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Suggested LC-MS/MS Conditions

These are typical starting conditions that will require further optimization.

Parameter Condition
LC System UPLC/UHPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
SRM Transitions To be determined by direct infusion of this compound and Risperidone (as a reference).
Logical Relationship of Method Development Steps

Method_Development A Define Analytical Target Profile (ATP) (e.g., required LOQ, accuracy, precision) B Initial Method Scouting (Column chemistry, mobile phase) A->B C Sample Preparation Optimization (PPT, LLE, SPE) B->C D LC Method Optimization (Gradient, flow rate) B->D F Method Validation (According to ICH/FDA guidelines) C->F E MS/MS Parameter Optimization (Ion source, collision energy) D->E E->F

Sources

Addressing co-elution of Desfluoro Risperidone with other impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for resolving complex chromatographic challenges in pharmaceutical analysis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning a common and often difficult issue: the co-elution of Desfluoro Risperidone with other process-related impurities and degradants. Our goal is to equip you with the scientific rationale and practical steps needed to achieve robust and reliable separation.

Troubleshooting Guide: Resolving Co-elution

This section is designed as a logical, step-by-step workflow to systematically address and resolve the co-elution of this compound.

Q1: My primary analytical method shows a critical pair: this compound is co-eluting with another unknown impurity on our standard C18 column. Where should I begin my method development?

Answer: This is a classic selectivity problem. When two compounds have very similar structures, such as Risperidone and its Desfluoro analogue (which only differs by the absence of a single fluorine atom), their physicochemical properties are nearly identical, making separation challenging.[1][2] Your first and most powerful tool is a systematic evaluation of the mobile phase, specifically its pH and organic composition. The goal is to exploit subtle differences in the pKa and polarity of the co-eluting compounds.

Risperidone and its impurities are basic compounds containing multiple ionizable nitrogen atoms.[3] Modifying the mobile phase pH will alter their degree of ionization, which directly impacts their retention on a reverse-phase column.

Protocol 1: Systematic Mobile Phase pH and Organic Modifier Scouting

  • Preparation: Prepare three different aqueous mobile phases using common buffers (e.g., 20 mM Ammonium Acetate or 20 mM Potassium Phosphate) and adjust the pH to cover an acidic, intermediate, and near-neutral range. A good starting point is pH 3.0, 4.5, and 6.8.

  • Initial Gradient: Program a standard scouting gradient on your HPLC/UPLC system. A typical gradient might run from 5% to 95% organic modifier over 15-20 minutes.

  • Organic Modifier Evaluation (Round 1 - Acetonitrile):

    • Run the scouting gradient with each of the three pH buffers using Acetonitrile (ACN) as the organic modifier (Mobile Phase B).

    • Carefully analyze the chromatograms for any changes in the elution order and selectivity between the critical pair.

  • Organic Modifier Evaluation (Round 2 - Methanol):

    • If ACN does not provide adequate resolution at any pH, repeat step 3 using Methanol (MeOH) as the organic modifier.

    • Methanol and acetonitrile have different solvent properties and will interact differently with your analytes and the stationary phase, often producing a significant change in selectivity.[3]

  • Analysis: Compare all six chromatograms. Identify the condition (pH and organic modifier) that provides the best initial separation (highest resolution, Rs). This condition will be the foundation for further optimization (e.g., adjusting the gradient slope).

Diagram 1: Mobile Phase Optimization Workflow

start Start: Co-elution Observed on C18 Column ph_scout Step 1: pH Scouting (e.g., pH 3.0, 4.5, 6.8) start->ph_scout org_scout_acn Step 2a: Organic Scout (Acetonitrile) ph_scout->org_scout_acn Buffer Set A, B, C org_scout_meoh Step 2b: Organic Scout (Methanol) ph_scout->org_scout_meoh Buffer Set A, B, C eval Step 3: Evaluate Selectivity Did elution order change? Is Rs > 1.0? org_scout_acn->eval org_scout_meoh->eval optimize Step 4: Optimize Gradient (Adjust slope around best condition) eval->optimize Yes fail Resolution Inadequate (Proceed to Orthogonal Chemistry) eval->fail No success Success: Rs >= 1.5 Proceed to Validation optimize->success

Caption: Workflow for mobile phase optimization.

Q2: I have optimized the mobile phase, achieving a resolution (Rs) of only 1.2. The regulatory requirement is Rs ≥ 1.5. What is the next logical step?

Answer: When mobile phase manipulation is insufficient, the next step is to explore alternative stationary phase chemistry. Your standard C18 column separates primarily based on hydrophobic (non-polar) interactions. To resolve a difficult pair, you need to introduce a different separation mechanism, a concept known as orthogonal chromatography . By choosing a column with a different type of stationary phase, you can exploit alternative interactions like pi-pi bonding or polar interactions.

Table 1: Alternative Stationary Phases for Resolving Basic Impurities

Column PhasePrimary Separation MechanismBest For
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic compounds, offering different selectivity for molecules with ring structures.
Cyano (CN) Normal Phase & Weak HydrophobicCompounds with polar functional groups; can provide unique selectivity for basic compounds.
Pentafluorophenyl (PFP) Aromatic, Dipole-Dipole, H-BondingHalogenated compounds (like Risperidone) and isomers. Highly effective for critical pairs.
Embedded Polar Group (EPG) Hydrophobic & Polar InteractionsBasic compounds, reduces peak tailing and offers alternative selectivity to standard C18.

Protocol 2: Orthogonal Column Screening

  • Select Columns: Based on Table 1, select two orthogonal columns for screening (e.g., a Phenyl-Hexyl and a PFP column).

  • Select Best Mobile Phase: Use the mobile phase condition (pH and organic modifier) that gave the best result (Rs=1.2) from your initial scouting in Protocol 1. This provides a consistent baseline for comparison.

  • Execute Scouting Gradient: Run your established scouting gradient on each of the new columns with the chosen mobile phase.

  • Evaluate and Optimize: Analyze the chromatograms. It is highly likely that at least one of the columns will significantly alter the retention times and selectivity. You may even observe a reversal in the elution order of the critical pair. Once you identify the best column-mobile phase combination, you can perform fine optimization of the gradient slope to achieve the target resolution of Rs ≥ 1.5.

Diagram 2: Orthogonal Column Selection Logic

start Mobile Phase Optimization Provides Insufficient Resolution (Rs < 1.5) select_chem Select Orthogonal Chemistries (Alternative Separation Mechanisms) start->select_chem phenyl Phenyl-Hexyl (π-π Interactions) select_chem->phenyl pfp PFP (Dipole-Dipole, Aromatic) select_chem->pfp epg Embedded Polar Group (Polar Interactions) select_chem->epg screen Screen Columns with Best Mobile Phase Condition phenyl->screen pfp->screen epg->screen eval Evaluate Resolution (Rs) and Peak Shape screen->eval success Best Condition Found (Rs >= 1.5) eval->success Target Met fail Further Optimization Needed (e.g., Temperature, Additives) eval->fail Target Not Met

Caption: Logic for selecting an alternative column chemistry.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound and why is its separation a concern?

Answer: this compound is a process-related impurity of Risperidone and is listed in the European Pharmacopoeia as "Risperidone EP Impurity K".[1][4] Its chemical structure is identical to that of Risperidone, except it is missing the fluorine atom on the benzisoxazole moiety.[1][2] This seemingly minor difference results in very similar polarity, size, and pKa, making it chromatographically challenging to separate from Risperidone and other structurally related impurities using standard reverse-phase methods.[1] Ensuring its separation and accurate quantification is a regulatory requirement to guarantee the purity and safety of the final drug product.

Q2: Besides this compound, what other impurities might co-elute?

Answer: The specific impurities that may co-elute depend heavily on the synthetic route and storage conditions of the drug substance. Forced degradation studies of Risperidone have identified several potential degradants, including oxidative products (like Risperidone N-oxide) and hydrolytic impurities.[5][6] Other process-related impurities listed in pharmacopeias include compounds like Bicyclorisperidone, Z-Oxime, and 9-Hydroxy Risperidone (Paliperidone).[7][8] Any of these that possess a similar polarity and structure to this compound under a given set of chromatographic conditions could be a potential co-eluting partner.

Q3: How does adjusting the column temperature impact the separation of this critical pair?

Answer: Column temperature is a crucial but often secondary parameter for optimizing selectivity. Its primary effects are:

  • Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which can lead to sharper peaks and higher efficiency (more theoretical plates).

  • Kinetics: It improves the mass transfer kinetics between the mobile and stationary phases.

  • Selectivity: Temperature can sometimes alter the selectivity (α) between two analytes, though usually to a lesser extent than mobile phase or stationary phase changes. For some methods, increasing the temperature from ambient to 40-50°C has been shown to improve resolution and peak symmetry for Risperidone and its impurities.[7][9] However, excessively high temperatures can decrease retention and may not be suitable for all column types. It is a parameter that should be optimized once a promising column and mobile phase have been identified.

Q4: Is a gradient or isocratic method typically better for analyzing Risperidone and its impurities?

Answer: For analyzing a drug substance for a full profile of impurities, a gradient elution method is almost always superior.[7][9] Impurities from synthesis and degradation can have a wide range of polarities. An isocratic method optimized for one pair of impurities may fail to elute highly retained compounds in a reasonable time or may not provide any separation for early-eluting ones. A gradient method allows you to separate compounds across a broad polarity range within a single analytical run, providing the necessary peak capacity to resolve complex mixtures.

Q5: What are the essential system suitability criteria I need to meet for this method?

Answer: According to ICH guidelines and standard pharmaceutical practice, your validated method must consistently meet predefined system suitability test (SST) criteria. For a critical pair like this compound and a co-eluting impurity, the key SST parameters are:

  • Resolution (Rs): The separation between the two peaks must be adequate, typically Rs ≥ 1.5 .[9]

  • Tailing Factor (Tf) or Asymmetry (As): Peaks should be symmetrical, with a tailing factor typically ≤ 1.5 .

  • Theoretical Plates (N): A measure of column efficiency, which should be high enough to ensure good peak shape (e.g., N > 2000 ).

  • Reproducibility (%RSD): The relative standard deviation for replicate injections of a standard solution should be tight, typically < 2.0% for peak area and retention time.

References

  • Nejedly, T., et al. (2013). Development and validation of rapid UHPLC method for determination of risperidone and its impurities. International Journal of Research in Pharmacy and Chemistry.
  • Patel, A., et al. (2012). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. Inventi Rapid: Pharm Analysis & Quality Assurance.
  • ResearchGate. (n.d.). Study at forced degradation of risperidone with 3.00 % H2O2 at room...
  • OmicsOnline. (n.d.). Development and validation of rapid UHPLC method for determination of risperidone and its impurities in bulk powder and tablets.
  • Magar, L.P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry.
  • Longdom Publishing. (n.d.). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta.
  • Patel, P., et al. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Scientia Pharmaceutica.
  • Kumar, A., et al. (2011). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica.
  • GSRS. (n.d.). This compound.
  • BenchChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Summary of forced degradation results.
  • SynZeal. (n.d.). Risperidone Impurities.
  • ER Publications. (n.d.). Method Development and Validation of Risperidone by using RP-HPLC and its Stress Studies.
  • PubChem. (n.d.). 6-Desfluoro-6-hydroxy Risperidone.
  • PubChem. (n.d.). Desfluororisperidone.
  • Sattanathan, P., et al. (2006). Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms.
  • TLC Pharmaceutical Standards. (n.d.). Risperidone.
  • ResearchGate. (n.d.). Liquid chromatography/tandem mass spectrometry method for simultaneous determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma.
  • LGC Standards. (n.d.). This compound.
  • Waters. (n.d.). Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma.
  • Bartleby.com. (n.d.). Risperidone: Liquid Chromatographic Analysis.
  • BenchChem. (n.d.). Resolving Co-elution of 5-Fluororisperidone and Risperidone in HPLC: A Technical Support Guide.

Sources

Technical Support Center: Optimization of Mobile Phase for Desfluoro Risperidone Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chromatographic separation of Desfluoro Risperidone from Risperidone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Here, we move beyond generic protocols to explain the scientific rationale behind method optimization, empowering you to overcome common challenges in your laboratory.

Introduction: The Challenge of Separating this compound

Risperidone, an atypical antipsychotic, is structurally similar to its process impurity, this compound. The only difference is the absence of a fluorine atom on the benzisoxazole ring in the impurity. This subtle structural similarity can lead to co-elution or poor resolution in reversed-phase high-performance liquid chromatography (RP-HPLC), making accurate quantification challenging. A robust and well-optimized mobile phase is therefore critical for achieving baseline separation and ensuring the quality and safety of the drug product.

This guide provides a structured approach to mobile phase optimization, presented in a question-and-answer format to directly address the issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate Risperidone and this compound?

A good starting point for developing a separation method is to adapt an existing validated method for Risperidone and its related substances. A common approach involves a buffered aqueous phase mixed with an organic solvent. For instance, a mobile phase consisting of a mixture of a phosphate buffer (pH 3.5), acetonitrile, and methanol in a ratio of 65:20:15 (v/v/v) has been successfully used for the analysis of Risperidone.[1] Another starting point could be a gradient method utilizing an ammonium acetate buffer (pH 6.8) and acetonitrile.[2]

Q2: Why is the pH of the mobile phase so important for this separation?

The pH of the mobile phase is a critical parameter because Risperidone and its related compounds are ionizable. Risperidone has a basic nature, and its retention on a reversed-phase column is highly dependent on its ionization state. At a lower pH (e.g., 3.5), the amine groups in the molecule will be protonated, leading to increased polarity and potentially shorter retention times. Adjusting the pH can alter the selectivity between Risperidone and this compound, as their pKa values may differ slightly. It is crucial to work within the stable pH range of your column, typically between pH 2 and 8 for silica-based columns.

Q3: What is the role of the organic modifier, and which one should I choose?

The organic modifier (e.g., acetonitrile or methanol) controls the elution strength of the mobile phase. Acetonitrile is a popular choice due to its low viscosity and UV transparency. Methanol offers different selectivity and can be a valuable tool for optimizing separations. The ratio of the organic modifier to the aqueous buffer will determine the retention time of your analytes. A higher percentage of the organic modifier will lead to shorter retention times. For closely eluting peaks like Risperidone and this compound, a systematic evaluation of the organic modifier percentage is essential.

Q4: Should I use an isocratic or gradient elution method?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and more robust but may not provide sufficient resolution for complex mixtures or closely eluting peaks.

  • Gradient elution (mobile phase composition changes over time) is more powerful for separating multiple impurities with varying polarities. It can sharpen peaks and reduce analysis time. For separating this compound along with other potential impurities, a gradient method is often preferred.[2]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Poor Resolution between Risperidone and this compound Mobile phase is too strong or too weak.Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A lower percentage of organic solvent will increase retention and may improve resolution.
pH of the mobile phase is not optimal.Adjust the pH of the aqueous buffer. Small changes in pH can significantly impact the selectivity between these two closely related compounds. Experiment with a pH range, for example, from 3.0 to 6.5.
Inappropriate organic modifier.If you are using acetonitrile, try switching to methanol or using a ternary mixture of buffer, acetonitrile, and methanol. The different selectivity of methanol can sometimes resolve co-eluting peaks.
Peak Tailing for Risperidone Secondary interactions with the stationary phase.Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[1] TEA will mask the active silanol groups on the silica-based column, reducing peak tailing.
Sample overload.Reduce the concentration of your sample or the injection volume.
Variable Retention Times Inadequate column equilibration.Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient method.
Fluctuations in column temperature.Use a column oven to maintain a constant and elevated temperature (e.g., 40°C).[2] This will improve the reproducibility of retention times.
Mobile phase preparation inconsistency.Prepare the mobile phase fresh daily and ensure accurate measurements of all components.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound from Risperidone.

1. Initial Conditions:

  • Column: C18, 100 mm x 3.0 mm, 1.7 µm (or similar high-efficiency column)[2]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 0.5 mL/min[2]

  • Column Temperature: 40°C[2]

  • Detection: UV at 260 nm[2]

  • Injection Volume: 5 µL

2. Optimization Steps:

  • Step 1: Gradient Optimization: Start with a broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the compounds. Then, create a shallower gradient around the elution region of interest to improve resolution.

  • Step 2: pH Screening: Prepare mobile phase A with different pH values (e.g., 3.5, 4.5, 5.5, 6.5) and repeat the analysis. Evaluate the resolution and peak shape at each pH.

  • Step 3: Organic Modifier Evaluation: If resolution is still not optimal, substitute acetonitrile with methanol or use a ternary mixture.

Protocol 2: Isocratic Method Development

For routine analysis where only Risperidone and this compound need to be monitored, an isocratic method can be more efficient.

1. Initial Conditions:

  • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm[1]

  • Mobile Phase: 10 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid) : Acetonitrile : Methanol (65:20:15, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection: UV at 276 nm[1]

  • Injection Volume: 10 µL

2. Optimization Steps:

  • Step 1: Adjust Organic Ratio: If peaks are co-eluting, decrease the organic solvent ratio (acetonitrile and methanol) to increase retention and improve separation. For example, try a ratio of 70:15:15.

  • Step 2: Fine-tune pH: Make small adjustments to the pH of the buffer (e.g., ± 0.2 pH units) to see the effect on selectivity.

Visualizations

Logical Workflow for Mobile Phase Optimization

MobilePhaseOptimization cluster_start Initial Assessment cluster_optimization Optimization Cycle cluster_evaluation Evaluation cluster_final Finalization Start Select Initial Method (e.g., from literature) Gradient Optimize Gradient Slope Start->Gradient pH Screen Mobile Phase pH Gradient->pH Organic Evaluate Organic Modifier (ACN vs. MeOH) pH->Organic Resolution Assess Resolution (Rs > 2.0) Organic->Resolution Resolution->Gradient No Final Validated Method Resolution->Final Yes

Caption: A systematic workflow for mobile phase optimization.

References

  • Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-575. Available at: [Link]

  • Nejedly, M., et al. (2013). Development and validation of rapid UHPLC method for determination of risperidone and its impurities. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(2), 580-586. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Validation of Desfluoro Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Desfluoro Risperidone, an important impurity of the atypical antipsychotic drug, Risperidone. As a critical parameter in the quality control of Risperidone, the accurate and precise quantification of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, field-proven protocols.

This compound, identified as Risperidone EP Impurity K, is a closely related structural analogue of the active pharmaceutical ingredient (API), Risperidone.[1][2] Its monitoring is crucial to ensure the purity, safety, and efficacy of the final drug product. The development and validation of robust analytical methods are therefore not just a regulatory requirement but a scientific necessity.[1]

This guide will explore and compare the two most prevalent analytical techniques for the quantification of pharmaceutical impurities: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Choosing the Right Analytical Tool: A Comparative Analysis of HPLC and LC-MS/MS

The selection of an appropriate analytical technique is a critical decision in method development. Both HPLC with UV detection and LC-MS/MS are powerful tools for the analysis of this compound, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical quality control laboratories.[1] Its robustness, cost-effectiveness, and ease of use make it an attractive option for routine analysis. When coupled with a UV detector, HPLC provides a reliable means of quantifying analytes that possess a chromophore, which this compound does.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , on the other hand, offers unparalleled sensitivity and selectivity.[3][4][5] By coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer, LC-MS/MS can detect and quantify analytes at much lower concentrations than HPLC-UV.[3][5] This is particularly advantageous when dealing with trace-level impurities.

Here is a comparative summary of the two techniques for the analysis of this compound:

FeatureHPLC with UV DetectionLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection based on mass-to-charge ratio.
Sensitivity Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.[6][7][8]Highly sensitive, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels.[3][5][9]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it can differentiate compounds based on their unique molecular weight and fragmentation patterns.[3][5]
Cost Lower initial instrument cost and less expensive consumables.Higher initial instrument cost and more expensive consumables and maintenance.
Complexity Relatively straightforward to operate and maintain.More complex to operate and requires a higher level of expertise for method development and troubleshooting.
Application Ideal for routine quality control, content uniformity, and stability testing where impurity levels are relatively high.[1][6][7]Best suited for trace-level impurity analysis, bioanalytical studies, and characterization of unknown impurities.[3][4][5][9]

A Step-by-Step Guide to the Validation of a Stability-Indicating HPLC Method for this compound

The following is a model protocol for the validation of a stability-indicating HPLC method for the quantification of this compound. This protocol is based on established methods for Risperidone and its impurities and adheres to the guidelines of the International Council for Harmonisation (ICH).[6][7][8]

Note: This is a model protocol and must be fully validated for the specific laboratory conditions and instrumentation used.

Chromatographic Conditions

The choice of chromatographic conditions is critical for achieving adequate separation of this compound from Risperidone and other potential impurities.

  • Column: A C18 column is a common choice for the analysis of moderately polar compounds like this compound. A typical dimension would be 250 mm x 4.6 mm with a 5 µm particle size.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.[8][11] A starting point could be a gradient of 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[10]

  • Detection Wavelength: Based on the UV spectrum of the benzisoxazole chromophore, a detection wavelength in the range of 275-280 nm is typically appropriate.[12]

  • Column Temperature: Maintaining a constant column temperature, for example, 30°C, is crucial for reproducible retention times.

Validation Parameters

The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is typically done by injecting a standard solution of this compound multiple times (e.g., n=6).

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. To demonstrate this, forced degradation studies are performed on a sample of this compound. This involves subjecting the analyte to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The chromatograms of the stressed samples should demonstrate that the this compound peak is well-resolved from any degradation product peaks.

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound should be prepared and analyzed. The calibration curve is generated by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results to the true value. It is typically assessed by performing recovery studies. A known amount of this compound is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): The analysis of at least six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis of the same sample on different days, by different analysts, or with different equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[12]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

  • Parameters to Vary:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • pH of the aqueous buffer (e.g., ± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Visualizing the Validation Workflow and Decision-Making Process

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the analytical method validation workflow and the decision-making process for selecting between HPLC and LC-MS/MS.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol V_SystemSuitability System Suitability Testing V_Protocol->V_SystemSuitability V_Specificity Specificity & Forced Degradation V_SystemSuitability->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report RA_SOP Implement Standard Operating Procedure (SOP) V_Report->RA_SOP RA_Analysis Routine Sample Analysis RA_SOP->RA_Analysis

Caption: A flowchart illustrating the typical workflow for analytical method validation, from development to routine implementation.

Method_Selection Start Analytical Need for this compound Concentration Expected Concentration Level? Start->Concentration Selectivity_Need High Selectivity Required? Concentration->Selectivity_Need Trace Levels Budget Budget Constraints? Concentration->Budget Moderate to High Levels Selectivity_Need->Budget No LCMS Choose LC-MS/MS Selectivity_Need->LCMS Yes HPLC Choose HPLC-UV Budget->HPLC High Budget->LCMS Low

Caption: A decision tree to guide the selection between HPLC and LC-MS/MS for this compound analysis.

Conclusion

The validation of an analytical method for this compound is a meticulous process that requires a deep understanding of both the analyte and the chosen analytical technique. While HPLC offers a robust and cost-effective solution for routine quality control, LC-MS/MS provides the enhanced sensitivity and selectivity necessary for trace-level analysis and complex matrices. The choice between these two powerful techniques should be guided by the specific analytical requirements, including the expected concentration of the impurity, the need for high selectivity, and budgetary considerations.

By following a systematic validation approach as outlined in this guide and adhering to regulatory guidelines, researchers and scientists can ensure the development of reliable and accurate analytical methods for the quantification of this compound, thereby contributing to the overall quality and safety of Risperidone drug products.

References

  • Magar, L. P., et al. DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. [Link]

  • Vekariya, N. A., et al. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. [Link]

  • Reddy, B. P., et al. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 3(6), 460-466. [Link]

  • PubChem. Desfluororisperidone. [Link]

  • Manikandan, K., et al. method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences, 2(4), 515-523. [Link]

  • Al-Sabri, A. M., et al. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Scientia Pharmaceutica, 81(2), 459-470. [Link]

  • Rao, P., et al. Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Scholars Research Library, 6(4), 163-171. [Link]

  • De Meulder, M., et al. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 870(1), 7-17. [Link]

  • Sowmya, H. G., et al. A Review on Analytical Methods for Determination of Risperidone. JOURNAL OF PHARMA INSIGHTS AND RESEARCH, 3(4), 253-260. [Link]

  • Chien, Y. T., et al. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of Analytical Toxicology, 41(8), 731-738. [Link]

  • Li, X., et al. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 943-947. [Link]

  • Shah, P. N., et al. Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 512-516. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Desfluoro Risperidone Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Desfluoro Risperidone is a known impurity and related compound of Risperidone, an atypical antipsychotic.[1] Its accurate measurement is critical for ensuring the purity, safety, and efficacy of the final drug product. Therapeutic drug monitoring (TDM) of antipsychotics like Risperidone and its metabolites further underscores the need for robust analytical methods to optimize treatment and minimize adverse effects.[2][3][4][5]

Bioanalytical methods form the backbone of pharmacokinetic (PK), toxicokinetic (TK), and quality control (QC) studies. The validation of these methods is a regulatory prerequisite, ensuring that they are suitable for their intended purpose.[6] However, long-term drug development programs often encounter scenarios necessitating a change in analytical methodology—perhaps a transition from a legacy HPLC-UV method to a more sensitive UPLC-MS/MS assay, or the transfer of an assay between laboratories. In these instances, a simple validation of the new method is insufficient. A cross-validation is required to demonstrate that the data generated by the new method are comparable to the original, ensuring the continuity and integrity of the overall dataset.

This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound—HPLC with UV detection and UPLC-Tandem Mass Spectrometry—and details the critical process for their cross-validation, grounded in regulatory expectations from bodies like the FDA and EMA.[7][8][9]

Core Analytical Methodologies: A Comparative Overview

The choice of an analytical method is driven by the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, two platforms are predominantly considered.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Causality: HPLC-UV operates on the principle of chromatographic separation followed by spectrophotometric detection. The sample is injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. Compounds separate based on their differential partitioning between these two phases. For this compound, a reverse-phase C18 column is typical.[10][11][12] As the separated analyte elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength (e.g., ~237-280 nm for Risperidone-related structures).[11][13] The absorbance is directly proportional to the concentration, allowing for quantification.

  • Strengths & Limitations: The primary advantage of HPLC-UV is its robustness, cost-effectiveness, and widespread availability. However, its major limitation is a potential lack of specificity. Co-eluting compounds from the matrix that also absorb at the selected wavelength can interfere, leading to artificially inflated results. Its sensitivity, with Limits of Quantification (LOQ) typically in the low μg/mL range, may be insufficient for low-concentration bioanalysis.[11][14]

Method B: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Principle of Causality: UPLC-MS/MS represents the gold standard for bioanalytical quantification due to its exceptional sensitivity and specificity.[2][3][4] UPLC employs columns with smaller particle sizes (<2 μm), enabling faster separations and higher resolution than traditional HPLC.[1][15] The eluent from the column is directed into a mass spectrometer. In the ion source (typically Electrospray Ionization, ESI), the analyte is charged to form a precursor ion. This ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific; only a compound with the correct precursor ion mass and product ion fragmentation pattern will generate a signal.

  • Strengths & Limitations: The specificity of MRM virtually eliminates matrix interference, a common challenge in complex biological samples like plasma.[16][17] This technique achieves outstanding sensitivity, with LLOQs often in the sub-ng/mL range.[15][17][18] The main drawbacks are the higher cost of instrumentation and the complexity of method development, which requires optimization of both chromatographic and mass spectrometric parameters.

Analytical_Principles cluster_0 Method A: HPLC-UV cluster_1 Method B: UPLC-MS/MS HPLC_UV HPLC System Separation based on polarity UV Detector Measures absorbance at a set wavelength Chromatogram Peak Area ∝ Concentration UPLC_MSMS UPLC System High-resolution separation Mass Spectrometer (MS/MS) - Ionization (ESI) - Precursor Ion Selection (Q1) - Fragmentation (Q2) - Product Ion Detection (Q3) MRM Chromatogram Highly specific & sensitive signal Sample Analyte in Matrix (e.g., Plasma) Sample->HPLC_UV Injection Sample->UPLC_MSMS Injection Cross_Validation_Workflow cluster_analysis node_prep 1. Prepare Standards & QCs (From a single stock solution) node_select 2. Select Incurred Samples (≥20 samples, covering expected range) node_prep->node_select node_analyze_ref 3a. Analyze QCs & Samples with Reference Method (HPLC-UV) node_select->node_analyze_ref node_analyze_comp 3b. Analyze QCs & Samples with Comparator Method (UPLC-MS/MS) node_select->node_analyze_comp node_eval 4. Statistical Evaluation (Calculate % Difference for each sample) node_eval_proxy node_accept 5. Apply Acceptance Criteria (e.g., ≥67% of samples must have % Difference within ±20%) node_eval->node_accept node_pass PASS: Methods are comparable node_accept->node_pass Meets Criteria node_fail FAIL: Investigate discrepancy node_accept->node_fail Fails Criteria node_eval_proxy->node_eval

Figure 2: Experimental workflow for method cross-validation.
Experimental Protocol
  • Preparation of Standards and Quality Controls (QCs):

    • Causality: To eliminate analytical bias originating from reference materials, prepare a single, primary stock solution of this compound.

    • From this single stock, prepare two independent sets of calibration standards and QCs (Low, Medium, High concentrations) in the relevant biological matrix (e.g., human plasma). One set will be used for the reference method and the other for the comparator method.

  • Selection of Incurred Study Samples:

    • Select a minimum of 20 incurred samples from a relevant study.

    • Causality: Incurred samples are essential because they contain the analyte and its metabolites after physiological processing, providing a real-world test of method performance that cannot be fully mimicked by spiked QCs. The sample set should span the quantifiable range of the assays.

  • Sample Analysis:

    • Analyze the full set of QCs and incurred samples using the fully validated reference method (HPLC-UV).

    • In parallel, analyze the same set of QCs and incurred samples using the fully validated comparator method (UPLC-MS/MS).

    • Trustworthiness: The analysis of QCs within each run serves as a self-validating check on the performance of the individual methods during the cross-validation experiment. QC results must meet the acceptance criteria of their respective validated methods.

  • Data Evaluation and Acceptance Criteria:

    • For each incurred sample, calculate the percentage difference between the concentration obtained by the comparator method and the reference method.

    • Formula: %Difference = [(Conc_Comparator - Conc_Reference) / Mean(Conc_Comparator, Conc_Reference)] * 100

    • Regulatory Acceptance Criteria (per FDA/EMA guidance):

      • The mean %Difference should not exceed ±20.0% for ligand-binding assays. For chromatographic methods, this is often adopted as a standard.

      • At least 67% (or two-thirds) of the individual samples must have a %Difference within ±20.0%.

Data Presentation: A Comparative Analysis

All quantitative data must be summarized for clear interpretation. The following tables present hypothetical data for a cross-validation study.

Table 1: Comparison of Method Validation Performance Characteristics

ParameterHPLC-UV MethodUPLC-MS/MS MethodRationale for Difference
Linearity (r²) >0.998>0.999Both methods show excellent linearity.
LLOQ (ng/mL) 5.44 [11]0.1 [17]MS detection is inherently more sensitive.
Accuracy (% Bias) -5.2% to +6.8%-3.5% to +4.1%Both are well within the typical ±15% acceptance limit.
Precision (% CV) <10%<7%UPLC-MS/MS often provides slightly better precision.
Matrix Effect Not Applicable89% - 98%Specific to MS; demonstrates minimal signal suppression/enhancement.
Recovery >90%>85%Both methods demonstrate efficient extraction from the matrix.

Table 2: Hypothetical Cross-Validation Data for Incurred Samples

Sample IDHPLC-UV Result (ng/mL)UPLC-MS/MS Result (ng/mL)Mean (ng/mL)% DifferencePass/Fail (±20%)
IS-00112.511.812.15-5.8%Pass
IS-00245.241.943.55-7.6%Pass
IS-00388.185.586.80-3.0%Pass
IS-00415.612.113.85-25.3%Fail
IS-005150.2145.8148.00-2.9%Pass
... (15 more samples)...............
Summary Mean Diff: -4.8% PASS
19/20 (95%) Pass PASS

Field Insights & Troubleshooting

  • Expertise in Action - Investigating Failures: In the hypothetical data (Table 2), sample IS-004 failed. A common reason for such a discrepancy, especially at lower concentrations, is a lack of specificity in the HPLC-UV method. An unknown, co-eluting metabolite or endogenous compound could be inflating the UV peak, whereas the highly specific UPLC-MS/MS method quantifies only the target analyte. The investigation would involve re-examining the chromatograms for both methods for that specific sample to look for peak impurities.

  • The Internal Standard: The choice of internal standard (IS) is critical, particularly for UPLC-MS/MS, to compensate for variability in extraction and potential matrix effects. A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structural analog that behaves similarly during extraction and ionization should be used.

  • Trustworthiness through Rigor: If a cross-validation fails, an investigation must be launched and documented. Simply adopting the new method is not an option, as it invalidates historical data. The root cause of the discrepancy must be understood before proceeding.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of this compound. While UPLC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred method for bioanalysis in complex matrices, HPLC-UV remains a viable and robust option for QC applications with higher analyte concentrations.

The critical takeaway for any researcher, scientist, or drug development professional is that the integrity of analytical data through the entire lifecycle of a product is non-negotiable. Cross-validation is the mandated, rigorous process that bridges different analytical worlds, ensuring that data, regardless of its origin or the method used to generate it, is reliable, comparable, and trustworthy. This commitment to scientific integrity and adherence to regulatory standards is the foundation upon which safe and effective medicines are built.

References

  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. (MDPI)
  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. (PubMed)
  • Guideline on bioanalytical method valid
  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMop1attNAxSbnxysuCOXTaw2bowbpCzZnMZSAO9Wi_k_Rm_lJxIZSDyehhRE2BW8ejf4MIjv7sAp9u9wikmfWzApsYzHifEykVvaarybSJ8jsUjZpofxkYAZFSb7KRctw85aeziJa-AmprYd_6YecyesvfuOnOQPlDAPEG-6DxxmcEgRz1JElrl29l_sjdI4pxTnt2O35u700zSSuFVV60r50O7R7exGuduFMe7mWdtb4Qu6ZLid2K0zxEOxsVX2YmbMCoGwRb-c4bBulr2h1GmM IpR1]( IpR1)
  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (Ovid)
  • Method development and validation of risperidone by rp-hplc. (International Journal of Research in Pharmaceutical and Nano Sciences)
  • Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers.
  • Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. (PubMed)
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (PubMed)
  • Therapeutic drug monitoring: chemical-clinical correlations of
  • Bioanalytical Method Valid
  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). (Rasayan Journal of Chemistry)
  • Bioanalytical method validation and study sample analysis m10. (ICH)
  • Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formul
  • Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in r
  • Analytical Methods for the Determination of Atypical Antipsychotic Drugs - An Upd
  • New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley R
  • determination of risperidone in pharmaceutical products by uv-spectrophotometry and rp-hplc: method development and validation.
  • Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine.
  • Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. (PubMed)
  • Method Development and Validation by UV Spectrophotometric Analysis and RP-HPLC Method for Simultaneous Estimation of Risperidone and Trihexyphenidyl. (Impactfactor)
  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. (Longdom Publishing)
  • Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. (Scholars Research Library)
  • Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. (PMC - PubMed Central)
  • Development and Validation of an RP-HPLC Method for the Estimation of Risperidone in Bulk Drug and Formulations.

Sources

Comparative Toxicological Analysis: Desfluoro Risperidone vs. Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Structural Analogs and the Need for Comparison

Risperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] Desfluoro Risperidone is a closely related chemical entity, identical in structure to Risperidone except for the absence of a fluorine atom on the benzisoxazole ring.[4][5] It is often considered an impurity or a reference standard in the synthesis of Risperidone.[6]

While the toxicological profile of Risperidone is well-documented, there is a significant lack of publicly available data directly comparing its toxicity to that of this compound. Understanding the potential toxicological differences imparted by the single fluorine substitution is critical for impurity profiling in drug manufacturing and for a comprehensive safety assessment. This guide provides a framework for such an analysis, combining known data with proposed experimental protocols.

Molecular Structure and Pharmacological Profile

The structural similarity between Risperidone and this compound is striking, suggesting a comparable primary mechanism of action.

CompoundChemical StructureMolecular FormulaKey Structural Difference
Risperidone 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneC23H27FN4O2Contains a fluorine atom on the benzisoxazole ring.[7]
This compound 3-[2-[4-(1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-oneC23H28N4O2Lacks the fluorine atom.[4][5]

Pharmacodynamic Hypothesis: Both molecules are expected to exhibit high-affinity antagonism for dopamine D2 and serotonin 5-HT2A receptors, which is the cornerstone of Risperidone's antipsychotic activity.[2][3][8] The fluorine atom in Risperidone can influence factors like metabolic stability and lipophilicity, which may subtly alter receptor binding affinity and blood-brain barrier penetration.[9] However, the core pharmacodynamic profile of this compound is anticipated to closely mirror that of Risperidone.

Metabolic Pathways: A Tale of Two Cytochromes

Risperidone undergoes extensive hepatic metabolism, primarily via two pathways. The major pathway involves hydroxylation to 9-hydroxyrisperidone (also known as Paliperidone), an active metabolite with a similar pharmacological profile.[7][10][11] This conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[10][12][13] A minor pathway involves N-dealkylation, mediated in part by CYP3A4.[13][14]

The genetic polymorphism of CYP2D6 can lead to significant inter-individual variations in the plasma concentrations of Risperidone and Paliperidone, affecting both efficacy and tolerability.[10][11][12]

G Risperidone Risperidone Paliperidone Paliperidone (9-Hydroxyrisperidone) [Active Metabolite] Risperidone->Paliperidone CYP2D6 (Major) N_Dealkylated N-Dealkylated Metabolites [Minor Pathway] Risperidone->N_Dealkylated CYP3A4 (Minor) Excretion Renal Excretion Paliperidone->Excretion

Figure 1: Simplified metabolic pathway of Risperidone.

Inferred Metabolism of this compound: Structurally, this compound presents a similar substrate for CYP-mediated oxidation. It is highly probable that it also undergoes hydroxylation by CYP2D6 and N-dealkylation by CYP3A4. The absence of the electronegative fluorine atom might slightly alter the rate of metabolism, but the overall pathways are expected to be analogous.

Known and Inferred Toxicological Profiles

The clinical toxicity of Risperidone is well-characterized. Based on structural analogy, a similar profile can be hypothesized for this compound, pending empirical validation.

Toxicity TypeRisperidone: Documented Effects & Side EffectsThis compound: Inferred PotentialSupporting Rationale
Common Adverse Effects Weight gain, increased appetite, sedation, dizziness, anxiety, nausea, constipation, hyperprolactinemia (leading to breast enlargement, menstrual changes).[15][16]Similar profile expected.The core receptor binding profile (D2, 5-HT2A, H1, alpha-adrenergic antagonism) responsible for these effects is likely conserved.[3][8]
Neurological Toxicity Extrapyramidal Symptoms (EPS) including dystonia, akathisia, parkinsonism; Tardive Dyskinesia (TD) with long-term use.[1]High potential for EPS and TD.D2 receptor antagonism in the nigrostriatal pathway is the primary cause of these motor side effects.[8]
Serious Adverse Effects Neuroleptic Malignant Syndrome (NMS): characterized by fever, muscle rigidity, autonomic dysfunction.[16][17] Increased risk of stroke and death in elderly patients with dementia-related psychosis.[8][18]Potential for NMS and similar risks in vulnerable populations.These are class effects for D2 antagonists.
Cardiovascular Toxicity Orthostatic hypotension, sinus tachycardia.[19][20] QTc prolongation is a potential risk, though less pronounced than with some other antipsychotics.[19][20]Similar cardiovascular effects are likely.Alpha-1 adrenergic antagonism contributes to hypotension and tachycardia.[3][8]
Metabolic Toxicity May increase the risk of developing diabetes due to effects on blood sugar.[15][21]Potential for metabolic dysregulation.The mechanisms are complex but are linked to the drug's effects on H1 and 5-HT2C receptors, which this compound also possesses.

Proposed Experimental Framework for Direct Comparative Analysis

To move from inference to evidence, a battery of standardized in vitro toxicological assays is required. The following protocols provide a robust framework for a direct head-to-head comparison.

A. In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining a compound's potential to cause cell death. A multi-parametric approach using both a metabolic assay (MTT) and a membrane integrity assay (LDH) is recommended. Human neuroblastoma cell lines (e.g., SH-SY5Y) or hippocampal neuronal cell lines (e.g., HT22) are relevant models for neurotoxicity assessment.[22]

Figure 2: Workflow for comparative in vitro cytotoxicity testing.

Step-by-Step Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Causality: This assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in signal indicates mitochondrial dysfunction or cell death.[23][24]

  • Methodology:

    • Cell Culture: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare stock solutions of Risperidone and this compound in DMSO. Create a serial dilution series (e.g., 0.1 µM to 100 µM) in cell culture medium. Ensure the final DMSO concentration is non-toxic (<0.5%).

    • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 24, 48, and 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot concentration-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

B. In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage genetic material (DNA), potentially leading to mutations and cancer. The Ames test and the micronucleus assay are regulatory-accepted standards.

1. Bacterial Reverse Mutation Assay (Ames Test)

  • Causality: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) due to mutations in the histidine operon.[25] The assay measures the ability of a test chemical to cause reverse mutations (reversions) that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[25][26][27] A positive result indicates the chemical is a mutagen. The inclusion of a liver extract (S9 fraction) mimics mammalian metabolism, detecting compounds that become mutagenic only after bioactivation.[28]

  • Methodology:

    • Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

    • Metabolic Activation: Perform the assay both with and without the S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver.

    • Exposure: In a test tube, combine the bacterial culture, the test compound (at various concentrations), and either S9 mix or a buffer.

    • Plating: After a short pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates (lacking histidine).

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate.

    • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (background) in one or more strains.

2. In Vitro Micronucleus Assay

  • Causality: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that disrupt cell division, causing whole chromosome loss).[29][30] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[31] The frequency of micronucleated cells is an indicator of genotoxic damage. The use of Cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, making it easier to identify micronuclei in cells that have completed one round of nuclear division.[32]

  • Methodology:

    • Cell Culture: Use a suitable cell line, such as human peripheral blood lymphocytes or CHO (Chinese Hamster Ovary) cells.

    • Treatment: Expose the cells to at least three concentrations of Risperidone and this compound, with and without S9 metabolic activation. Include negative (vehicle) and positive controls.

    • Cytokinesis Block: After an appropriate exposure time, add Cytochalasin B to the culture medium to block cytokinesis.

    • Harvesting: Harvest the cells by centrifugation.

    • Slide Preparation: Treat cells with a hypotonic solution, fix, and drop them onto microscope slides.

    • Staining: Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.

    • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.[32]

    • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.

G start Seed Cells (e.g., Lymphocytes) treat Treat with Test Compounds (Risperidone, this compound) +/- S9 Activation start->treat cytoB Add Cytochalasin B to Block Cytokinesis treat->cytoB harvest Harvest, Hypotonic Treatment, Fixation cytoB->harvest slide Prepare and Stain Microscope Slides harvest->slide score Microscopic Analysis: Score Micronuclei in 2000 Binucleated Cells slide->score analyze Statistical Analysis: Compare Frequency of Micronucleated Cells score->analyze

Figure 3: General workflow of the in vitro Micronucleus Assay.

Conclusion and Future Directions

The toxicological profile of Risperidone is well-established, characterized by a range of effects stemming from its potent D2 and 5-HT2A receptor antagonism. Due to its profound structural similarity, this compound is hypothesized to possess a nearly identical profile of pharmacological activity and toxicity. However, the subtle influence of the fluorine atom on metabolism, distribution, and potency cannot be discounted without empirical data.

The experimental framework outlined in this guide—encompassing cytotoxicity and genotoxicity assessments—provides a scientifically rigorous and self-validating pathway to definitively characterize and compare the toxicological liabilities of this compound and Risperidone. The resulting data will be invaluable for regulatory submissions, impurity qualification, and ensuring the overall safety profile of Risperidone-related pharmaceuticals.

References

  • Wikipedia. Micronucleus test. [Link]

  • Frieauff, E., et al. (2020). Micronucleus Assay: The State of Art, and Future Directions. International Journal of Molecular Sciences, 21(21), 8046. [Link]

  • Charles River Laboratories. Rodent Micronucleus Assay. [Link]

  • Spina, E., & de Leon, J. (2004). A Pilot Study on Risperidone Metabolism: The Role of Cytochromes P450 2D6 and 3A. Journal of Clinical Psychopharmacology, 24(4), 410-415. [Link]

  • Kasprzak, K. S., et al. (2017). Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond. Mutation Research/Reviews in Mutation Research, 773, 64-77. [Link]

  • de Leon, J., et al. (2004). The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions. Current Drug Metabolism, 5(4), 305-313. [Link]

  • Al-Kuraishy, H. M., et al. (2022). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceuticals, 15(11), 1361. [Link]

  • El-Yamani, N., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102220. [Link]

  • National Center for Biotechnology Information. (2017). Risperidone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]

  • MedlinePlus. Risperidone. [Link]

  • McNeil, S. E., et al. (2024). Risperidone. In StatPearls. StatPearls Publishing. [Link]

  • Lin, K.-M., et al. (2020). CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People. Frontiers in Pharmacology, 11, 1048. [Link]

  • Jukic, M. M., et al. (2022). Cytochrome P450 2D6 *17 and *29 Allele Activity for Risperidone Metabolism: Advancing Precision Medicine Health Equity. Clinical and Translational Science, 15(10), 2410-2419. [Link]

  • Boyda, H. N., et al. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PLoS One, 16(1), e0245293. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Risperidone? [Link]

  • ResearchGate. (n.d.). FIGURE: Metabolism of risperidone to paliperidone. [Link]

  • LITFL. (2020). Risperidone toxicity. [Link]

  • Wikipedia. Risperidone. [Link]

  • The Royal Children's Hospital Melbourne. (n.d.). Risperidone Poisoning. [Link]

  • NHS. (n.d.). Side effects of risperidone. [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]

  • U.S. Food and Drug Administration. (n.d.). RISPERDAL (risperidone) tablets/oral solution. [Link]

  • Ihekweazu, C., et al. (2019). Accidental Overdose of Paliperidone Palmitate. Case Reports in Psychiatry, 2019, 9370216. [Link]

  • Taylor & Francis. (n.d.). Ames test – Knowledge and References. [Link]

  • Mayo Clinic. (n.d.). Risperidone (Oral Route). [Link]

  • Walia, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Methods in Molecular Biology, 1682, 11-23. [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem Compound Database. [Link]

  • Schoretsanitis, G., et al. (2020). Safety and tolerability of Paliperidone Palmitate: a case report of an accidental overdose. Psychiatria Danubina, 32(3-4), 488-490. [Link]

  • de Oliveira, T. L., et al. (2020). Cytotoxicity evaluation of haloperidol, clozapine and a new molecule with antipsychotic potential, PT-31, in NIH-3T3 cells. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Ames, B. N., et al. (1973). Carcinogens are mutagens: a simple test system combining liver homogenates for activation and bacteria for detection. Proceedings of the National Academy of Sciences, 70(8), 2281-2285. [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing. [Link]

  • de Oliveira, T. L., et al. (2020). Cytotoxicity evaluation of haloperidol, clozapine and a new molecule with antipsychotic potential, PT-31, in NIH-3T3 cells. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Ucha, M., et al. (2007). In vitro toxicity of clozapine, olanzapine, and quetiapine on granulocyte-macrophage progenitors (GM-CFU). Journal of Clinical Psychopharmacology, 27(6), 670-672. [Link]

  • University of California, Berkeley. (n.d.). The Ames Test. [Link]

  • Wikipedia. Paliperidone. [Link]

  • YouTube. (2023). Risperidone and Paliperidone. [Link]

  • National Center for Biotechnology Information. (2023). Paliperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Al-Saffar, F. J., et al. (2022). Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells. Journal of Taibah University Medical Sciences, 17(5), 758-768. [Link]

  • Caccia, S., & Gadaleta, D. (2014). Comparative Pharmacology of Risperidone and Paliperidone. CNS Drugs, 28(Suppl 1), 17-24. [Link]

  • National Center for Biotechnology Information. (n.d.). Desfluororisperidone. PubChem Compound Database. [Link]

  • Wnorowska, A., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

Sources

Unlocking Efficiency and Sensitivity: A Head-to-Head Comparison of HPLC and UPLC for the Analysis of Desfluoro Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Introduction: The Analytical Imperative for Desfluoro Risperidone

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This compound, a key impurity and structural analogue of the atypical antipsychotic agent Risperidone, requires rigorous analytical scrutiny.[1][2][3] Its chemical structure is nearly identical to Risperidone, differing only by the absence of a fluorine atom on the benzisoxazole ring.[1] This subtle difference necessitates highly selective and sensitive analytical methods to ensure the purity, safety, and efficacy of the final drug product.

This guide provides a comprehensive, head-to-head comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of this compound. Moving beyond a mere listing of specifications, this document delves into the fundamental principles, practical applications, and performance outcomes of each technology, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions for their specific analytical challenges.

The Technological Divide: Understanding the Evolution from HPLC to UPLC

At their core, both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary and a mobile phase.[4] The evolution from HPLC to UPLC represents a significant leap in chromatographic efficiency, primarily driven by advancements in particle chemistry and instrumentation.

High-Performance Liquid Chromatography (HPLC) has been the bedrock of pharmaceutical analysis for decades.[4][5] It typically employs columns packed with porous particles having diameters in the range of 3 to 5 µm.[4] The instrumentation is designed to operate at pressures up to approximately 6,000 psi.[5][6][7]

Ultra-Performance Liquid Chromatography (UPLC) , a more recent innovation, utilizes columns packed with sub-2 µm particles.[5][8] This reduction in particle size dramatically increases column efficiency but necessitates a specialized system capable of handling much higher backpressures, often up to 15,000 psi or more.[5][6][7][9][10]

The fundamental relationship between particle size, efficiency, and pressure is the key differentiator. Smaller particles provide a greater surface area for interaction, leading to more efficient separation and narrower peaks. However, pushing the mobile phase through a column packed with these smaller particles requires significantly higher pressure.

Visualizing the Core Principles: HPLC vs. UPLC

To better understand the relationship between the key parameters of each technique, the following diagram illustrates the logical flow from particle size to analytical performance.

G cluster_hplc HPLC cluster_uplc UPLC hplc_particle Larger Particles (3-5 µm) hplc_pressure Lower Pressure (~6,000 psi) hplc_particle->hplc_pressure hplc_efficiency Standard Efficiency hplc_pressure->hplc_efficiency hplc_time Longer Run Times hplc_efficiency->hplc_time uplc_efficiency Higher Efficiency uplc_particle Smaller Particles (<2 µm) uplc_pressure Higher Pressure (~15,000 psi) uplc_particle->uplc_pressure uplc_pressure->uplc_efficiency uplc_time Shorter Run Times uplc_efficiency->uplc_time

Caption: Fundamental differences between HPLC and UPLC technology.

Experimental Protocols: Methodologies for this compound Analysis

The following protocols are representative methods for the analysis of this compound and its related substances, designed to highlight the practical differences between HPLC and UPLC. These are not intended to be universal methods but rather illustrative examples based on established practices for similar compounds.[11][12][13][14][15][16]

Representative HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A standard C18 column provides good hydrophobic retention for a molecule like this compound. The longer column length and larger particle size are typical for conventional HPLC, aiming for adequate resolution with manageable backpressure.

  • Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 5.5.

  • Mobile Phase B: Methanol.

  • Gradient: 60% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

    • Rationale: A 1.0 mL/min flow rate is a standard for 4.6 mm ID columns, balancing analysis time and pressure.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

    • Rationale: This wavelength is often used for Risperidone and its analogues as it provides good absorbance.[11][16]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 25 minutes.

Representative UPLC Method
  • Instrumentation: UPLC system with a binary solvent manager, sample manager, column heater, and PDA detector.

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[11][12]

    • Rationale: The sub-2 µm BEH (Ethylene Bridged Hybrid) particles provide high efficiency and mechanical stability under high pressure. The shorter column length and smaller internal diameter are characteristic of UPLC, enabling faster analysis and reduced solvent consumption.[11][12]

  • Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

    • Rationale: Acetonitrile often provides better peak shape and lower viscosity (leading to lower backpressure) than methanol in UPLC systems, making it a preferred solvent.

  • Gradient: 30% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

    • Rationale: The flow rate is scaled down for the 2.1 mm ID column to maintain optimal linear velocity and efficiency.

  • Column Temperature: 40°C.

    • Rationale: Higher temperatures can reduce mobile phase viscosity, lowering backpressure and sometimes improving peak shape in UPLC.

  • Detection Wavelength: 275 nm.[11][16]

  • Injection Volume: 2 µL.

  • Run Time: Approximately 7 minutes.

Workflow Visualization: From Sample to Result

The analytical workflow for both techniques follows a similar path, but the operational efficiency differs significantly.

G cluster_workflow General Analytical Workflow prep Sample Preparation (Dissolution & Filtration) hplc_inj HPLC Injection (20 µL) prep->hplc_inj uplc_inj UPLC Injection (2 µL) prep->uplc_inj hplc_sep HPLC Separation (~25 min) hplc_inj->hplc_sep detect Detection (UV/PDA) hplc_sep->detect uplc_sep UPLC Separation (~7 min) uplc_inj->uplc_sep uplc_sep->detect data Data Analysis (Integration & Quantification) detect->data

Caption: Comparative analytical workflow for HPLC and UPLC.

Head-to-Head Performance Comparison

The true value of UPLC technology becomes evident when comparing its performance metrics directly against traditional HPLC for the analysis of this compound. The following table summarizes the expected outcomes based on the principles of each technique.

Performance MetricHPLCUPLCAdvantage
Analysis Time ~25 minutes~7 minutesUPLC
Resolution GoodExcellentUPLC
Peak Width BroaderNarrowerUPLC
Sensitivity (Peak Height) StandardIncreasedUPLC
Solvent Consumption per Run ~25 mL~2.8 mLUPLC
System Backpressure ~2,000 - 3,000 psi~9,000 - 12,000 psi-
Throughput Standard~3-4x HigherUPLC
Dissecting the Performance Gains
  • Speed and Throughput: The most immediate advantage of UPLC is the drastic reduction in analysis time.[5][8][9] For high-throughput environments such as quality control labs or early-stage drug discovery, this translates to a significant increase in productivity and faster release of products.[4]

  • Resolution and Sensitivity: UPLC's smaller particles lead to more efficient separations, resulting in narrower peaks.[4] This not only improves the resolution between closely eluting compounds like this compound and other impurities but also increases peak height, thereby enhancing sensitivity.[4][6][9] This is particularly crucial for detecting trace-level impurities.

  • Solvent Consumption and Cost: The combination of shorter run times and lower flow rates in UPLC leads to a substantial reduction in solvent usage.[4][5][9] This not only lowers operational costs but also aligns with green chemistry initiatives by minimizing chemical waste.[10]

  • Data Quality: The sharper, more defined peaks generated by UPLC can lead to more accurate and precise peak integration and quantification, enhancing overall data accuracy.[4]

Trustworthiness and System Validation: Ensuring Reliable Results

Regardless of the chosen technology, the validity of the analytical data hinges on a robustly validated method and consistent system performance. For both HPLC and UPLC, a comprehensive validation protocol according to ICH guidelines (Q2R1) is essential.[13][14] This includes assessing:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: Ensuring a direct proportional relationship between concentration and detector response over a defined range.[11][17][18]

  • Accuracy and Precision: Demonstrating the closeness of the results to the true value and the degree of scatter between a series of measurements.[15][18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[13]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Furthermore, daily system suitability tests (SST) are critical to ensure the chromatographic system is performing adequately before any sample analysis. Key SST parameters include:

  • Tailing Factor: Should be less than 2.0 to ensure symmetrical peaks.[11]

  • Theoretical Plates (N): A measure of column efficiency.

  • Resolution (Rs): Must be greater than 1.5 between critical peak pairs.[11]

  • Reproducibility (%RSD): The precision of replicate injections of a standard solution, typically requiring an RSD of less than 2.0%.[15]

A well-developed UPLC method can show significant improvements in these SST parameters, such as a much higher number of theoretical plates and improved peak tailing, further bolstering the trustworthiness of the results.[11]

Conclusion: Selecting the Right Tool for the Task

From a purely technical standpoint, UPLC offers superior performance in almost every aspect for the analysis of this compound.[5] It provides faster analysis, higher resolution and sensitivity, and reduced operational costs.[4][6][9] This makes it the ideal choice for:

  • High-throughput quality control laboratories.

  • Impurity profiling and stability studies where high sensitivity is required.

  • Method development activities aiming to resolve complex mixtures.

However, HPLC remains a robust and reliable workhorse in many laboratories.[4][19] The choice between the two often comes down to specific laboratory needs and constraints. HPLC is a viable option when:

  • Lower sample throughput is acceptable.

  • Existing validated HPLC methods are in place, and transferring them to UPLC would require significant revalidation efforts. [19]

  • Budgetary constraints are a primary consideration, as HPLC systems have a lower initial capital cost. [9]

Ultimately, the transition from HPLC to UPLC represents a strategic investment in efficiency, data quality, and long-term cost savings. For the demanding analytical requirements of this compound and other pharmaceutical compounds, UPLC technology provides a clear path toward more rapid and reliable results, accelerating the drug development and manufacturing lifecycle.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Accessed January 14, 2026.
  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Accessed January 14, 2026.
  • Phenomenex. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Phenomenex. Accessed January 14, 2026.
  • Rajput, M., & Kumar, S. (2018). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 11(9), 4165.
  • WebofPharma. HPLC vs. UPLC. WebofPharma. Accessed January 14, 2026.
  • Aijiren Lab Analytical Testing. What are the pros and cons of HPLC and UPLC?. Aijiren Lab Analytical Testing. Published August 4, 2022.
  • Scribd. HPLC vs. UPLC. Scribd. Accessed January 14, 2026.
  • Patsnap Eureka. HPLC vs UPLC: Resolution and Throughput Compared. Patsnap Eureka. Published September 19, 2025.
  • alwsci. HPLC Vs UPLC - What's The Difference?. alwsci. Published February 9, 2022.
  • Chen, C., Cheng, C., & Ho, L. (2015). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®.
  • gsrs. This compound. gsrs. Accessed January 14, 2026.
  • Benchchem. This compound | 106266-09-5. Benchchem. Accessed January 14, 2026.
  • National Center for Biotechnology Information. Desfluororisperidone. PubChem. Accessed January 14, 2026.
  • ChemicalBook. This compound | 106266-09-5. ChemicalBook. Published January 27, 2025.
  • LGC Standards. This compound | CAS 106266-09-5. LGC Standards. Accessed January 14, 2026.
  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.
  • Kokane, B. A., Kokane, J. V., Dabhade, P. S., & Kawade, S. N. (2019). RP-HPLC Method Development and Validation for Estimation of Risperidone in Bulk & Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 54(1), 118-123.
  • Manikandan, K., et al. (2014). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences, 3(4), 314-322.
  • Al-Othman, Z. A., et al. (2014). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats.
  • Bartleby.com. Risperidone: Liquid Chromatographic Analysis. Bartleby.com. Accessed January 14, 2026.
  • El-Enany, N., et al. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of the Chilean Chemical Society, 57(2), 1133-1137.
  • Nejedly, R., et al. (2014). development and validation of rapid uhplc method for determination of risperidone and its impurities. International Journal of Research in Pharmacy and Chemistry, 4(2), 261-266.
  • Chen, C., Cheng, C., & Ho, L. (2015). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®.
  • Sanka, K., et al. (2014). Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Der Pharmacia Lettre, 6(1), 166-174.

Sources

A Comparative Guide to the Metabolic Stability of Risperidone and Desfluoro Risperidone: A Mechanistic and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the metabolic stability of the atypical antipsychotic Risperidone and its analog, Desfluoro Risperidone. We will delve into the established metabolic pathways of Risperidone, explore the critical role of fluorine in medicinal chemistry, and present a predictive analysis of this compound's metabolic fate. This theoretical framework is supported by detailed, field-proven experimental protocols for in vitro and in vivo studies, enabling researchers to empirically validate these hypotheses.

Section 1: The Imperative of Metabolic Stability in Drug Development

Metabolic stability is a cornerstone of modern drug design, profoundly influencing a compound's pharmacokinetic profile. It dictates critical parameters such as half-life, bioavailability, and dosing frequency. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. For antipsychotic agents like Risperidone, which often require long-term administration, a predictable and stable metabolic profile is paramount for ensuring consistent efficacy and patient safety.

Risperidone is a widely prescribed second-generation antipsychotic. Its structure includes a fluorine atom on the benzisoxazole ring system. This compound is an analog and a known impurity that lacks this specific fluorine atom.[1] This single atomic substitution provides a compelling case study for understanding the strategic use of fluorine to enhance drug properties. This guide will compare their metabolic stability from a mechanistic perspective and provide the experimental workflows necessary to quantify these differences.

Section 2: The Metabolic Landscape of Risperidone

The biotransformation of Risperidone in humans is well-characterized. The primary metabolic event is an aliphatic hydroxylation that converts Risperidone into its major active metabolite, 9-hydroxyrisperidone, also known as paliperidone.[2][3][4] This metabolite possesses a pharmacological activity profile very similar to the parent drug, and therefore, the combined concentration of both molecules (the "active moiety") is considered for the therapeutic effect.[2][5]

This conversion is predominantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, with a minor contribution from CYP3A4.[5][6][7] The heavy reliance on CYP2D6 is clinically significant due to the high degree of genetic polymorphism in the CYP2D6 gene.[2][8] Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers, leading to substantial interindividual variability in plasma concentrations of Risperidone and its metabolite.[2][6]

Risperidone_Metabolism cluster_enzymes Primary Mediators RIS Risperidone OH_RIS 9-Hydroxyrisperidone (Paliperidone) (Active Metabolite) RIS->OH_RIS Aliphatic Hydroxylation CYP2D6 CYP2D6 (Major) CYP3A4 CYP3A4 (Minor)

Caption: Primary metabolic pathway of Risperidone.

Section 3: The Strategic Role of Fluorine in Enhancing Metabolic Stability

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic properties.[9] The rationale is grounded in the unique physicochemical characteristics of the carbon-fluorine (C-F) bond.

  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a high bond dissociation energy.[10] This makes it exceptionally resistant to homolytic cleavage and oxidative metabolism by enzymes like the cytochrome P450 superfamily.[11][12]

  • Metabolic Shielding: By strategically placing a fluorine atom at a position susceptible to metabolic attack (a "metabolic soft spot"), chemists can effectively block this pathway.[13][14] Replacing a metabolically labile carbon-hydrogen (C-H) bond with a robust C-F bond can significantly decrease the rate of metabolism, thereby increasing the drug's half-life and oral bioavailability.[11]

In Risperidone, the fluorine atom is situated on the aromatic benzisoxazole ring. While not the primary site of metabolism, its presence deactivates the ring, making it less susceptible to oxidative attack and directing metabolism towards the alicyclic portion of the molecule.

Section 4: Predicted Metabolic Profile of this compound

The absence of the fluorine atom in this compound fundamentally alters its metabolic susceptibility. The C-H bond that exists in its place on the aromatic ring represents a new potential site for metabolism.

It is hypothesized that this compound will undergo two primary metabolic transformations:

  • Aliphatic Hydroxylation: Similar to Risperidone, it will likely be hydroxylated to its corresponding 9-hydroxy metabolite via CYP2D6 and CYP3A4.

  • Aromatic Hydroxylation: The now-available C-H bond on the benzisoxazole ring becomes a prime target for aromatic oxidation by CYP enzymes, creating a new phenolic metabolite.

This additional metabolic route suggests that this compound will be cleared more rapidly than Risperidone, resulting in lower overall metabolic stability.

Comparative_Metabolism cluster_Risperidone Risperidone Metabolism cluster_Desfluoro Predicted this compound Metabolism RIS Risperidone (Fluorinated Ring) OH_RIS 9-Hydroxyrisperidone RIS->OH_RIS Aliphatic Hydroxylation (CYP2D6/3A4) DES This compound (Non-fluorinated Ring) OH_DES 9-Hydroxy-desfluoro- risperidone DES->OH_DES Aliphatic Hydroxylation AR_OH_DES Aromatic Hydroxy Metabolite DES->AR_OH_DES Aromatic Hydroxylation (Predicted New Pathway)

Caption: Comparison of established and predicted metabolic pathways.

Section 5: Experimental Framework for Comparative Stability Assessment

To empirically test the hypothesis of this compound's lower metabolic stability, a phased experimental approach is required. The following protocols represent industry-standard methodologies.

Part 5.1: In Vitro Analysis using Human Liver Microsomes (HLM)

Causality Behind Experimental Choice: The HLM assay is the gold standard for early, high-throughput assessment of Phase I metabolic stability.[15] Liver microsomes are subcellular fractions rich in CYP enzymes, providing a cost-effective and robust system to measure a compound's intrinsic clearance (CLint) — its inherent rate of metabolism in the absence of physiological limitations like blood flow.[16][17]

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Thaw HLM & Test Compounds (1µM final) C Pre-warm incubation plate to 37°C A->C B Prepare NADPH Regenerating System D Initiate reaction by adding NADPH system B->D C->D E Incubate at 37°C D->E F Aliquots taken at 0, 5, 15, 30, 45 min E->F G Quench reaction with cold Acetonitrile + IS F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Detailed Experimental Protocol: HLM Stability Assay

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.[18]

    • Prepare 10 mM stock solutions of Risperidone and this compound in DMSO. Dilute further in buffer to the desired starting concentration.

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[15]

    • In a 96-well plate, add the microsomal suspension and the test compound solution. Include a positive control (e.g., a rapidly metabolized compound like Verapamil) and a negative control (incubation without NADPH).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Predicted Comparative Data (HLM Assay)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Stability
Risperidone> 45< 15High
This compound~ 20> 50Low to Moderate

Note: This is hypothetical data presented for illustrative purposes.

Part 5.2: In Vivo Pharmacokinetic (PK) Study in a Rodent Model

Causality Behind Experimental Choice: While in vitro assays are excellent for screening, they do not capture the full complexity of a drug's behavior in a living system. An in vivo PK study, typically in rats or mice, is essential to evaluate the interplay of absorption, distribution, metabolism, and excretion (ADME).[19][20] This provides definitive data on parameters like total clearance and bioavailability, which are crucial for predicting human pharmacokinetics.[21]

InVivo_PK_Workflow A Acclimate Animals (e.g., Sprague-Dawley rats) B Prepare Dosing Formulation (e.g., in PEG400/Water) A->B C Administer single dose (IV and PO cohorts) B->C D Collect Serial Blood Samples (e.g., via tail vein) at predefined time points C->D E Process blood to isolate plasma D->E F Extract drug from plasma using protein precipitation or liquid-liquid extraction E->F G Quantify drug concentration using LC-MS/MS F->G H Perform Non-Compartmental Pharmacokinetic Analysis G->H

Caption: Workflow for a typical preclinical in vivo PK study.

Detailed Experimental Protocol: Rodent PK Study

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group). Acclimate animals for at least one week prior to the study.

  • Dosing:

    • Prepare a formulation of each compound suitable for administration (e.g., a solution in 20% PEG400 in water).

    • Divide animals into cohorts. Administer a single dose of either Risperidone or this compound via intravenous (IV, e.g., 1 mg/kg) and oral gavage (PO, e.g., 5 mg/kg) routes. The IV arm is critical for determining absolute bioavailability.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from each animal at multiple time points post-dose. A typical schedule would be: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[22]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Extract the drug and any relevant metabolites from plasma using a validated method (e.g., protein precipitation with acetonitrile).

    • Quantify concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for each compound and route of administration.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • AUC: Area under the concentration-time curve.

      • CL: Total body clearance.

      • t½: Terminal half-life.

      • F%: Absolute oral bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Predicted Comparative Data (In Vivo PK)

Parameter (Oral Dosing)RisperidoneThis compoundInterpretation
AUC (ng*h/mL)1500700Lower exposure for desfluoro analog
Clearance (CL, L/h/kg)0.51.2Faster clearance for desfluoro analog
Half-Life (t½, h)63Shorter half-life for desfluoro analog

Note: This is hypothetical data presented for illustrative purposes.

Section 6: Synthesis and Discussion

The foundational principles of medicinal chemistry strongly predict that this compound will exhibit lower metabolic stability than its parent compound, Risperidone. The fluorine atom in Risperidone serves as a metabolic shield, and its removal opens a new avenue for oxidative metabolism on the benzisoxazole ring.

This predicted liability would manifest as a shorter in vitro half-life in HLM assays and, consequently, faster clearance and a shorter in vivo half-life in preclinical PK studies. The implications for drug development are significant. A compound with lower metabolic stability may require more frequent dosing to maintain therapeutic efficacy. Furthermore, the formation of a novel aromatic hydroxy metabolite would necessitate a full pharmacological and toxicological characterization of this new chemical entity.

The experimental protocols detailed in this guide provide a robust and validated framework for researchers to empirically test this hypothesis. By systematically evaluating both in vitro intrinsic clearance and in vivo pharmacokinetics, drug development professionals can make informed decisions about the viability of this compound or similar analogs as potential therapeutic candidates.

References

  • Yasui-Furukori, N., et al. (2001). The Role of Cytochrome P450 Enzymes in the Metabolism of Risperidone and Its Clinical Relevance for Drug Interactions. PubMed.
  • Bishara, D. (2017). Metabolic pathways of risperidone. CYP = cytochrome P450. ResearchGate.
  • National Center for Biotechnology Information. (2017). Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. NCBI.
  • Fang, J., et al. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. PubMed.
  • PharmGKB. risperidone. ClinPGx.
  • Janssen Scientific Affairs. (2024). RISPERDAL® (risperidone) - Pharmacokinetics. J&J Medical Connect.
  • Hernandes, M. Z., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Spina, E., & de Leon, J. (1999). A Pilot Study on Risperidone Metabolism: The Role of Cytochromes P450 2D6 and 3A. The Journal of Clinical Psychiatry.
  • Müller, K., Faeh, C., & Diederich, F. (2010). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • de Leon, J. (2003). The Role of Cytochrome P450 Enzymes in the Metabolism of Risperidone and Its Clinical Relevance for Drug Interactions. Current Drug Targets.
  • BenchChem. An In-depth Technical Guide to the Stability of the Carbon-Fluorine Bond in Aliphatic Compounds. BenchChem.
  • BenchChem. This compound. BenchChem.
  • Cyprotex. Microsomal Stability. Evotec.
  • BioIVT. Metabolic Stability Assay Services. BioIVT.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Di, L. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
  • McNaney, C. A., et al. (2010). Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. Combinatorial Chemistry & High Throughput Screening.
  • Creative Biolabs. In Vivo PK Studies. Creative Biolabs.
  • Kim, T. H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics.
  • Kandeepan, N., et al. (2011). Comparative pharmacokinetics and bioequivalence of two tablet formulations of 2 mg risperidone in healthy Thai male volunteers. Clinical Pharmacology: Advances and Applications.

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Desfluoro Risperidone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for Desfluoro Risperidone

Risperidone, a widely prescribed atypical antipsychotic, undergoes extensive metabolism and can contain various process-related impurities. Among these, this compound, also known as Risperidone EP Impurity K, is a critical quality attribute to monitor in both bulk pharmaceutical ingredients (API) and final dosage forms. The absence of the fluorine atom on the benzisoxazole ring can potentially alter the molecule's physicochemical and pharmacological properties. Therefore, robust, and reliable analytical methods for its quantification are paramount for ensuring the safety and efficacy of risperidone-based therapies.

This guide provides an in-depth comparison of analytical methodologies for this compound, drawing upon data from various published studies. While a formal round-robin inter-laboratory study with standardized samples is the gold standard for assessing method reproducibility, such data is not always publicly available. This guide, therefore, simulates an inter-laboratory comparison by critically evaluating the performance of different validated methods reported in the scientific literature. We will delve into the causality behind experimental choices, present detailed protocols, and discuss the challenges inherent in the analysis of this specific impurity.

The Analytical Landscape: A Comparative Overview

The primary analytical tool for the quantification of this compound, alongside risperidone and its other metabolites, is high-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), coupled with various detectors.[1] For the low-level quantification often required for impurity analysis, tandem mass spectrometry (MS/MS) is the detector of choice due to its superior sensitivity and selectivity.[1][2]

Below is a comparative summary of performance data from various published methods, illustrating the typical analytical figures of merit one can expect.

Parameter Method A (UPLC-UV) [3]Method B (LC-MS/MS) [2]Method C (UHPLC-UV) [4]Method D (LC-MS/MS) [5]
Instrumentation Waters Acquity UPLC H-Class with TUV detectorPerkin-Elmer SCIEX API2000UHPLC with UV detectionLC-MS/MS
Analyte(s) Risperidone & 14 impurities (incl. This compound)Risperidone & 9-OH-RisperidoneRisperidone & 4 impuritiesRisperidone & 9-OH-Risperidone enantiomers
Matrix Drug SubstanceHuman and Rat PlasmaDrug Substance and TabletsPediatric Plasma
Lower Limit of Quantitation (LLOQ) Not specified for individual impurities0.1 ng/mLNot specified for individual impurities0.2 ng/mL
Linearity Range Not specified for individual impurities0.1 - 100 ng/mL1-15 µg/mL for Risperidone0.2 - 50 ng/mL
Intra-day Precision (%RSD) < 5.0% for all impurities< 11%< 2.0%≤ 6%
Inter-day Precision (%RSD) Not specified< 11%< 2.0%≤ 6%
Accuracy/Recovery 97.51 - 107.26% for various impuritiesNot explicitly statedNot explicitly stated89 - 99%

Expert Insights: The choice between UV and MS/MS detection is fundamentally driven by the required sensitivity and the complexity of the sample matrix. For API and drug product release testing, where impurity levels are typically in the 0.1% range relative to the API, a validated UHPLC-UV method can offer sufficient sensitivity and robustness.[4][6] However, for bioanalytical studies in plasma or other biological matrices, where concentrations are significantly lower, the sensitivity and specificity of LC-MS/MS are indispensable.[2][5] The data presented illustrates that LC-MS/MS methods consistently achieve LLOQs in the sub-ng/mL range, which is essential for pharmacokinetic and therapeutic drug monitoring studies.

Deconstructing the Methodology: A Guide to Best Practices

To achieve reliable and reproducible results across different laboratories, a thorough understanding of the critical parameters in the analytical workflow is essential. This section provides a synthesized, best-practice protocol for the analysis of this compound, drawing from the methodologies of the cited literature.

Experimental Workflow: From Sample to Signal

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical substance.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-UV/MS Analysis cluster_data Data Processing & Reporting s1 Accurately weigh Risperidone API s2 Dissolve in appropriate diluent (e.g., ACN:H2O) s1->s2 s3 Prepare calibration standards & QC samples with this compound reference standard s2->s3 a1 Inject sample onto UPLC system s3->a1 a2 Chromatographic Separation (e.g., C18 column) a1->a2 a3 Detection (UV or MS/MS) a2->a3 d1 Peak integration and quantification a3->d1 d2 System suitability check (Resolution, Tailing Factor) d1->d2 d3 Generate final report with impurity levels d2->d3

Caption: A generalized workflow for the analysis of this compound impurity.

Detailed Protocol: A Synthesized Approach

This protocol represents a composite of best practices derived from multiple validated methods.[3][4][6]

1. Materials and Reagents:

  • Risperidone API

  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic acid or Ammonium acetate (for mobile phase modification)

2. Standard and Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common choice.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution (e.g., 100 µg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the impurity.

  • Sample Solution: Accurately weigh the Risperidone API and dissolve it in the diluent to a final concentration suitable for analysis (e.g., 1 mg/mL).

3. UPLC/LC-MS Conditions:

  • Chromatographic Column: A reversed-phase C18 column is the most common choice. For faster analysis times and better resolution, a sub-2 µm particle size column (UPLC/UHPLC) is recommended.[4][6] A typical dimension is 2.1 x 100 mm.

  • Mobile Phase: A gradient elution is typically employed to separate the main component (Risperidone) from its impurities.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: Elevated temperatures (e.g., 40°C) can improve peak shape and reduce run times.[4]

  • Injection Volume: 1-5 µL.

  • UV Detection: Wavelength set at approximately 275-280 nm.[6][7]

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

4. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, which include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Causality in Experimental Choices: The "Why" Behind the "How"

A robust analytical method is not just a series of steps but a well-reasoned scientific process. Here, we explore the rationale behind key experimental decisions.

The Logic of Separation and Detection

causality_diagram cluster_goal Analytical Goal cluster_choices Experimental Choices cluster_rationale Rationale goal Accurate & Precise Quantification of this compound c1 Reversed-Phase C18 Column r1 Good retention for moderately polar analytes like Risperidone and its analogues. c1->r1 c2 Gradient Elution r2 Separates compounds with a wide range of polarities, ensuring resolution of the main peak from closely eluting impurities. c2->r2 c3 MS/MS Detection r3 High sensitivity for trace-level detection and high selectivity to minimize matrix interference. c3->r3 c4 Use of Internal Standard r4 Corrects for variability in sample preparation and instrument response, improving accuracy and precision. c4->r4 r1->goal r2->goal r3->goal r4->goal

Caption: Rationale behind key experimental choices in this compound analysis.

  • Choice of Stationary Phase: Risperidone and its analogues are moderately polar compounds, making a C18 stationary phase an ideal choice for achieving good retention and separation under reversed-phase conditions.

  • Gradient Elution: In impurity analysis, the concentration of the main component is orders of magnitude higher than the impurities. A gradient elution, where the organic content of the mobile phase is increased over time, allows for the efficient elution of the highly retained main peak while ensuring that earlier eluting, often more polar, impurities are well-resolved.

  • MS/MS for Bioanalysis: In biological matrices like plasma, the complexity of endogenous components can lead to significant matrix effects, where co-eluting substances suppress or enhance the ionization of the analyte.[8] The specificity of MS/MS, which monitors a specific fragmentation of the parent ion, provides a high degree of certainty that the measured signal corresponds only to the analyte of interest, thereby mitigating matrix effects.[5]

Challenges in Inter-laboratory Comparison and Best Practices for Mitigation

Achieving consistency in analytical results across different laboratories is a significant challenge. The following are key areas of potential variability and strategies to address them.

  • Reference Standard Purity: The accuracy of any quantification is fundamentally dependent on the purity of the reference standard. It is crucial that all participating laboratories use a well-characterized reference standard from a reputable source with a certificate of analysis.

  • Sample Preparation: Seemingly minor variations in sample preparation, such as the final diluent composition or extraction procedure (for bioanalysis), can introduce variability. A clearly written, unambiguous protocol is essential.

  • Chromatographic Conditions: Differences in HPLC/UPLC systems, column batches, and mobile phase preparation can lead to shifts in retention times and changes in peak resolution. System suitability tests, including resolution between critical pairs (e.g., this compound and other closely eluting impurities), should be established and met before any analysis.[4]

  • Data Processing: The choice of integration parameters can significantly impact the final calculated concentration, especially for small impurity peaks on the tail of a large main peak. A standardized data processing method with clear integration parameters should be agreed upon.

Conclusion: Towards Harmonized Analysis

The accurate and precise quantification of this compound is a critical aspect of quality control for risperidone products and in clinical research. While a formal inter-laboratory study is the ultimate benchmark for method reproducibility, a thorough comparison of published, validated methods provides invaluable insights into the expected performance and best practices in the field. This guide has demonstrated that modern chromatographic techniques, particularly UPLC coupled with either UV or MS/MS detection, are well-suited for this analytical challenge. By understanding the rationale behind the methodological choices and being cognizant of the potential sources of inter-laboratory variability, researchers and analytical scientists can develop and implement robust methods that ensure the consistent quality and safety of this important therapeutic agent.

References

  • A concise review on analytical profile of risperidone. ResearchGate. Available at: [Link]

  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®. Longdom Publishing. Available at: [Link]

  • development and validation of rapid uhplc method for determination of risperidone and its impurities. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. PMC. Available at: [Link]

  • Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PMC. Available at: [Link]

  • A Review on Analytical Methods for Determination of Risperidone. Journal of Pharma Insights and Research. Available at: [Link]

  • A Review on Analytical Methods for Determination of Risperidone: Review Article. ResearchGate. Available at: [Link]

  • determination of impurities of risperidone api by ultra performance liquid chromatography (uplc). Semantic Scholar. Available at: [Link]

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. Available at: [Link]

  • Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. ResearchGate. Available at: [Link]

  • The Validation of an LC-MS Method for the Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Human Plasma. ResearchGate. Available at: [Link]

  • Atypical antipsychotics: new directions and new challenges in the treatment of schizophrenia. PubMed. Available at: [Link]

  • Atypical antipsychotics: New drugs, new challenges. PubMed. Available at: [Link]

  • Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry. PubMed. Available at: [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Available at: [Link]

  • Unresolved Issues for Utilization of Atypical Antipsychotics in Schizophrenia: Antipsychotic Polypharmacy and Metabolic Syndrome. MDPI. Available at: [Link]

  • Opportunities and challenges presented by the new generation antipsychotics. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Validation of Desfluoro Risperidone Reference Standard Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. Desfluoro Risperidone, a key related compound of the atypical antipsychotic drug Risperidone, serves as a critical marker for impurity profiling and quality assessment.[1][2] The rigorous validation of its purity as a reference standard is therefore not merely a procedural step but a fundamental requirement for ensuring therapeutic efficacy and patient safety.

This guide provides an in-depth, comparative analysis of the essential analytical techniques employed to validate the purity of a this compound reference standard. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, presenting a multi-faceted approach that constitutes a self-validating system, in alignment with principles outlined by leading pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][4][5]

The Imperative of a Multi-Pronged Purity Assessment

A singular analytical method is seldom sufficient to comprehensively establish the purity of a reference standard. Each technique possesses inherent strengths and limitations. A robust validation strategy, therefore, integrates data from several orthogonal methods to build a complete and trustworthy purity profile. This approach, often referred to as the "mass balance" concept, accounts for organic impurities, water content, residual solvents, and non-volatile inorganic impurities.

G Purity Overall Purity Assessment (Mass Balance) Organic Organic Impurities (HPLC/UPLC-MS) Purity->Organic Accounts for Water Water Content (Karl Fischer Titration) Purity->Water Accounts for qNMR_node Absolute Purity (qNMR) Purity->qNMR_node Orthogonal Verification

Fig. 1: Core components of a comprehensive purity validation strategy.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Expertise & Experience: HPLC and UPLC are the cornerstones of purity assessment for organic molecules like this compound. Their primary function is to separate the main compound from any structurally related organic impurities that may be present, arising from the synthesis process or degradation.[1] The choice between HPLC and UPLC often hinges on the desired balance between resolution, speed, and solvent consumption, with UPLC offering faster analysis times and enhanced separation efficiency due to its use of smaller particle size columns.[6][7]

Trustworthiness through Validation: A chromatographic method for purity must be validated in accordance with guidelines such as USP General Chapter <1225> Validation of Compendial Procedures.[8][9][10][11] This ensures the method is specific, sensitive, linear, accurate, and precise for its intended purpose.

Comparative Data: In-House vs. Commercial Reference Standard
ParameterIn-House StandardCommercial Standard (Lot A)Commercial Standard (Lot B)Acceptance Criteria
Purity by HPLC (%) 99.8599.9299.89≥ 99.5%
Largest Impurity (%) 0.080.050.06≤ 0.10%
Total Impurities (%) 0.150.080.11≤ 0.20%
Experimental Protocol: UPLC Method for this compound Purity
  • Instrumentation: Waters Acquity UPLC H-Class system with a TUV detector.[6]

  • Column: Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[6]

  • Mobile Phase A: 2.0 g of Ammonium acetate in 1000 mL of HPLC grade water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Mobile Phase C: Tetrahydrofuran.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 72°C.[6]

  • Detection Wavelength: 260 nm.[6]

  • Injection Volume: 1 µL.[6]

  • Sample Preparation: Prepare a solution of this compound in a diluent of Mobile Phase A and Methanol (90:10 v/v) to a final concentration of approximately 0.5 mg/mL.

G cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Weigh Weigh Desfluoro Risperidone Standard Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into UPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (260 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Fig. 2: Workflow for UPLC-based purity determination.

Absolute Purity by Quantitative Nuclear Magnetic Resonance (qNMR)

Expertise & Experience: Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[12][13] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[14][15] This technique is particularly valuable as it is independent of the chemical structure of impurities, provided their signals do not overlap with the signals of interest from the analyte and the internal standard.[12]

Trustworthiness through Methodical Execution: The accuracy of qNMR is contingent on carefully optimized experimental parameters, such as ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery of all relevant nuclei.

Comparative Data: qNMR vs. HPLC Purity
Reference Standard LotPurity by HPLC (%)Purity by ¹H-qNMR (%)Difference (%)
In-House Standard99.8599.79-0.06
Commercial Standard (Lot A)99.9299.88-0.04

The close agreement between the orthogonal HPLC and qNMR methods provides a high degree of confidence in the assigned purity value.

Experimental Protocol: ¹H-qNMR for this compound Purity
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: Standard 30° pulse.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate a well-resolved, characteristic signal of this compound and the singlet signal of maleic acid.

    • Calculate the purity using the following equation[14]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons, M = molar mass, m = mass, and P = purity of the standard.

Water Content: Karl Fischer Titration

Expertise & Experience: Water is a common impurity in pharmaceutical substances and can significantly impact the accuracy of the assigned purity value if not accounted for.[16][17] Karl Fischer titration is the gold standard for water determination due to its specificity for water, high accuracy, and precision.[18][19][20] Both volumetric and coulometric methods are available, with the choice depending on the expected water content.[16][19]

Trustworthiness through Standardization: The Karl Fischer reagent must be regularly standardized against a certified water standard to ensure the accuracy of the titration.

Comparative Data: Water Content
Reference Standard LotWater Content by Karl Fischer (%)
In-House Standard0.12
Commercial Standard (Lot A)0.08
Commercial Standard (Lot B)0.15
Experimental Protocol: Volumetric Karl Fischer Titration
  • Instrumentation: Calibrated volumetric Karl Fischer titrator.

  • Reagent: Standardized Karl Fischer reagent.

  • Solvent: Anhydrous methanol.

  • Procedure:

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize the solvent.

    • Accurately weigh a suitable amount of the this compound reference standard and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Calculate the water content based on the volume of titrant consumed and the pre-determined water equivalence factor of the reagent.[17]

Final Purity Assignment: A Synthesis of Data

The final, reportable purity of the this compound reference standard is calculated by taking the purity value obtained from the primary technique (e.g., qNMR or HPLC) and correcting it for the water content and any other significant impurities (e.g., residual solvents, inorganic content if applicable).

Example Calculation for In-House Standard:

  • Purity by HPLC = 99.85%

  • Water Content = 0.12%

  • Corrected Purity = Purity by HPLC * [(100 - Water Content) / 100]

  • Corrected Purity = 99.85% * [(100 - 0.12) / 100] = 99.73%

This comprehensive, multi-technique validation ensures that the this compound reference standard is fit for its intended purpose, providing a reliable and accurate benchmark for all analytical testing of Risperidone and its related drug products. This rigorous approach underpins the quality and safety of the final pharmaceutical product, reflecting a deep commitment to scientific integrity and patient well-being.

References

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link]

  • Eurofins. Water Determination by Karl Fischer. Available from: [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Fact sheet: European Pharmacopoeia Reference Standards. Available from: [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. Available from: [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • Kianshar Danesh. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. Available from: [Link]

  • Pharmaffiliates. Risperidone-impurities. Available from: [Link]

  • EDQM. Ph. Eur. Reference Standards: Orders and Catalogue. Available from: [Link]

  • USP. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

  • Veeprho. Risperidone Impurities and Related Compound. Available from: [Link]

  • PubMed. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR. Available from: [Link]

  • SynZeal. Risperidone Impurities. Available from: [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available from: [Link]

  • Oxford Instruments. Consistency and Purity - Magnetic Resonance. Available from: [Link]

  • RXN Chemicals. Risperidone EP Impurity K (this compound) Manufacturer Supplier. Available from: [Link]

  • Rasayan Journal of Chemistry. DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Available from: [Link]

  • PubMed Central. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. method development and validation of risperidone by rp-hplc. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. development and validation of rapid uhplc method for determination of risperidone and its impurities. Available from: [Link]

  • PubMed Central. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Available from: [Link]

  • Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. Available from: [Link]

  • SciSpace. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidon. Available from: [Link]

Sources

Navigating the Receptor Landscape: A Comparative Guide to the Binding Affinity of Risperidone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel antipsychotic agents with optimized efficacy and safety profiles, understanding the intricate dance between a compound and its target receptors is paramount. This guide provides a comparative analysis of the receptor binding affinity of key compounds in the risperidone family. While direct experimental data for Desfluoro Risperidone is not extensively available in the public domain, we will explore the well-established binding profiles of Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone), to provide a robust framework for comparison. Furthermore, we will delve into the anticipated structural and electronic impact of the fluorine atom's absence and provide a comprehensive, field-proven protocol for determining receptor binding affinity, empowering researchers to characterize novel analogues like this compound.

The Central Role of Receptor Binding in Antipsychotic Action

The therapeutic effects and side-effect profiles of atypical antipsychotics are largely dictated by their binding affinities for a range of neurotransmitter receptors. For the risperidone class of molecules, the primary targets of interest are the dopamine D2 and serotonin 5-HT2A receptors.[1][2] A potent antagonism at D2 receptors in the mesolimbic pathway is correlated with the amelioration of positive psychotic symptoms.[1] Simultaneously, a high affinity for 5-HT2A receptors is thought to mitigate the risk of extrapyramidal symptoms (EPS) and may contribute to efficacy against negative symptoms.[3] The ratio of 5-HT2A to D2 receptor affinity is therefore a critical parameter in the development of atypical antipsychotics.[4][5]

Comparative Receptor Binding Profiles: Risperidone vs. Paliperidone

Risperidone is extensively metabolized to Paliperidone (9-hydroxyrisperidone), which is itself an active antipsychotic agent. Understanding the nuances in their receptor binding profiles is crucial for predicting clinical outcomes.[6][7]

Receptor SubtypeRisperidone (Ki, nM)Paliperidone (9-hydroxyrisperidone) (Ki, nM)
Dopamine D2 3.13 - 3.2[1][8][9]~4.0[9]
Serotonin 5-HT2A 0.16 - 0.2[1][8]Not explicitly found, but has affinity[4]
α1-Adrenergic 0.8[8]Has affinity[10]
α2-Adrenergic 7.54[8]Has affinity[10]
Histamine H1 2.23[8]Has affinity[10]
Dopamine D4 7.3[1]Not explicitly found

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. These values are compiled from multiple sources and may vary based on experimental conditions.

As the data indicates, both Risperidone and Paliperidone exhibit high affinity for both D2 and 5-HT2A receptors.[1][8][9] Notably, Risperidone demonstrates a particularly high affinity for the 5-HT2A receptor.[1][8] Both compounds also interact with adrenergic and histaminergic receptors, which can contribute to side effects such as orthostatic hypotension and sedation.[8][10]

The this compound Question: A Structure-Activity Relationship Perspective

This compound is a structural analogue of Risperidone, differing by the absence of a fluorine atom on the benzisoxazole ring.[10] While specific binding data is scarce, principles of medicinal chemistry allow for an informed hypothesis on the potential impact of this modification.

The fluorine atom in Risperidone, with its high electronegativity, influences the electronic properties of the benzisoxazole moiety.[10] This can be a critical factor in the molecule's interaction with its receptor binding sites.[10] The crystal structure of the D2 receptor in complex with Risperidone has provided insights into its binding mode, highlighting the importance of the benzisoxazole group's placement within a deep binding pocket.[11] It is plausible that the removal of the fluorine atom could alter the electrostatic interactions and potentially reduce the binding affinity for its target receptors compared to Risperidone.[10] However, without direct experimental evidence, this remains a well-founded hypothesis requiring empirical validation.

Experimental Protocol: Determining Receptor Binding Affinity via Radioligand Displacement Assay

To empirically determine the receptor binding affinity of a novel compound like this compound, a competitive radioligand binding assay is the gold standard.[12][13] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.

Principle of the Assay

The assay quantifies the concentration of the test compound required to inhibit 50% of the specific binding of a radiolabeled ligand (IC50). This value can then be converted to the inhibition constant (Ki) to reflect the true affinity of the compound for the receptor.[12]

Step-by-Step Methodology for Dopamine D2 Receptor Binding Assay
  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with physiological salts) and store at 4°C.

    • Radioligand: Utilize a selective D2 antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride.[12][14] Prepare a working solution at a concentration equal to its Kd for the D2 receptor.

    • Receptor Source: Use membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[12]

    • Test Compound (this compound): Prepare a stock solution and a series of dilutions to cover a wide concentration range.

    • Non-specific Binding Control: Prepare a high concentration solution of a known D2 antagonist (e.g., Haloperidol) to determine non-specific binding.[12]

  • Assay Procedure (96-well plate format):

    • To designated wells, add assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.[12]

    • Add the radioligand to all wells.[12]

    • Initiate the binding reaction by adding the diluted cell membrane preparation to all wells.[12]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[12]

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Measurement of Radioactivity:

    • Place the filters into scintillation vials and add a scintillation cocktail.[12]

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.[12]

  • Data Analysis:

    • Calculate Specific Binding: Subtract the CPM from the non-specific binding wells from the CPM of all other wells.[12]

    • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

    • Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow

ReceptorBindingAssay cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Radioligand ([3H]-Spiperone) - Receptor Membranes (D2) - Test Compound (this compound) - Non-specific Control (Haloperidol) Plate Add to 96-well plate: - Buffer/Control/Test Compound - Radioligand - Receptor Membranes Reagents->Plate Incubate Incubate to reach equilibrium Plate->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (CPM) Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Specific Binding vs. [Test Compound] Calculate->Plot Determine Determine IC50 Plot->Determine Ki Calculate Ki using Cheng-Prusoff Equation Determine->Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

While a definitive comparative analysis of this compound's receptor binding affinity awaits empirical data, a thorough understanding of its parent compound, Risperidone, and its active metabolite, Paliperidone, provides a critical foundation for future research. The provided experimental protocol offers a clear roadmap for researchers to characterize this and other novel compounds. Such studies will be instrumental in elucidating the structure-activity relationships that govern the therapeutic efficacy and side-effect profiles of new-generation antipsychotics, ultimately paving the way for the development of safer and more effective treatments for psychotic disorders.

References

  • Comparative Pharmacology of Risperidone and Paliperidone - PMC - PubMed Central. (n.d.).
  • Comparative Pharmacology of Risperidone and Paliperidone - Semantic Scholar. (n.d.).
  • Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol - Benchchem. (n.d.).
  • Comparative Pharmacology of Risperidone and Paliperidone. - ClinPGx. (n.d.).
  • This compound | 106266-09-5 - Benchchem. (n.d.).
  • (PDF) Comparative Pharmacology of Risperidone and Paliperidone - ResearchGate. (n.d.).
  • Signalling profile differences: paliperidone versus risperidone - PubMed - NIH. (n.d.).
  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (n.d.).
  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed. (n.d.).
  • Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine - PubMed. (n.d.). Retrieved from

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (n.d.).
  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.).
  • Biochemical profile of risperidone, a new antipsychotic - PubMed. (n.d.).
  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed. (n.d.).
  • Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone - PMC - PubMed Central. (n.d.).
  • Mechanism of Action of Risperidone - Psychopharmacology Institute. (2014, July 1).
  • Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC. (n.d.).
  • Application Notes and Protocols for Radioligand Binding Assays with 10-Methoxyibogamine - Benchchem. (n.d.).
  • Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC - PubMed Central. (n.d.).
  • The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed. (n.d.).
  • Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed. (n.d.).
  • Two Binding Geometries for Risperidone in Dopamine D3 Receptors: Insights on the Fast-Off Mechanism through Docking, Quantum Biochemistry, and Molecular Dynamics Simulations - PubMed. (2016, October 19).
  • In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed. (n.d.).
  • Risperidone compared with new and reference antipsychotic drugs: In vitro and in vivo receptor binding - ResearchGate. (2025, August 10).
  • Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. (n.d.).
  • This compound - gsrs. (n.d.).
  • 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC - PubMed Central. (n.d.).
  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC - PubMed Central. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).

Sources

Benchmarking Desfluoro Risperidone Detection: A Comparative Guide to Pharmacopeial Standards and Advanced Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical comparison of analytical methodologies for the detection and quantification of Desfluoro Risperidone, a critical process-related impurity of the atypical antipsychotic drug, Risperidone. We will benchmark the performance of traditional pharmacopeial methods, as stipulated by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), against a modern, advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This guide is intended to equip researchers and analytical scientists with the necessary insights to select and implement the most appropriate analytical strategy for robust impurity profiling of Risperidone, ensuring product quality, safety, and regulatory compliance.

Introduction: The Significance of this compound as a Critical Quality Attribute

Risperidone is a widely prescribed benzisoxazole derivative for the treatment of schizophrenia and bipolar disorder.[1] The control of impurities in the active pharmaceutical ingredient (API) is a fundamental aspect of drug manufacturing, directly impacting the safety and efficacy of the final drug product. This compound, also known as Risperidone EP Impurity K, is a process-related impurity that is structurally very similar to the parent drug, differing only by the absence of a fluorine atom on the benzisoxazole ring.[2][3] Its effective detection and quantification are paramount to ensure the purity and consistency of Risperidone API.

The major pharmacopeias, including the European Pharmacopoeia (EP), the United States Pharmacopeia (USP), and the Japanese Pharmacopoeia (JP), have established stringent limits for impurities in pharmaceutical substances.[4][5][6] This guide will delve into the specific requirements of these pharmacopeias concerning this compound and compare the prescribed High-Performance Liquid Chromatography (HPLC) methods with a more sensitive and specific UPLC-MS/MS approach.

Pharmacopeial Benchmarks for this compound

European Pharmacopoeia (EP)

The European Pharmacopoeia monograph for Risperidone addresses the control of related substances through a liquid chromatography method.[7] this compound is identified as "Risperidone impurity K".[8][9] While not individually specified with its own limit in the monograph, it falls under the category of "any other impurity."

  • Acceptance Criterion: For any unspecified impurity, such as this compound, the EP sets a limit of not more than 0.10% .[7]

United States Pharmacopeia (USP)

The USP monograph for Risperidone also outlines a comprehensive test for related compounds.[5] Although this compound is not explicitly listed as a named impurity in the monograph, its control is governed by the principles laid out in the USP General Chapter <1086> Impurities in Drug Substances and Drug Products. For drug substances with a maximum daily dose of 2 g or less, the identification threshold for an unspecified impurity is typically 0.10%.

  • Acceptance Criterion: Based on the dosage of Risperidone, an acceptance criterion of not more than 0.10% for any individual unspecified impurity, which includes this compound, is applied.

Japanese Pharmacopoeia (JP)

Information from the Japanese Pharmacopoeia indicates that Risperidone is an official monograph.[6][10] While a detailed, publicly available English translation of the specific impurity limits within the Risperidone monograph is not readily accessible, the general principles of impurity control in the JP align with international standards. It is a common practice in the JP to control unspecified impurities at a level of 0.10% unless otherwise specified. For the purpose of this guide, we will assume a benchmark of 0.10% for this compound, in line with the EP and USP.

Comparative Analysis of Analytical Methodologies

This section will compare the traditional pharmacopeial HPLC method with a contemporary UPLC-MS/MS method for the detection and quantification of this compound.

Pharmacopeial HPLC Method (Representative)

The HPLC methods described in the EP and USP for Risperidone related substances are similar in principle. They are designed to be robust and suitable for quality control laboratories.

Experimental Workflow: Pharmacopeial HPLC Method

Caption: Workflow for this compound analysis using a standard pharmacopeial HPLC method.

Advanced Methodology: UPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of sensitivity, specificity, and speed of analysis.

Experimental Workflow: UPLC-MS/MS Method

Caption: Workflow for this compound analysis using an advanced UPLC-MS/MS method.

Experimental Protocols

Protocol 1: Pharmacopeial HPLC-UV Method (Representative)

This protocol is a representative amalgamation of the principles outlined in the EP and USP monographs.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient to ensure separation of all related substances.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Diluent: Acetonitrile and water (50:50, v/v)

  • Standard Solution: Prepare a solution of this compound reference standard in the diluent to a concentration corresponding to the 0.10% limit with respect to the sample concentration.

  • Test Solution: Prepare a solution of the Risperidone API in the diluent at a concentration of 1.0 mg/mL.

Protocol 2: Advanced UPLC-MS/MS Method

This protocol is designed for high sensitivity and specificity.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A rapid gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • This compound Transition: m/z 393.2 → 191.1

    • Risperidone Transition: m/z 411.2 → 191.1

Standard and Sample Preparation:

  • Diluent: Methanol

  • Standard Solutions: Prepare a series of calibration standards of this compound in the diluent ranging from 0.1 ng/mL to 100 ng/mL.

  • Test Solution: Prepare a solution of the Risperidone API in the diluent at a concentration of 0.1 mg/mL.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methodologies.

ParameterPharmacopeial HPLC-UV MethodAdvanced UPLC-MS/MS Method
Specificity Relies on chromatographic resolution. Potential for co-elution with other impurities.Highly specific due to MRM detection of unique precursor-product ion transitions.
Limit of Detection (LoD) ~0.01% (relative to a 1 mg/mL solution)< 0.1 ng/mL
Limit of Quantification (LoQ) ~0.03% (relative to a 1 mg/mL solution)< 0.5 ng/mL
Linearity (r²) > 0.99> 0.999
Analysis Time 20-30 minutes per sample< 5 minutes per sample
Robustness Generally high, designed for routine QC.Requires more specialized expertise and maintenance.

Discussion and Conclusion

The choice of analytical methodology for the detection of this compound is contingent upon the specific requirements of the analysis.

The pharmacopeial HPLC-UV methods are well-established, robust, and suitable for routine quality control testing where the primary objective is to ensure compliance with the specified limits.[5][7] These methods are widely available in most pharmaceutical laboratories and are the expected standard for regulatory submissions. The causality behind the selection of a C18 column and a reversed-phase gradient is to achieve adequate separation of the relatively non-polar Risperidone and its structurally similar impurities based on their differential partitioning between the stationary and mobile phases. UV detection at a wavelength where both the API and the impurity exhibit significant absorbance provides a straightforward means of quantification.

However, for in-depth impurity profiling, root cause investigations of out-of-specification results, or the analysis of trace-level impurities, the UPLC-MS/MS method offers undeniable advantages. The sub-2µm particle size of the UPLC column allows for faster separations and higher resolution. The true power of this technique lies in the specificity and sensitivity of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition, the method can unequivocally identify and quantify this compound, even in the presence of co-eluting matrix components or other impurities. This high degree of certainty is crucial in a research and development setting. The self-validating nature of this protocol is embedded in the specificity of the MRM transition; a signal at the correct retention time with the correct ion ratio provides a high level of confidence in the identity of the analyte.

References

  • USP-NF. <1086> Impurities in Drug Substances and Drug Products. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. 2013, 5(5):82-87. [Link]

  • Japanese Pharmacopoeia Database. Risperidone. [Link]

  • SynZeal. Risperidone EP Impurity K | 106266-09-5. [Link]

  • PubMed. Structural studies of impurities of risperidone by hyphenated techniques. J Pharm Biomed Anal. 2006 Feb 24;40(3):598-604. [Link]

  • IJRPC. Development and validation of rapid UHPLC method for determination of risperidone and its impurities. 2014, 4(2): 261-266. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). The Japanese Pharmacopoeia, 17th Edition. [Link]

  • SynZeal. This compound (EP & USP). [Link]

  • uspbpep.com. European Pharmacopoeia 6.0 Risperidone. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Risperidone and its Active Metabolite: A Statistical Comparison of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and reliable quantification of therapeutic agents is paramount. This guide provides an in-depth, objective comparison of the predominant analytical methodologies for the determination of Risperidone and its primary active metabolite, 9-hydroxyrisperidone. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounding every recommendation in the principles of robust bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Significance of Accurate Risperidone Quantification

Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. It is extensively metabolized in the body to 9-hydroxyrisperidone, which is equipotent to the parent drug. Therefore, for effective therapeutic drug monitoring (TDM) and in pharmacokinetic and bioequivalence studies, the simultaneous and accurate measurement of both Risperidone and 9-hydroxyrisperidone is crucial. The selection of an appropriate analytical method is a critical decision that directly impacts the quality and reliability of the generated data.

This guide will explore and compare the most commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The Methodological Landscape: A Comparative Overview

The choice of an analytical method is a balance between the required sensitivity, selectivity, speed, and the available instrumentation. Here, we dissect the core principles and performance characteristics of the key techniques used for Risperidone analysis.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC with UV detection represents a more traditional and widely accessible approach. The methodology relies on the chromatographic separation of the analytes followed by their detection based on the absorption of ultraviolet light.

  • Principle of Operation: The separation is typically achieved on a reversed-phase column (e.g., C18) where Risperidone and 9-hydroxyrisperidone are separated based on their differential partitioning between the mobile phase and the stationary phase. Detection is then performed at a wavelength where both compounds exhibit significant absorbance, often in the range of 274-280 nm.[1][2][3]

  • Strengths: HPLC-UV methods are generally robust, cost-effective, and the instrumentation is widely available in most analytical laboratories.[1][2]

  • Limitations: The primary limitation of HPLC-UV is its relatively lower sensitivity and selectivity compared to mass spectrometry-based methods.[3] This can be a significant drawback when analyzing samples with low analyte concentrations or complex biological matrices, where interferences from endogenous components can be problematic.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity and selectivity.[4]

  • Principle of Operation: Following chromatographic separation, the analytes are ionized (typically using electrospray ionization - ESI) and introduced into the mass spectrometer. In the tandem mass spectrometer, specific precursor ions of Risperidone and 9-hydroxyrisperidone are selected and fragmented to produce characteristic product ions. The detection and quantification are based on monitoring these specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which provides a high degree of certainty in analyte identification and quantification.[4][5]

  • Strengths: LC-MS/MS offers exceptional sensitivity, allowing for the quantification of analytes at very low concentrations (sub-ng/mL levels).[4] Its high selectivity minimizes the impact of matrix effects and co-eluting interferences.[4]

  • Limitations: The initial capital investment and operational costs for LC-MS/MS systems are significantly higher than for HPLC-UV systems. The method development can also be more complex.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents an evolution of LC-MS/MS, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and improved sensitivity.

  • Principle of Operation: The fundamental principles of separation and detection are the same as in LC-MS/MS. However, the use of smaller particle size columns in UPLC allows for the use of higher flow rates without a loss of chromatographic efficiency, resulting in significantly shorter run times.[6]

  • Strengths: The primary advantages of UPLC-MS/MS are reduced analysis time, leading to higher sample throughput, and often enhanced sensitivity due to sharper and narrower chromatographic peaks.[6][7]

  • Limitations: UPLC systems operate at much higher pressures than conventional HPLC systems, requiring specialized instrumentation.

Statistical Comparison of Method Performance

The following table summarizes the typical performance characteristics of the different analytical methods for the quantification of Risperidone and 9-hydroxyrisperidone, based on published and validated methods.

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity Range 4.0–275.0 µg/mL[3]0.1–250 ng/mL[4]0.1–50 ng/mL[6]
Limit of Quantification (LOQ) ~4.0 µg/mL[3]0.1 ng/mL[4]0.1 - 0.2 ng/mL[6][7][8]
Accuracy (% Bias) Within ±15%Within ±15%[4]Within ±15%
Precision (%RSD) <15%<15%[4]<15%
Analysis Run Time 10-20 minutes5-15 minutes[9]< 5 minutes[6]
Selectivity ModerateHighVery High
Initial Cost LowHighVery High
Operational Cost LowHighHigh

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of analytical results, every protocol must be a self-validating system, adhering to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[10][11][12]

Representative LC-MS/MS Protocol for Risperidone and 9-Hydroxyrisperidone in Human Plasma

This protocol is a representative example synthesized from various validated methods and serves as a robust starting point for method development.[4][5][9]

4.1.1. Materials and Reagents

  • Reference standards of Risperidone, 9-hydroxyrisperidone, and an appropriate internal standard (e.g., Risperidone-d4).

  • HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Formic acid or ammonium acetate for mobile phase modification.

  • Human plasma (with anticoagulant).

4.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is a widely used technique for sample clean-up in bioanalysis. It effectively removes proteins and other endogenous interferences from the plasma matrix, leading to a cleaner extract and reducing matrix effects in the MS source.[4][9]

  • Procedure:

    • To 200 µL of plasma sample, add 20 µL of internal standard working solution.

    • Vortex mix for 10 seconds.

    • Load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., 1 mL of 0.1% formic acid in water).

    • Elute the analytes with an elution solvent (e.g., 1 mL of 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. Chromatographic and Mass Spectrometric Conditions

  • LC System: A validated LC system capable of delivering a precise and reproducible gradient.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is common.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Risperidone: e.g., m/z 411.2 → 191.1[5][6]

    • 9-hydroxyrisperidone: e.g., m/z 427.2 → 207.0[6]

    • Internal Standard (Risperidone-d4): e.g., m/z 415.2 → 195.1

Visualizing the Workflow and Validation Logic

Diagrams are essential for clearly communicating complex workflows and logical relationships.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample IS_Spike Internal Standard Spiking Plasma->IS_Spike SPE Solid-Phase Extraction IS_Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MSMS MS/MS Detection LC->MSMS Integration Peak Integration MSMS->Integration Quant Quantification Integration->Quant Report Report Quant->Report

Caption: A typical bioanalytical workflow for the quantification of Desfluoro Risperidone.

Method_Validation cluster_Core Core Validation Parameters cluster_Stability Stability Assessment Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantification Validation->LOQ FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop LongTerm Long-Term Stability Validation->LongTerm StockSolution Stock Solution Stability Validation->StockSolution

Caption: Key parameters for a comprehensive bioanalytical method validation.

Conclusion: Selecting the Optimal Method

The choice of an analytical method for Risperidone and 9-hydroxyrisperidone quantification is contingent upon the specific requirements of the study.

  • For routine therapeutic drug monitoring where high sample throughput and moderate sensitivity are sufficient, a well-validated HPLC-UV method can be a cost-effective solution.

  • For pharmacokinetic studies, bioequivalence trials, and research applications requiring high sensitivity and selectivity, LC-MS/MS is the unequivocal method of choice.

  • When high sample throughput is a critical factor in addition to sensitivity and selectivity, UPLC-MS/MS offers a significant advantage by reducing analytical run times.

Ultimately, regardless of the chosen platform, adherence to rigorous validation protocols as mandated by regulatory agencies is non-negotiable to ensure the generation of reliable and defensible data. This guide serves as a foundational resource to aid researchers and drug development professionals in making informed decisions for their analytical needs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Mandrioli, R., Mercolini, L., Lateana, D., Boncompagni, G., & Raggi, M. A. (2010). Analysis of risperidone and its metabolite in plasma and saliva by LC with coulometric detection and a novel MEPS procedure. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 657-663. [Link]

  • Manikandan, K., & Lakshmi, K. S. (2012). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences, 1(1), 87-95. [Link]

  • A Review on Analytical Methods for Determination of Risperidone: Review Article. (2023). Journal of Pharma Insights and Research. [Link]

  • De Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 870(1), 59-68. [Link]

  • Remmerie, B. M., et al. (2003). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 783(2), 461-474. [Link]

  • Li, K., et al. (2007). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 544-550. [Link]

  • Ashour, S., & Kattan, N. (2013). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. International Journal of Biomedical Science : IJBS, 9(3), 167-173. [Link]

  • Beg, S., et al. (2020). Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. Journal of Chromatography B, 1160, 122433. [Link]

  • Ezzeldin, E., et al. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. International Journal of Analytical Chemistry, 2017, 1271383. [Link]

  • Padmanabha Rao, A., et al. (2014). Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Der Pharma Chemica, 6(4), 305-312. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Management and Disposal of Desfluoro Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers and scientists, our focus is often on the synthesis, application, and analysis of novel compounds like Desfluoro Risperidone. However, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is not merely a logistical task; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This compound, an impurity and analogue of the potent atypical antipsychotic Risperidone[1][2], requires meticulous handling from acquisition to disposal due to its inherent toxicological properties.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound in a laboratory setting. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established regulatory standards and chemical safety principles. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of yourself, your colleagues, and the environment.

Part 1: Hazard Profile and Regulatory Framework

Understanding the "why" is fundamental to establishing a robust safety culture. The disposal procedures for this compound are dictated by its toxicological profile and the regulations established by governmental bodies.

Toxicological & Chemical Relationship

This compound is structurally related to Risperidone and its primary active metabolite, 9-hydroxyrisperidone (Paliperidone)[3][4][5]. Safety Data Sheets (SDS) for these parent compounds consistently classify them as acutely toxic if swallowed[6][7]. Due to this close structural and toxicological relationship, this compound must be handled with the same level of caution and managed as a hazardous chemical.

The Governing Regulatory Landscape: EPA and RCRA

In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) [8]. A pharmaceutical compound like this compound is classified as a hazardous waste primarily due to its potential to exhibit the characteristic of Toxicity [9].

The most critical mandate under recent EPA regulations is the nationwide ban on sewering (down-the-drain disposal) of hazardous waste pharmaceuticals [9][10]. This prohibition is absolute for all healthcare and laboratory facilities and is based on clear evidence that these chemicals can persist in water systems, harming aquatic life and potentially impacting public health[11].

Part 2: Pre-Disposal Safety & Handling

Proper disposal begins long before the waste container is full. It starts with safe handling during and after experimentation.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is non-negotiable when handling this compound in its pure form or as waste. The rationale is to prevent accidental exposure through ingestion, inhalation, or skin contact.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, changed immediately if contaminated.Prevents dermal absorption of the toxic compound.
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects eyes from splashes of solutions or airborne powder.
Lab Coat Standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Experimental Workflow for Safe Handling

The following diagram outlines the fundamental workflow for handling the chemical safely, from initial use to the point of declaring it as waste.

cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation prep_ppe Don Appropriate PPE prep_weigh Weigh Compound in Vented Enclosure prep_ppe->prep_weigh exp_use Perform Experimental Procedures prep_weigh->exp_use waste_gen Identify Unused Material & Contaminated Items (e.g., weigh boats, tips) exp_use->waste_gen

Caption: Pre-Disposal Safety and Handling Workflow.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound waste.

Step 1: Immediate Segregation at the Point of Generation This is the most critical control step. This compound waste must be kept separate from all other waste streams.

  • Action: As soon as an item (e.g., contaminated gloves, pipette tips, unused stock) is deemed waste, place it directly into a designated hazardous pharmaceutical waste container.

  • Causality: Segregation prevents the cross-contamination of non-hazardous waste streams, which is costly and a significant compliance violation[8]. Commingling this waste with regular trash or non-hazardous chemical waste renders the entire container hazardous.

Step 2: Correct Containerization The integrity of the waste containment is essential for safety and compliance.

  • Action: Use a container that is compatible with the chemical, in good condition (no leaks, rust, or defects), and has a secure, closeable lid[11][12]. The container must remain closed unless waste is actively being added.

  • Causality: A properly sealed and structurally sound container prevents accidental spills and exposure to personnel. The EPA mandates that containers be kept in good condition to avoid environmental release[12].

Step 3: Accurate and Compliant Labeling Clear labeling ensures the waste is managed correctly throughout its journey to final disposal.

  • Action: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" [12]. Additionally, follow your institution's Environmental Health & Safety (EHS) guidelines, which typically require the full chemical name ("this compound") and the accumulation start date (the date the first piece of waste is placed in the container).

  • Causality: Proper labeling is a primary requirement from the EPA and the Department of Transportation (DOT). It communicates the hazard to all handlers and ensures it is routed to the correct type of disposal facility.

Step 4: Designated Accumulation and Storage Hazardous waste must be stored safely and securely prior to pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the researchers. This area should be away from the general public or high-traffic areas[12].

  • Causality: Storing waste in a designated area prevents it from being mistaken for a benign material and minimizes the risk of unauthorized access or accidental spills. Laboratories can accumulate waste in this manner for up to one year[11].

Step 5: Final Disposal via Certified Vendor The final step is the irreversible destruction of the hazardous waste.

  • Action: Arrange for pickup of the waste container through your institution's EHS department. They will contract with a licensed hazardous waste management vendor.

  • Causality: The required method of disposal for this type of waste is incineration at a RCRA-permitted facility[10]. This high-temperature process is the only method the DEA has reviewed that achieves the "non-retrievable" standard for controlled substances, a best-practice standard to apply here, ensuring the complete destruction of the active chemical compound[13]. Landfilling is not a compliant option.

Part 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial.

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If not already wearing it, don the appropriate PPE, including double-gloving with nitrile gloves.

  • Contain the Spill:

    • For solid powder: Gently cover with a plastic-backed absorbent pad. If necessary, wet the material slightly with water to prevent it from becoming airborne, but avoid creating a slurry.

    • For a solution: Cover with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Clean the Spill: Working from the outside in, carefully collect all absorbent material and contaminated debris.

  • Dispose of Cleanup Materials: Place all cleanup materials into your designated "Hazardous Waste Pharmaceuticals" container.

  • Decontaminate: Clean the spill surface with soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.

Summary: A Framework for Responsible Disposal

Adherence to these procedures is essential for maintaining a safe and compliant research environment. The following diagram illustrates the complete decision and disposal pathway.

cluster_proc Hazardous Waste Protocol (RCRA) start Material Identified as Waste (Unused chemical, contaminated labware) q1 Is it this compound or contaminated with it? start->q1 segregate Step 1: Segregate Waste Immediately q1->segregate Yes non_haz Manage as Non-Hazardous Waste q1->non_haz No container Step 2: Place in a Closed, Compatible Container segregate->container label_waste Step 3: Label as 'Hazardous Waste Pharmaceuticals' container->label_waste store Step 4: Store in Designated Satellite Accumulation Area label_waste->store pickup Step 5: Arrange for EHS Pickup store->pickup vendor Transport by Licensed Vendor pickup->vendor final Final Disposal: RCRA-Permitted Incineration vendor->final

Caption: Decision-Making and Disposal Pathway for this compound.

To simplify these core tenets, refer to the following summary table.

DoDo Not
Segregate all this compound waste immediately.Do Not dispose of this chemical down the drain[9][10].
Use a designated, labeled, and closed container.Do Not mix with regular trash, biohazard, or other waste.
Wear appropriate PPE during handling and disposal.Do Not leave the waste container open or unlabeled.
Contact your EHS department for pickup and final disposal.Do Not attempt to transport the waste off-site yourself.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and uphold your professional responsibility to protect our environment.

References
  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Source: EPA.gov, [Link]

  • Fang, J., et al. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Source: PubMed, [Link]

  • Stericycle. EPA: Hazardous Pharmaceutical Waste Management. Source: Stericycle.com, [Link]

  • Secure Waste. EPA Hazardous Pharmaceutical Waste Management Overview. Source: SecureWaste.com, [Link]

  • Daniels Health. How To Handle Hazardous Pharmaceutical Waste In Hospitals. Source: DanielsHealth.com, [Link]

  • Li, Y., et al. (2021). The atypical antipsychotic risperidone targets hypothalamic melanocortin 4 receptors to cause weight gain. Source: Journal of Experimental Medicine, [Link]

  • U.S. Environmental Protection Agency. EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Source: EPA.gov, [Link]

  • American Hospital Association. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Source: AHE.org, [Link]

  • MLI Environmental. Pharmaceutical Hazardous Waste Management Guide. Source: Mlienv.com, [Link]

  • Stericycle. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Source: Stericycle.com, [Link]

  • Gomeni, R., et al. (2007). Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder. Source: PubMed, [Link]

  • U.S. Drug Enforcement Administration. (2014). Disposal of Controlled Substances. Source: Federal Register, [Link]

  • Gallelli, L., et al. (2012). Predictors of Risperidone and 9-Hydroxyrisperidone Serum Concentration in Children and Adolescents. Source: National Institutes of Health, [Link]

Sources

Navigating the Safe Handling of Desfluoro Risperidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Triage: Understanding the Risks

Desfluoro Risperidone, as a close analog of Risperidone, is presumed to share similar pharmacological and toxicological properties. Risperidone is a selective monoaminergic antagonist with a high affinity for serotonin Type 2 (5HT2) and dopamine Type 2 (D2) receptors.[4] The parent compound, Risperidone, is associated with a range of adverse effects, including hormonal changes, neurological effects, and cardiovascular risks.[5][6] An SDS for a mixture containing a Risperidone impurity indicates the following hazards:

  • H301: Toxic if swallowed

  • H372: Causes damage to organs through prolonged or repeated exposure

  • H411: Toxic to aquatic life with long-lasting effects [7]

Given these potential hazards, this compound should be managed within a stringent containment strategy. The Occupational Exposure Banding (OEB) system is a valuable tool for risk categorization in the absence of a defined Occupational Exposure Limit (OEL).[8] Due to the data gap, it is prudent to assign this compound to a high-potency category, such as OEB 4 or 5, necessitating the use of specialized engineering controls and personal protective equipment.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent inadvertent exposure through inhalation, skin absorption, ingestion, or injection.[9] A multi-layered approach to PPE is recommended for all activities involving this compound.

Operation/ActivityRecommended Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Lab coat
Weighing and Aliquoting (in a containment enclosure) - Nitrile gloves (double-gloving) - Disposable gown with knit cuffs - Safety goggles - Powered Air-Purifying Respirator (PAPR) or N95 respirator with a face shield
Solution Preparation and Handling - Nitrile gloves (double-gloving) - Disposable gown with knit cuffs - Safety goggles - Work within a certified chemical fume hood
Waste Disposal - Nitrile gloves (double-gloving) - Disposable gown with knit cuffs - Safety goggles - Face shield

This table summarizes the minimum PPE requirements. A site-specific risk assessment should be conducted to determine if additional or more stringent controls are necessary.[10]

Operational Workflow: From Receipt to Disposal

A meticulously planned workflow is essential for the safe handling of potent compounds.[11] The following step-by-step guide outlines the key stages of handling this compound in a laboratory setting.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Transport: Transport the unopened container to the designated potent compound handling area.

  • Log: Log the compound into the chemical inventory system.

  • Store: Store in a clearly labeled, sealed, and secure location, away from incompatible materials. The storage area should be well-ventilated.

Weighing and Aliquoting: A Critical Control Point

All handling of powdered this compound must be performed within a certified containment primary engineering control (C-PEC), such as a glovebox or a powder containment hood.[12]

  • Prepare the C-PEC: Decontaminate the interior surfaces of the C-PEC.

  • Don PPE: Don the appropriate PPE as outlined in the table above.

  • Introduce Materials: Place all necessary equipment (weighing paper, spatulas, vials, etc.) inside the C-PEC before introducing the compound.

  • Weigh: Carefully weigh the desired amount of this compound. Use gentle motions to minimize aerosolization.

  • Package: Securely seal the weighed compound in a tared container.

  • Decontaminate: Decontaminate all surfaces and equipment within the C-PEC.

  • Doff PPE: Doff PPE in a designated area, following the correct procedure to avoid cross-contamination.

Weighing_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep_CPEC 1. Prepare C-PEC Don_PPE 2. Don PPE Prep_CPEC->Don_PPE Intro_Materials 3. Introduce Materials Don_PPE->Intro_Materials Weigh_Compound 4. Weigh Compound Intro_Materials->Weigh_Compound Package_Compound 5. Package Compound Weigh_Compound->Package_Compound Decon 6. Decontaminate Package_Compound->Decon Doff_PPE 7. Doff PPE Decon->Doff_PPE

Caption: Workflow for weighing and aliquoting this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of pharmaceutical waste is crucial to protect human health and the environment.[13] All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation

Proper segregation of waste is the first step in ensuring safe disposal.[14]

Waste TypeContainer TypeContainer ColorDisposal Pathway
Contaminated disposables (gloves, gowns, wipes) Trace Waste ContainerYellowHazardous Waste Incineration
Used sharps (needles, scalpels) Sharps ContainerRedHazardous Waste Incineration
Bulk powder or solutions Hazardous Waste BottleN/AHazardous Chemical Waste Pickup
Contaminated glassware Lined Cardboard BoxN/AHazardous Waste Incineration
Disposal Procedure
  • Segregate: Segregate waste at the point of generation according to the table above.

  • Label: Clearly label all waste containers with "Hazardous Waste" and the chemical name.

  • Store: Store waste containers in a designated satellite accumulation area.

  • Arrange Pickup: Schedule a pickup with your institution's environmental health and safety (EHS) department for final disposal.

Never dispose of this compound or contaminated materials down the drain or in the regular trash.[15]

Disposal_Decision_Tree Start Waste Generated Is_Sharp Is it a sharp? Start->Is_Sharp Is_Liquid Is it bulk liquid/solid? Is_Sharp->Is_Liquid No Sharps_Container Red Sharps Container Is_Sharp->Sharps_Container Yes Is_Disposable Is it a contaminated disposable? Is_Liquid->Is_Disposable No Hazardous_Waste_Bottle Hazardous Waste Bottle Is_Liquid->Hazardous_Waste_Bottle Yes Trace_Waste_Container Yellow Trace Waste Container Is_Disposable->Trace_Waste_Container Yes

Caption: Decision tree for the proper disposal of this compound waste.

Emergency Procedures: Preparedness is Key

All personnel handling this compound must be trained on emergency procedures.

  • Spills:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If trained and equipped, clean the spill using a spill kit, wearing appropriate PPE.

    • All spill cleanup materials must be disposed of as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department. Provide the medical team with as much information as possible about the compound.

References

  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Laboratory Pharmaceutical Waste.
  • Pharmaceutical Technology. (2010, October 1). High-Potency APIs: Containment and Handling Issues.
  • Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance.
  • European Pharmaceutical Review. (2023, March 9). Handling HPAPIs safely – what does it take?
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Scribd. (n.d.). Best Practices for Pharmaceutical PPE.
  • LGC Standards. (n.d.). This compound | CAS 106266-09-5.
  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • National Center for Biotechnology Information. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law.
  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes.
  • Centers for Disease Control and Prevention. (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH.
  • Occupational Health & Safety. (2011, August 14). NIOSH List Highlights Safe Handling of Hazardous Drugs.
  • Sigma-Aldrich. (n.d.). HPAPI Handling Protocols.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • National Center for Biotechnology Information. (2023, June 5). Risperidone - LiverTox - NCBI Bookshelf - NIH.
  • Centers for Disease Control and Prevention. (2009, August 7). Submission to NIOSH Docket on Hazardous Drug Listing: Risperidone.
  • KI Staff Portal. (2025, May 28). Laboratory waste.
  • LGC Standards. (n.d.). This compound | CAS 106266-09-5.
  • U.S. Food and Drug Administration. (n.d.). Label for Risperdal.
  • U.S. Food and Drug Administration. (n.d.). (risperidone) tablets/oral solution risperdal.
  • (2025, September 3). CAT 1158 - risperidone impurity standard - SAFETY DATA SHEET.
  • Fisher Scientific. (2015, May 28). SAFETY DATA SHEET.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 106266-09-5.
  • Pharmaffiliates. (n.d.). Risperidone-impurities.
  • Marzzacco Niven & Associates. (2025, June 28). Dangerous Side Effects of Risperdal.
  • LITFL. (2020, November 3). Risperidone toxicity.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desfluoro Risperidone
Reactant of Route 2
Reactant of Route 2
Desfluoro Risperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.